Maleamate
Description
Properties
Molecular Formula |
C4H4NO3- |
|---|---|
Molecular Weight |
114.08 g/mol |
IUPAC Name |
(Z)-4-amino-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/p-1/b2-1- |
InChI Key |
FSQQTNAZHBEJLS-UPHRSURJSA-M |
SMILES |
C(=CC(=O)[O-])C(=O)N |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)N |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Maleamate in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleamate, a monoamide of maleic acid, serves as a key intermediate in the microbial degradation of nicotinic acid (Vitamin B3) and related N-heterocyclic compounds. The enzymatic breakdown of this compound is a critical step in channeling these compounds into central metabolism, making the enzymes involved potential targets for drug development and bioremediation strategies. This technical guide provides an in-depth overview of the function of this compound in microbial metabolism, focusing on the enzymatic, genetic, and regulatory aspects of its primary metabolic pathway.
Core Metabolic Pathway: The Nicotinate Degradation Cascade
In aerobic microorganisms, particularly soil bacteria such as Pseudomonas putida, this compound is an intermediate in the catabolism of nicotinic acid. The central enzyme in this compound metabolism is This compound amidohydrolase (EC 3.5.1.107), also known as NicF. This enzyme catalyzes the hydrolysis of this compound to maleate and ammonia.[1][2][3] Maleate is then further metabolized, typically being isomerized to fumarate, a Krebs cycle intermediate.
The overall pathway from nicotinic acid to central metabolites involves a series of enzymatic steps encoded by the nic gene cluster.
Quantitative Data on this compound Amidohydrolase (NicF)
The kinetic parameters of this compound amidohydrolase have been characterized for the enzyme from Bordetella bronchiseptica RB50. The following table summarizes the key quantitative data.
| Parameter | Value | Conditions | Source Organism |
| k_cat_ | 11.7 ± 0.2 s⁻¹ | pH 7.5, 25 °C | Bordetella bronchiseptica RB50 |
| K_M_ | 128 ± 6 µM | pH 7.5, 25 °C | Bordetella bronchiseptica RB50 |
| Optimal pH | 7.5 (inferred from assay conditions) | Not explicitly determined | Aspergillus fumigatus amidase showed optimal activity at pH 7.5 |
| Optimal Temperature | 25 °C (inferred from assay conditions) | Not explicitly determined | Aspergillus fumigatus amidase showed optimal activity at 40°C |
Experimental Protocols
Cloning, Expression, and Purification of Recombinant this compound Amidohydrolase (NicF)
This protocol is adapted from general methods for recombinant protein production and purification.
a. Gene Amplification and Cloning:
-
The nicF gene is amplified from the genomic DNA of the source organism (e.g., Pseudomonas putida) using polymerase chain reaction (PCR) with specific primers.
-
The amplified gene is then ligated into an expression vector, such as pET-28a(+), which often includes a polyhistidine (His) tag for purification.
-
The ligation product is transformed into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
b. Protein Expression:
-
The expression vector containing the nicF gene is transformed into an expression host strain of E. coli (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic.
-
The starter culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD_600_) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.
c. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the His-tagged NicF is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
-
The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The recombinant NicF is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
This compound Amidohydrolase Activity Assay
This protocol is based on the quantification of ammonia, a product of the enzymatic reaction.
a. Principle: The activity of this compound amidohydrolase is determined by measuring the rate of ammonia production. Several methods can be used for ammonia quantification, including the Berthelot (indophenol) reaction or an enzyme-coupled assay using glutamate dehydrogenase. The latter is a continuous spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is consumed.
b. Reagents:
-
This compound solution (substrate)
-
Purified this compound amidohydrolase (enzyme)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
For the glutamate dehydrogenase coupled assay:
-
α-ketoglutarate
-
NADPH
-
Glutamate dehydrogenase (GDH)
-
c. Discontinuous Assay (Berthelot Reaction):
-
Prepare a reaction mixture containing assay buffer and this compound at a suitable concentration (e.g., 5-10 times the K_M_).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of purified this compound amidohydrolase.
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or boiling).
-
Quantify the amount of ammonia in each aliquot using the Berthelot reagent, which forms a blue-colored indophenol compound in the presence of ammonia.
-
Measure the absorbance of the colored product at approximately 630 nm.
-
Calculate the rate of ammonia production from a standard curve prepared with known concentrations of ammonium chloride.
d. Continuous Coupled Assay (GDH Method):
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer, this compound, α-ketoglutarate, and NADPH.
-
Add glutamate dehydrogenase to the mixture.
-
Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding a known amount of purified this compound amidohydrolase.
-
Continuously record the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹ at 340 nm). This rate is directly proportional to the rate of ammonia production and thus to the activity of this compound amidohydrolase.
Signaling Pathways and Regulation
The expression of the nic gene cluster, including nicF, is tightly regulated in response to the availability of nicotinic acid and its catabolic intermediates.
The regulation of this pathway involves transcriptional regulators that sense the presence of key metabolites.
References
An In-depth Technical Guide to the Physicochemical Properties of Maleamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleamate, also known as maleamic acid, is the monoamide of maleic acid. As a metabolite and a versatile chemical intermediate, understanding its physicochemical properties is crucial for its application in various scientific and industrial fields, including drug development and biochemical research. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical diagrams illustrating its synthesis and property determination workflows.
Physicochemical Properties of this compound
The following tables summarize the available quantitative data for this compound and the closely related maleic acid for comparative purposes. It is important to note that experimentally determined values for several of this compound's properties are not widely available in the literature; therefore, predicted values and data for maleic acid are included to provide context.
Table 1: General and Structural Properties
| Property | This compound (Maleamic Acid) | Maleic Acid | Source |
| Chemical Formula | C₄H₅NO₃ | C₄H₄O₄ | [1][2] |
| Molecular Weight | 115.09 g/mol | 116.07 g/mol | [1][2] |
| Appearance | White solid | Colorless crystalline solid | [1][2] |
| CAS Number | 557-24-4 | 110-16-7 | [1][2] |
| IUPAC Name | (2Z)-4-amino-4-oxobut-2-enoic acid | (2Z)-but-2-enedioic acid | [2][3] |
Table 2: Thermodynamic and Physicochemical Properties
| Property | This compound (Maleamic Acid) | Maleic Acid | Source |
| Melting Point | 158–161 °C | 135 °C (decomposes) | [1][2] |
| pKa (Strongest Acidic) | 3.34 (Predicted) | pKa₁ = 1.9, pKa₂ = 6.07 | [2][4] |
| Water Solubility | Very soluble (qualitative) | 788 g/L at 25 °C | [1][2] |
| LogP (Octanol-Water Partition Coefficient) | -0.85 (Predicted) | -0.48 | [2][4] |
| Stability | Hydrolyzes in aqueous solution | Stable under recommended storage conditions | [2][5] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on established scientific principles and regulatory guidelines.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of this compound's carboxylic acid group can be determined by potentiometric titration.[6][7]
Principle: A solution of maleamic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.[8]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of maleamic acid of known concentration (e.g., 0.1 M) in deionized water.
-
Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the maleamic acid solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the NaOH solution in small, precise increments from a burette.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Determination of Water Solubility by the Flask Method (OECD Guideline 105)
The aqueous solubility of this compound can be determined using the flask method, as described in OECD Guideline 105.[9][10][11][12][13]
Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.
Methodology:
-
Equilibration:
-
Add an excess amount of maleamic acid to a known volume of deionized water in a flask.
-
Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Allow the solution to stand at the same constant temperature to allow undissolved solid to settle.
-
Separate the aqueous phase from the solid phase by centrifugation or filtration.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectroscopic method.
-
-
Calculation:
-
The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).
-
Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method
The LogP value, a measure of a compound's lipophilicity, can be determined using the classic shake-flask method.[14][15][16][17][18]
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of this compound in either the water-saturated octanol or the octanol-saturated water.
-
Combine the two phases in a separatory funnel in a defined volume ratio.
-
Shake the funnel for a sufficient time to allow equilibrium to be reached.
-
-
Phase Separation:
-
Allow the two phases to separate completely.
-
-
Concentration Analysis:
-
Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP = log₁₀(P).
-
Mandatory Visualizations
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of maleic anhydride with ammonia. This is a straightforward nucleophilic acyl substitution reaction where the amine group of ammonia attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring.
Nicotinate Degradation Pathway
This compound is an intermediate in the degradation of nicotinate (nicotinic acid) in some bacteria. The pathway involves the conversion of maleate to fumarate, which then enters the citric acid cycle.
Experimental Workflow for Physicochemical Property Determination
The logical workflow for determining the key physicochemical properties of a compound like this compound involves a series of sequential and parallel experiments.
Conclusion
This technical guide provides a summary of the known physicochemical properties of this compound, alongside detailed protocols for their experimental determination. While there is a need for more experimentally validated data for this compound, the information presented here, including comparative data for maleic acid and established experimental workflows, offers a solid foundation for researchers and professionals working with this compound. The provided diagrams illustrate key chemical and experimental processes related to this compound, aiding in a comprehensive understanding of its characteristics.
References
- 1. Maleamic acid - Wikipedia [en.wikipedia.org]
- 2. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Maleamic Acid (HMDB0254310) [hmdb.ca]
- 5. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. filab.fr [filab.fr]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. researchgate.net [researchgate.net]
- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
An In-depth Technical Guide to Maleamate Degradation: Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of maleamate, a molecule of significant interest in various biological and pharmaceutical contexts. Understanding its stability and degradation pathways is crucial for researchers working on nicotinic acid metabolism, as well as for drug development professionals dealing with maleate salts in pharmaceutical formulations. This document details the enzymatic and chemical degradation routes of this compound, its degradation products, and the experimental methodologies used for its analysis.
Enzymatic Degradation of this compound
The primary enzymatic route for this compound degradation is a key step in the aerobic catabolism of nicotinic acid (Vitamin B3) in several bacteria.[1][2][3][4] This pathway is catalyzed by the enzyme This compound amidohydrolase (NicF) .
The this compound Amidohydrolase (NicF) Pathway
This compound amidohydrolase (EC 3.5.1.107) catalyzes the hydrolysis of this compound to produce maleic acid and ammonia.[3][4][5] This reaction is a critical step in the nicotinate degradation pathway, which ultimately converts nicotinic acid to fumarate, a central metabolite in the citric acid cycle.
The catalytic mechanism of NicF, a non-metallo amidase, involves a catalytic triad of Asp29, Lys117, and Cys150. The reaction proceeds through a nucleophilic addition-elimination sequence, forming a thioester enzyme-intermediate. This is followed by the hydrolysis of the thioester bond to release the final products.
Degradation Products:
-
Maleic acid
-
Ammonia
Enzymatic Reaction Pathway
Chemical Degradation of this compound
This compound is susceptible to chemical degradation, primarily through hydrolysis, which can be influenced by pH and temperature. Forced degradation studies on pharmaceutical products containing maleate salts provide significant insights into its stability under various stress conditions.
pH-Dependent Hydrolysis
The amide bond in this compound and its derivatives is susceptible to hydrolysis, particularly under acidic conditions. The rate of degradation is highly dependent on the pH of the solution.
Degradation Products:
-
Maleic acid
-
Ammonia
Quantitative Data on pH-Dependent Degradation:
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| Maleic acid amide | 7.4 | 37 | Stable | [6] |
| Maleic acid amide | 5.5 | 37 | ~16 hours | [6] |
| Maleic acid amide | 3.0 | 37 | ~7 hours | [6] |
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7] These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
Common Stress Conditions and Degradation Products:
| Stress Condition | Typical Reagents/Conditions | Primary Degradation Pathway | Major Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 80°C | Hydrolysis of the amide bond | Maleic acid, Ammonia |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 80°C | Hydrolysis of the amide bond | Maleic acid, Ammonia |
| Oxidative Degradation | 3% - 30% H₂O₂ | Oxidation of the double bond | Oxidized derivatives (e.g., epoxides, diols) |
| Thermal Degradation | 50°C - 105°C (solid state) | Isomerization, Decarboxylation | Fumaric acid, other byproducts |
| Photolytic Degradation | Exposure to UV light | Photo-isomerization, other reactions | Fumaric acid, other photoproducts |
Experimental Protocols
Protocol for Enzymatic Assay of this compound Amidohydrolase (NicF)
This protocol is a general guideline for determining the activity of this compound amidohydrolase.
Materials:
-
Purified NicF enzyme
-
This compound solution (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Ammonia standard solutions
-
Nessler's reagent or an ammonia assay kit
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, this compound solution, and purified NicF enzyme. A typical reaction volume is 1 mL.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., 1 M HCl) or by heat inactivation.
-
Ammonia Quantification: Determine the amount of ammonia produced using a standard ammonia assay, such as the Nessler's reagent method or a commercially available kit.
-
Enzyme Activity Calculation: Calculate the enzyme activity based on the amount of ammonia produced per unit time per milligram of enzyme. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on a compound containing a this compound moiety.
Materials:
-
This compound-containing compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC-UV or HPLC-MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of the this compound-containing compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light in a photostability chamber.
-
-
Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.[8][9]
-
Peak Identification: Identify the degradation products by comparing their retention times with those of known standards or by using mass spectrometry (LC-MS) for structural elucidation.[9][10]
Workflow for Forced Degradation Study
References
- 1. helixchrom.com [helixchrom.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. CHEM 351—Biochemistry—Enzymes—3.5.1.107 [biochemistry.prof]
- 4. ENZYME - 3.5.1.107 this compound amidohydrolase [enzyme.expasy.org]
- 5. EC 3.5.1.107 - this compound amidohydrolase. [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Maleamate in Nicotinic Acid Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid, a form of vitamin B3, is a crucial molecule for all forms of life, primarily as a precursor for the redox cofactors NAD+ and NADP+. The microbial catabolism of nicotinic acid is a vital biogeochemical process and a subject of intense research for its potential applications in bioremediation and biocatalysis. A key metabolic route for the aerobic degradation of nicotinic acid in various bacteria proceeds through the "maleamate pathway." This technical guide provides an in-depth exploration of the role of this compound as a central intermediate in this pathway. It details the enzymatic cascade responsible for the conversion of nicotinic acid to central metabolites, presents available quantitative data on enzyme kinetics, outlines detailed experimental protocols for the characterization of these enzymes, and illustrates the metabolic and regulatory pathways using logical diagrams.
The this compound Pathway of Nicotinic Acid Catabolism
The aerobic degradation of nicotinic acid in bacteria such as Pseudomonas putida KT2440 involves a series of enzymatic reactions that convert the pyridine ring of nicotinic acid into intermediates of central metabolism.[1][2] this compound is a key intermediate in this pathway, which is encoded by the nic gene cluster.[1][2] The overall pathway can be summarized as follows:
-
Hydroxylation of Nicotinic Acid: The pathway is initiated by the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by the two-component nicotinic acid hydroxylase (NicAB).[1]
-
Decarboxylative Hydroxylation: 6-hydroxynicotinic acid is then converted to 2,5-dihydroxypyridine (2,5-DHP) by the FAD-dependent monooxygenase, 6-hydroxynicotinate 3-monooxygenase (NicC).[3][4]
-
Ring Cleavage: The pyridine ring of 2,5-DHP is cleaved by the Fe(II)-dependent dioxygenase, 2,5-dihydroxypyridine dioxygenase (NicX), to yield N-formylmaleamic acid.[5]
-
Deformylation: N-formylmaleamic acid is subsequently deformylated by N-formylthis compound deformylase (NicD) to produce This compound and formate.[1][6]
-
Deamination: this compound is then hydrolyzed by this compound amidohydrolase (NicF) to maleate and ammonia.
-
Isomerization: Finally, maleate is isomerized to fumarate by maleate isomerase (NicE), which can then enter the citric acid cycle.
Quantitative Data
The following tables summarize the available kinetic parameters for the enzymes involved in the this compound pathway.
Table 1: Kinetic Parameters of Enzymes in the Nicotinic Acid Catabolism Pathway
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| NicC (6-Hydroxynicotinate 3-Monooxygenase) | Bordetella bronchiseptica RB50 | 6-Hydroxynicotinic Acid | 85 ± 13 | - | 5.0 x 104 | [4] |
| NicX (2,5-Dihydroxypyridine Dioxygenase) | Pseudomonas putida S16 (Hpo) | 2,5-Dihydroxypyridine | 138 ± 13 | 12.9 ± 0.6 | 9.3 x 104 | [7] |
| Pseudomonas putida KT2440 | 2,5-Dihydroxypyridine | 74 ± 3 | 1.28 ± 0.03 | 1.7 x 104 | [7] | |
| NicF (this compound Amidohydrolase) | Bordetella bronchiseptica RB50 | This compound | 128 ± 6 | 11.7 ± 0.2 | 9.1 x 104 |
Signaling Pathways and Logical Relationships
The this compound Pathway
The catabolic cascade leading from nicotinic acid to fumarate via this compound is a linear pathway involving six key enzymatic steps.
Regulation of the nic Gene Cluster
The expression of the nic genes in Pseudomonas putida is tightly regulated, primarily by the transcriptional regulator NicR. The presence of nicotinic acid induces the expression of the nic cluster.
Experimental Protocols
General Workflow for Enzyme Characterization
The characterization of the enzymes in the this compound pathway typically follows a standardized workflow.
Detailed Methodologies
This protocol describes a general method for the expression and purification of His-tagged enzymes from the nic cluster using E. coli as an expression host.
1. Gene Cloning and Expression Vector Construction:
- Amplify the target nic gene (e.g., nicF) from the genomic DNA of the source organism (e.g., Bordetella bronchiseptica RB50) using PCR with primers that incorporate appropriate restriction sites.
- Ligate the PCR product into a suitable expression vector containing an N- or C-terminal polyhistidine (His6) tag (e.g., pET-28a).
- Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Cell Lysis:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice or by using a French press.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
4. Ni-NTA Affinity Chromatography:
- Equilibrate a Ni-NTA affinity column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
- Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
- Collect fractions and analyze for the presence of the target protein by SDS-PAGE.
5. Buffer Exchange and Storage:
- Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Store the purified enzyme at -80°C.
4.2.2.1. This compound Amidohydrolase (NicF) Assay
This assay measures the hydrolysis of this compound to maleate and ammonia. The production of ammonia can be coupled to the glutamate dehydrogenase (GDH) reaction, which results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.
-
Reaction Mixture (1 mL):
-
100 mM Tris-HCl buffer, pH 7.5
-
200 µM NADH
-
10 mM α-ketoglutarate
-
10 units/mL Glutamate Dehydrogenase
-
Purified NicF enzyme (e.g., 1-5 µg)
-
-
Procedure:
-
Pre-incubate the reaction mixture without this compound at 25°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 0.1-2 mM.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
4.2.2.2. 2,5-Dihydroxypyridine Dioxygenase (NicX) Assay
This assay spectrophotometrically monitors the cleavage of 2,5-dihydroxypyridine (2,5-DHP).
-
Reaction Mixture (1 mL):
-
50 mM Sodium Phosphate buffer, pH 7.5
-
100 µM FeSO4
-
Purified NicX enzyme (e.g., 5-10 µg)
-
-
Procedure:
-
Pre-incubate the reaction mixture without 2,5-DHP at 25°C for 2 minutes.
-
Initiate the reaction by adding 2,5-DHP to a final concentration of 50-500 µM.
-
Monitor the decrease in absorbance at 320 nm (the wavelength of maximum absorbance for 2,5-DHP) for 5-10 minutes.
-
The rate of substrate depletion can be used to determine enzyme activity.
-
This method allows for the sensitive and specific quantification of nicotinic acid and its catabolites, including this compound.
1. Sample Preparation (from bacterial culture supernatant):
- Centrifuge the bacterial culture to pellet the cells.
- Collect the supernatant and filter it through a 0.22 µm filter.
- For analysis of intracellular metabolites, quench the metabolism of the cell pellet with a cold solvent mixture (e.g., 60% methanol at -20°C), followed by extraction with a suitable solvent.
- Dilute the samples as necessary with the initial mobile phase.
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40°C.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray ionization (ESI), typically in positive mode for nicotinic acid and its derivatives.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for each analyte need to be determined by infusing pure standards. For example:
- Nicotinic Acid: m/z 124 -> 80
- This compound: Specific transitions would need to be optimized.
- Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for each analyte to achieve maximum sensitivity.
4. Quantification:
- Prepare a calibration curve using a series of known concentrations of analytical standards for each metabolite.
- Quantify the metabolites in the samples by comparing their peak areas to the calibration curve.
- The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.
Conclusion
This compound is a pivotal intermediate in the aerobic catabolism of nicotinic acid in a variety of microorganisms. The enzymatic pathway that leads to and from this compound is well-defined, involving a series of hydroxylases, monooxygenases, dioxygenases, deformylases, amidohydrolases, and isomerases. While kinetic data for some of these enzymes are available, further research is needed to fully characterize the entire pathway. The detailed experimental protocols provided in this guide offer a framework for researchers to express, purify, and characterize the enzymes of the this compound pathway, as well as to quantify the metabolic intermediates. A deeper understanding of this pathway will not only enhance our knowledge of microbial metabolism but also pave the way for the development of novel biotechnological applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. His-tag purification [protocols.io]
- 3. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-formylthis compound deformylase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Maleamate as a Metabolic Intermediate in Pseudomonas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of maleamate as a key metabolic intermediate in the aerobic degradation of nicotinic acid (niacin) by Pseudomonas, particularly Pseudomonas putida. This pathway is of significant interest for bioremediation of environments contaminated with N-heterocyclic aromatic compounds and presents potential targets for antimicrobial drug development.
Introduction: The Nicotinate Degradation Pathway
Pseudomonas putida and other related species possess a sophisticated enzymatic machinery, encoded by the nic gene cluster, to utilize nicotinic acid as a sole source of carbon, nitrogen, and energy.[1][2] The degradation proceeds via the "this compound pathway," a series of enzymatic reactions that convert the pyridine ring of nicotinic acid into central metabolic intermediates. This compound is a critical intermediate in this pathway, formed after the initial hydroxylation and ring cleavage of the nicotinic acid molecule. Understanding the enzymes and regulatory mechanisms involved in this compound metabolism is crucial for harnessing the biotechnological potential of these bacteria and for identifying novel enzymatic targets.
The Metabolic Pathway from Nicotinic Acid to the TCA Cycle
The aerobic degradation of nicotinic acid in Pseudomonas putida KT2440 involves a series of enzymatic steps that ultimately lead to the formation of fumarate, an intermediate of the tricarboxylic acid (TCA) cycle. This compound is a central molecule in this cascade.
Formation of this compound Precursors
The pathway begins with the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid (6HNA) by a two-component hydroxylase, NicAB.[2] Subsequently, 6HNA is converted to 2,5-dihydroxypyridine (2,5-DHP) by the monooxygenase NicC.[3] The aromatic ring of 2,5-DHP is then cleaved by the Fe(2+)-dependent dioxygenase, NicX, to yield N-formylmaleamic acid.[2] This unstable intermediate is then deformylated by NicD to produce maleamic acid (this compound) and formic acid.[2]
The Central Role of this compound Amidohydrolase (NicF)
This compound is hydrolyzed by the enzyme this compound amidohydrolase, encoded by the nicF gene, to produce maleate and ammonia.[4] This reaction is a critical step, as it channels the carbon skeleton into the next stage of the pathway and releases a nitrogen atom for cellular use.
Conversion to TCA Cycle Intermediates
Maleate is then isomerized to fumarate by the enzyme maleate isomerase (NicE).[5][6] Fumarate directly enters the TCA cycle, where it is further metabolized to generate energy and biosynthetic precursors.
Quantitative Data
A comprehensive understanding of the nicotinic acid degradation pathway requires quantitative data on enzyme kinetics and metabolite concentrations. While detailed in vivo data is limited, some key parameters have been determined.
Enzyme Specific Activities
The following table summarizes the specific activities of key enzymes in the nicotinic acid degradation pathway in Pseudomonas putida.
| Enzyme | Gene | EC Number | Substrate | Product | Specific Activity (µmol·min⁻¹·mg⁻¹) | Reference |
| 2,5-dihydroxypyridine dioxygenase | nicX | 1.13.11.16 | 2,5-dihydroxypyridine | N-formylthis compound | 6 | [3] |
| This compound amidohydrolase | nicF | 3.5.1.107 | This compound | Maleate | Data not available | |
| Maleate Isomerase | nicE | 5.2.1.1 | Maleate | Fumarate | Data not available |
Note: Specific activity for NicF and NicE from P. putida KT2440 have not been explicitly reported in the reviewed literature.
Gene Expression Analysis
The expression of the nic gene cluster is inducible by nicotinic acid and 6-hydroxynicotinic acid.[7] The regulatory protein NicR acts as a repressor of the nicC and nicX operons, while FinR has been shown to be a positive regulator.[7][8] The table below presents a summary of the relative transcriptional levels of some nic cluster genes in wild-type P. putida KT2440 in the presence and absence of inducers.
| Gene | Condition | Relative Transcriptional Level (Fold Change) | Reference |
| nicC | + 5 mM NA/6HNA | ~1000 | [7] |
| nicX | + 5 mM NA/6HNA | ~1000 | [7] |
Signaling Pathways and Logical Relationships
The regulation of the nicotinic acid degradation pathway involves a complex interplay of regulatory proteins and inducer molecules. The following diagrams illustrate these relationships.
Caption: Metabolic pathway of nicotinic acid degradation in Pseudomonas.
Caption: Regulation of the nicC and nicX operons in Pseudomonas putida.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism in Pseudomonas.
Heterologous Expression and Purification of NicF (this compound Amidohydrolase)
This protocol describes the expression of the nicF gene in E. coli and subsequent purification of the His-tagged protein.
5.1.1 Gene Cloning
-
Amplify the nicF gene from Pseudomonas putida KT2440 genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).
-
Digest the PCR product and the expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.
-
Ligate the digested nicF gene into the expression vector to create a construct with an N-terminal His6-tag.
-
Transform the ligation product into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Verify the correct insertion by colony PCR and DNA sequencing.
5.1.2 Protein Expression
-
Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
5.1.3 Protein Purification
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged NicF protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE to assess purity.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Enzyme Assay for this compound Amidohydrolase (NicF)
This assay measures the activity of NicF by quantifying the amount of ammonia released from the hydrolysis of this compound.
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 5 mM this compound, and a suitable amount of purified NicF enzyme in a total volume of 1 mL.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., 100 µL of 1 M HCl).
-
Measure the concentration of ammonia produced using a colorimetric method, such as the Berthelot reaction.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.
Metabolite Extraction and Quantification
This protocol outlines a general procedure for the extraction and analysis of intracellular metabolites, including this compound, from Pseudomonas cultures grown on nicotinic acid.
5.3.1 Sample Collection and Quenching
-
Grow Pseudomonas putida in a minimal medium with nicotinic acid as the sole carbon and nitrogen source.
-
Rapidly harvest a defined volume of the culture during the exponential growth phase.
-
Quench the metabolic activity immediately by mixing the cell suspension with a cold quenching solution (e.g., 60% methanol at -40°C).
-
Centrifuge the quenched cells at a low temperature to pellet them.
5.3.2 Metabolite Extraction
-
Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Lyse the cells using a combination of methods such as sonication or bead beating to ensure efficient extraction.
-
Centrifuge the mixture to remove cell debris.
-
Collect the supernatant containing the intracellular metabolites.
5.3.3 LC-MS/MS Analysis
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[9][10]
-
Separate the metabolites on a suitable chromatography column (e.g., a C18 reversed-phase column).
-
Detect and quantify the metabolites using a mass spectrometer operating in a targeted multiple reaction monitoring (MRM) mode for specific intermediates of the nicotinic acid pathway, including this compound.
-
Use authentic chemical standards to create calibration curves for accurate quantification.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures.
Caption: Workflow for heterologous expression and purification of NicF.
Caption: Workflow for metabolite extraction and analysis.
Conclusion
This compound is a pivotal intermediate in the aerobic degradation of nicotinic acid by Pseudomonas. The enzymatic steps leading to its formation and subsequent conversion into central metabolites are tightly regulated and offer a fascinating area of study. This guide provides a comprehensive overview of the current knowledge, including the metabolic pathway, key enzymes, regulatory networks, and detailed experimental protocols. Further research, particularly in obtaining detailed kinetic data for all enzymes in the pathway and in vivo metabolite concentrations, will be crucial for developing robust metabolic models and for the rational design of biotechnological applications and novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the genetic determinants for aerobic nicotinic acid degradation: the nic cluster from Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enzyme-database.org [enzyme-database.org]
- 5. Maleate isomerase - Wikipedia [en.wikipedia.org]
- 6. Structural and computational studies of the maleate isomerase from Pseudomonas putida S16 reveal a breathing motion wrapping the substrate inside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FinR Regulates Expression of nicC and nicX Operons, Involved in Nicotinic Acid Degradation in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FinR Regulates Expression of nicC and nicX Operons, Involved in Nicotinic Acid Degradation in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC-MS/MS-based detection of Pseudomonas aeruginosa secondary metabolites and their application in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Quantification of Secondary Metabolites by LC-MS from Plant-associated Pseudomonas aurantiaca and Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of the Maleamate Pathway: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
The maleamate pathway represents a key catabolic route for the degradation of N-heterocyclic aromatic compounds, most notably nicotinic acid (vitamin B3), in various aerobic microorganisms. This pathway facilitates the conversion of the pyridine ring into central metabolic intermediates, enabling these organisms to utilize such compounds as sole sources of carbon, nitrogen, and energy. This technical guide provides a comprehensive overview of the discovery, enzymology, and regulation of the this compound pathway, with a focus on the well-characterized system in Pseudomonas putida. Detailed experimental protocols for key assays, quantitative data on enzymatic activities, and visualizations of the pathway and its regulatory networks are presented to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development.
Historical Discovery and Elucidation
The journey to understanding the this compound pathway began with early investigations into the microbial metabolism of nicotinic acid. In the 1950s, researchers like D.E. Hughes and R.Y. Stanier laid the foundational groundwork by demonstrating that bacteria, particularly species of Pseudomonas, could oxidize nicotinic acid.[1][2] Hughes, working with Pseudomonas fluorescens, identified 6-hydroxynicotinic acid as a key intermediate in this process.[1] Almost concurrently, Behrman and Stanier, using a different Pseudomonas strain, also confirmed the formation of 6-hydroxynicotinic acid and further identified 2,5-dihydroxypyridine as a subsequent product of the pathway.[2] These initial studies were pivotal in outlining the initial steps of nicotinic acid breakdown.
The later steps of the pathway, leading to the formation of this compound, were elucidated through the work of Cain, Houghton, and Wright in the 1970s. Their research on the microbial metabolism of pyridine compounds in Achromobacter species led to the formal proposal of the "this compound pathway".[3] They demonstrated that washed suspensions of bacteria grown on 2- or 3-hydroxypyridine could rapidly oxidize the putative ring-cleavage product, this compound.[3] Their work provided strong evidence for the sequence of reactions from the pyridine ring to maleate.
The advent of molecular biology techniques in subsequent decades allowed for the definitive characterization of the enzymes and genes involved. A significant breakthrough was the identification and characterization of the nic gene cluster in Pseudomonas putida KT2440, which encodes the enzymatic machinery for the entire this compound pathway.[4][5] This genetic evidence solidified the biochemical pathway proposed by the earlier researchers and opened the door for detailed mechanistic studies of the individual enzymes.
The this compound Pathway: A Step-by-Step Breakdown
The this compound pathway is a multi-step enzymatic cascade that catabolizes nicotinic acid to fumarate, an intermediate of the citric acid cycle. The core pathway, as elucidated in Pseudomonas putida, is as follows:
-
Hydroxylation of Nicotinic Acid: The pathway is initiated by the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. This reaction is catalyzed by the two-component nicotinic acid hydroxylase (NicAB) .[4][6]
-
Decarboxylative Hydroxylation: 6-hydroxynicotinic acid is then converted to 2,5-dihydroxypyridine through a decarboxylative hydroxylation reaction catalyzed by 6-hydroxynicotinate-3-monooxygenase (NicC) .[7][8]
-
Ring Cleavage: The pyridine ring of 2,5-dihydroxypyridine is cleaved by 2,5-dihydroxypyridine dioxygenase (NicX) , an Fe(II)-dependent enzyme, to yield N-formylmaleamic acid.[6][9]
-
Deformylation: The N-formyl group is removed from N-formylmaleamic acid by N-formylthis compound deformylase (NicD) , producing this compound and formate.[10]
-
Deamination: this compound is then hydrolyzed by This compound amidohydrolase (NicF) to maleate and ammonia.[11]
-
Isomerization: Finally, maleate is isomerized to fumarate by maleate isomerase (NicE) , which can then enter the central metabolism.
Pathway Diagram
Caption: The enzymatic steps of the this compound pathway for nicotinic acid degradation.
Key Enzymes of the this compound Pathway: Quantitative Data
The enzymes of the this compound pathway have been the subject of detailed biochemical characterization. The following table summarizes the available quantitative data for the key enzymes, primarily from studies on Pseudomonas and Bordetella species.
| Enzyme (Gene) | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |
| Nicotinic Acid Hydroxylase (NicAB) | Pseudomonas putida KT2440 | Nicotinic Acid | - | - | - | 7.5 |
| 6-Hydroxynicotinate-3-monooxygenase (NicC) | Bordetella bronchiseptica RB50 | 6-Hydroxynicotinic Acid | 447 ± 52 | 29 ± 1 | 5.0 x 104 | ~8.0 |
| NADH | 11 ± 1 | |||||
| 2,5-Dihydroxypyridine Dioxygenase (NicX) | Pseudomonas putida N-9 | 2,5-Dihydroxypyridine | - | - | - | - |
| N-Formylthis compound Deformylase (NicD) | Pseudomonas putida KT2440 | N-Formylmaleamic Acid | - | - | - | - |
| This compound Amidohydrolase (NicF) | Bordetella bronchiseptica RB50 | This compound | 128 ± 6 | 11.7 ± 0.2 | - | 7.5 |
| Maleate Hydratase | Pseudomonas pseudoalcaligenes | Maleate | 350 | - | - | 8.0 |
Note: A dash (-) indicates that the data was not available in the reviewed literature.
Regulation of the this compound Pathway
The expression of the nic genes is tightly regulated to ensure the efficient catabolism of nicotinic acid only when it is present and to prevent the depletion of this essential vitamin when it is required for cofactor synthesis. In Pseudomonas putida, this regulation is orchestrated by a network of transcriptional regulators.
-
NicR: A MarR-family transcriptional repressor that controls the expression of the nicCDEFTP and nicXR operons. In the absence of an inducer, NicR binds to the promoter regions of these operons and represses their transcription. The first metabolite of the pathway, 6-hydroxynicotinic acid, acts as an inducer by binding to NicR and causing its dissociation from the DNA, thereby allowing transcription to proceed.[12]
-
NicS: A TetR-family transcriptional regulator that represses the expression of the nicAB operon, which encodes the first enzyme of the pathway. Nicotinic acid and 6-hydroxynicotinic acid can act as inducers, leading to the derepression of nicAB expression.[12]
-
FinR: A LysR-type transcriptional regulator that positively regulates the expression of the nicC and nicX operons, cooperating with NicR to fine-tune their expression.[3][4]
This intricate regulatory network ensures a coordinated and efficient response to the presence of nicotinic acid in the environment.
Regulatory Network Diagram
Caption: Transcriptional regulation of the nic gene cluster in Pseudomonas putida.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound pathway.
Cloning and Expression of nic Genes
This protocol describes the general workflow for cloning and expressing a nic gene (e.g., nicF) from Pseudomonas putida genomic DNA into an E. coli expression host.
Experimental Workflow Diagram:
References
- 1. 6-hydroxy nicotinic acid as an intermediate in the oxidation of nicotinic acid by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bacterial oxidation of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FinR Regulates Expression of nicC and nicX Operons, Involved in Nicotinic Acid Degradation in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FinR Regulates Expression of nicC and nicX Operons, Involved in Nicotinic Acid Degradation in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Purification and Characterization of Maleate Hydratase from Pseudomonas pseudoalcaligenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,5-dihydroxypyridine 5,6-dioxygenase - Wikipedia [en.wikipedia.org]
- 10. N-formylthis compound deformylase - Wikipedia [en.wikipedia.org]
- 11. Insulators and promoters: closer than we think - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and Characterization of Maleate Hydratase from Pseudomonas pseudoalcaligenes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Maleamate in Nitrogen Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleamate, a dicarboxylic acid monoamide, plays a specialized yet crucial role in the nitrogen metabolism of certain microorganisms. It serves as a key intermediate in the catabolism of N-heterocyclic aromatic compounds, most notably nicotinic acid (vitamin B3). The breakdown of these compounds through the "this compound pathway" liberates ammonia, a universally assimilated nitrogen source. This guide provides an in-depth technical overview of the this compound pathway, focusing on the enzymatic reactions, kinetic data, and experimental methodologies relevant to its study. Understanding this pathway is not only fundamental to microbial physiology but also holds potential for applications in bioremediation and as a target for antimicrobial drug development.
The this compound Pathway of Nicotinate Degradation
The aerobic degradation of nicotinic acid in bacteria, such as Pseudomonas putida, proceeds through a series of enzymatic steps that converge on the formation and subsequent breakdown of this compound. This pathway effectively channels the nitrogen from the pyridine ring of nicotinate into the cell's central nitrogen metabolism. The key enzymatic steps are outlined below.
Core Enzymatic Reactions
The catabolism of nicotinate to central metabolites involves a multi-step enzymatic cascade encoded by the nic gene cluster.[1] This cluster orchestrates the conversion of nicotinic acid to fumarate and ammonia.
-
Hydroxylation of Nicotinic Acid: The pathway is initiated by the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid (6HNA), catalyzed by a two-component hydroxylase, NicAB.
-
Decarboxylative Hydroxylation of 6HNA: 6-hydroxynicotinate 3-monooxygenase (NicC), a flavin-dependent monooxygenase, then catalyzes the decarboxylative hydroxylation of 6HNA to 2,5-dihydroxypyridine (2,5-DHP).[2][3]
-
Ring Cleavage of 2,5-DHP: The aromatic ring of 2,5-DHP is subsequently cleaved by 2,5-dihydroxypyridine dioxygenase (NicX), an Fe²⁺-dependent extradiol dioxygenase, to yield N-formylthis compound.[4][5][6][7]
-
Deformylation of N-formylthis compound: N-formylthis compound deformylase (NicD) hydrolyzes N-formylthis compound to produce this compound and formate.[8][9]
-
Deamination of this compound: This is the pivotal step where this compound is directly involved in nitrogen release. This compound amidohydrolase (NicF) catalyzes the hydrolytic deamination of this compound to maleate and ammonium (NH₄⁺). The liberated ammonium can then be assimilated by the cell.
-
Isomerization of Maleate: Finally, maleate isomerase (NicE) catalyzes the cis-trans isomerization of maleate to fumarate, which enters the tricarboxylic acid (TCA) cycle.[10][11]
Quantitative Data on Pathway Enzymes
The efficiency of the this compound pathway is dictated by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data.
| Enzyme | Gene | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (U/mg) | Organism | Reference |
| 6-Hydroxynicotinate 3-Monooxygenase | nicC | 6-Hydroxynicotinic Acid | - | - | - | Bordetella bronchiseptica RB50 | [12] |
| 4-Hydroxybenzoic Acid | - | - | - | Bordetella bronchiseptica RB50 | [12] | ||
| 2,5-Dihydroxypyridine Dioxygenase | nicX | 2,5-Dihydroxypyridine | 74 ± 3 | 1.28 ± 0.03 | 2.00 ± 0.04 | Pseudomonas putida KT2440 | |
| This compound Amidohydrolase | nicF | This compound | 128 ± 6 | 11.7 ± 0.2 | - | Bordetella bronchiseptica RB50 | |
| Maleate Isomerase | nicE | Maleate | 2800 | - | - | Alcaligenes faecalis |
Experimental Protocols
The study of the this compound pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of nic Cluster Enzymes
Objective: To produce and purify individual enzymes of the this compound pathway for in vitro characterization.
Methodology:
-
Gene Cloning: The genes of interest (nicA, B, C, D, X, F, E) are amplified from the genomic DNA of an organism known to possess the pathway (e.g., Pseudomonas putida KT2440) using PCR with specific primers. The amplified DNA fragments are then cloned into an appropriate expression vector (e.g., pET series vectors for E. coli expression) containing a purification tag (e.g., a polyhistidine-tag).
-
Heterologous Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.[13][14]
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Cell disruption is achieved by sonication on ice or by using a French press. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Protein Purification: The soluble fraction containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.
-
Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE.
Enzyme Activity Assays
Objective: To determine the kinetic parameters of the purified enzymes.
a) this compound Amidohydrolase (NicF) Assay
Principle: The activity of NicF is determined by measuring the rate of ammonia production from the hydrolysis of this compound. The released ammonia can be quantified using the Berthelot (indophenol) reaction, which forms a blue-colored compound that absorbs at 630-640 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5), the substrate this compound (at varying concentrations to determine K_m_), and the purified NicF enzyme.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C).
-
Reaction Termination and Ammonia Quantification: At specific time points, aliquots of the reaction mixture are taken, and the reaction is stopped (e.g., by adding a strong acid). The amount of ammonia produced is then determined by adding the Berthelot reagents (phenol-nitroprusside and alkaline hypochlorite) and measuring the absorbance at 630 nm after color development.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the reaction. Kinetic parameters (K_m_ and V_max_) are determined by fitting the data to the Michaelis-Menten equation.
b) 6-Hydroxynicotinate 3-Monooxygenase (NicC) Assay
Principle: The activity of NicC can be monitored spectrophotometrically by following the consumption of the cosubstrate NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).[15]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5), NADH, the substrate 6-hydroxynicotinic acid, and the purified NicC enzyme.
-
Spectrophotometric Monitoring: The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 340 nm is monitored over time using a spectrophotometer with a temperature-controlled cuvette holder.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. Kinetic parameters are determined by varying the concentration of one substrate while keeping the other constant and fitting the data to the appropriate kinetic model.
Quantitative Analysis of Pathway Metabolites by HPLC-MS/MS
Objective: To identify and quantify the intermediates and products of the nicotinate degradation pathway in vivo or in vitro.
Methodology:
-
Sample Preparation:
-
In vivo: Bacterial cultures grown in the presence of nicotinic acid are quenched rapidly to halt metabolic activity. Intracellular metabolites are extracted using a solvent extraction method (e.g., with a cold methanol/water mixture). The cell debris is removed by centrifugation.
-
In vitro: Aliquots from enzyme assay reactions are taken at different time points.
-
-
Chromatographic Separation: The extracted metabolites are separated using a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column is commonly used with a gradient elution program. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[16]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Metabolite Identification: Metabolites are identified based on their retention time and the mass-to-charge ratio (m/z) of their parent and fragment ions. Authentic standards of the expected metabolites (nicotinic acid, 6HNA, 2,5-DHP, N-formylthis compound, this compound, fumarate) are used to confirm their identity.
-
Quantification: Quantification is achieved using a multiple reaction monitoring (MRM) method, where specific parent-to-fragment ion transitions for each metabolite are monitored. Stable isotope-labeled internal standards can be used to improve the accuracy of quantification. Calibration curves are generated using known concentrations of the authentic standards.[17][18]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the this compound pathway and a general experimental workflow for its characterization.
Caption: The this compound Pathway for Nicotinate Degradation.
Caption: Experimental Workflow for Characterizing the this compound Pathway.
Regulation of the Nicotinate Degradation Pathway
The expression of the nic genes is tightly regulated to ensure that the pathway is only active in the presence of its substrate, nicotinic acid, and when alternative, preferred nitrogen sources are scarce. In Pseudomonas putida, the nic genes are organized into at least three transcriptional units that are controlled by two regulators: NicR and NicS.[19]
-
NicR: A MarR-family transcriptional repressor that controls the operons responsible for the conversion of 6HNA to central metabolites. The presence of 6HNA acts as an inducer, causing NicR to dissociate from the DNA and allowing transcription to proceed.[19]
-
NicS: A TetR-family transcriptional regulator that represses the expression of the nicAB operon, which is responsible for the initial step of nicotinate hydroxylation. Nicotinic acid or 6HNA can act as inducers to alleviate this repression.[19]
This dual regulatory system ensures a sensitive and efficient response to the availability of nicotinic acid, integrating the catabolism of this N-heterocycle with the overall metabolic state of the cell.
Conclusion and Future Perspectives
This compound's role in nitrogen metabolism is intrinsically linked to the degradation of N-heterocyclic compounds. The this compound pathway provides a clear example of how microorganisms can unlock the nitrogen sequestered in these stable aromatic rings, converting it into a bioavailable form. For researchers, a thorough understanding of this pathway's enzymology, kinetics, and regulation is essential for a complete picture of microbial nitrogen cycling. For drug development professionals, the enzymes of this pathway, particularly those unique to microbial metabolism, could represent novel targets for the development of antimicrobial agents. Further research, including the detailed kinetic characterization of all pathway enzymes and the elucidation of the pathway's prevalence in diverse microbial populations, will undoubtedly open new avenues for both fundamental and applied science.
References
- 1. Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Hydroxynicotinate 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 4. Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A preliminary crystallographic study of recombinant NicX, an Fe2+-dependent 2,5-dihydroxypyridine dioxygenase from Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-dihydroxypyridine 5,6-dioxygenase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. N-formylthis compound deformylase - Wikiwand [wikiwand.com]
- 9. N-formylthis compound deformylase - Wikipedia [en.wikipedia.org]
- 10. Maleate isomerase - Wikipedia [en.wikipedia.org]
- 11. Maleate isomerase [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 17. mdpi.com [mdpi.com]
- 18. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A finely tuned regulatory circuit of the nicotinic acid degradation pathway in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Maleamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of maleamate, the monoamide of maleic acid. The structure of this compound is systematically explored through a combination of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a definitive single-crystal X-ray diffraction study on the parent this compound is not publicly available, analysis of closely related N-substituted derivatives provides significant insights into its molecular geometry and conformation. This document details the experimental protocols for these techniques, presents the corresponding data in structured tables for clarity, and utilizes graphical representations to illustrate key synthetic and analytical workflows.
Introduction
This compound, systematically named (2Z)-4-amino-4-oxobut-2-enoic acid, is an organic compound with the chemical formula C₄H₅NO₃.[1][2] It is the product of the reaction between maleic anhydride and ammonia and serves as a key intermediate in various chemical syntheses.[3] The presence of a carboxylic acid, an amide, and a carbon-carbon double bond in a cis configuration gives this compound its characteristic properties and reactivity. A thorough understanding of its structure is crucial for its application in fields such as polymer chemistry, biochemistry, and drug development, where maleimide derivatives are of significant interest.
This guide aims to consolidate the available data and methodologies for the complete structural characterization of this compound, providing a valuable resource for researchers and professionals working with this and related compounds.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the ring-opening of maleic anhydride with ammonia.[3] This reaction is typically carried out in an inert solvent.
Caption: Synthesis of this compound from Maleic Anhydride and Ammonia.
Spectroscopic Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques that probe different aspects of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed.
3.1.1 ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the vinyl protons and the amide protons. The cis relationship of the vinyl protons results in a specific coupling constant.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.29–6.44 | Doublet | 2H | Alkenic protons (-CH=CH-) |
| 9.19–9.22 | Triplet | 1H | Amide proton (-NH-) |
| 13.82 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| 3.9–3.92 | Doublet | 2H | Methylene protons (-NH-CH₂-) of N-(carboxymethyl) maleamic acid (for comparison) |
Data for N-(carboxymethyl) maleamic acid is included for comparative purposes as detailed ¹H NMR data for the parent this compound can be scarce. The key features for the this compound core remain the two doublets for the alkenic protons.[4][5]
3.1.2 ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| 170 | Carboxylic acid carbon (-COOH) |
| 166 | Amide carbonyl carbon (-CONH₂) |
| 165 | (Varies, can be one of the carbonyls) |
| 133 | Alkenic carbon (-CH=) |
| 130 | Alkenic carbon (=CH-) |
| 41 | Methylene carbon (-CH₂-) of N-(carboxymethyl) maleamic acid (for comparison) |
Similar to the ¹H NMR data, this table includes comparative data from a substituted maleamic acid to illustrate the expected chemical shifts for the core structure.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (carboxylic acid) |
| ~3200 | Medium | N-H stretch (amide) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1650 | Strong | C=O stretch (amide I band) |
| ~1600 | Medium | C=C stretch (alkene) |
| ~1400 | Medium | O-H bend (carboxylic acid) |
| ~1200 | Medium | C-O stretch (carboxylic acid) |
Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 115.09 g/mol .[1][6] Electron ionization (EI) is a common method used for its analysis.
| m/z | Relative Intensity | Possible Fragment |
| 115 | M⁺ | Molecular ion |
| 98 | [M - NH₃]⁺ | |
| 70 | [M - COOH]⁺ | |
| 44 | [CONH₂]⁺ |
The fragmentation pattern can help to confirm the presence of the carboxylic acid and amide functional groups.
Crystallographic Analysis
Key Findings from N-Substituted this compound Crystal Structures:
-
Planarity: The maleamic acid moiety tends to be planar, a feature stabilized by intramolecular hydrogen bonding.
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is often observed between the carboxylic acid proton and the amide carbonyl oxygen. This interaction plays a crucial role in the molecule's conformation.
-
Bond Lengths: The C=C double bond length is typically around 1.33 Å, confirming its double bond character. The C-N amide bond often exhibits some degree of double bond character, influencing the planarity of the amide group.
-
cis Configuration: The carboxylic acid and amide groups are on the same side of the C=C double bond, consistent with its synthesis from maleic anhydride.
Experimental Protocols
The following are generalized protocols for the key experiments involved in the structural elucidation of this compound.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable inert solvent (e.g., dioxane).
-
Reagent Addition: Slowly bubble ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent, such as hot water or ethanol, to obtain pure this compound crystals.
NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of dry this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, prepare a Nujol mull.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Logical Workflow for Structural Elucidation
The process of elucidating the structure of an unknown compound like this compound follows a logical progression of experiments.
Caption: General workflow for structural elucidation of an organic compound.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. NMR spectroscopy establishes the carbon-hydrogen framework and the cis-stereochemistry of the double bond. IR spectroscopy confirms the presence of the key carboxylic acid and amide functional groups, while mass spectrometry provides the molecular weight and supportive fragmentation data. Although a definitive crystal structure of the parent this compound remains to be published, data from N-substituted derivatives strongly support a planar conformation stabilized by intramolecular hydrogen bonding. The methodologies and data presented in this guide provide a robust framework for the characterization of this compound and related compounds, which is essential for their continued development and application in science and industry.
References
- 1. Maleamic acid [webbook.nist.gov]
- 2. Maleamic acid [webbook.nist.gov]
- 3. Human Metabolome Database: Showing metabocard for Maleamic Acid (HMDB0254310) [hmdb.ca]
- 4. N-(2,4,6-Trichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Maleamate Extraction from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleamate, a small molecule of interest in various biological contexts, requires robust and efficient extraction from cellular matrices for accurate quantification and downstream analysis. This document provides a detailed protocol for the extraction of this compound from cultured cells, designed for professionals in research and drug development. The methodologies presented are compiled from established techniques for the extraction of small polar metabolites and organic acids, ensuring a high probability of success for this compound analysis. The protocol is optimized for compatibility with downstream analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Overview of Extraction Strategies
The selection of an appropriate extraction method is critical for achieving high recovery and minimizing matrix effects. The primary steps in the extraction of intracellular metabolites like this compound involve:
-
Quenching of Metabolism: Rapidly halting all enzymatic activity to preserve the in vivo metabolic state.
-
Cell Lysis: Disrupting the cell membrane and walls to release intracellular contents.
-
Protein Precipitation: Removing proteins that can interfere with downstream analysis and damage analytical equipment.
-
Extraction and Purification: Isolating the target analyte from other cellular components.
This protocol will focus on a widely used and effective method involving cold methanol-based quenching and protein precipitation, followed by an optional solid-phase extraction (SPE) step for further cleanup if required.
Quantitative Data Summary
| Extraction Method | Principle | Typical Recovery Range | Advantages | Disadvantages |
| Cold Methanol Precipitation | Proteins are denatured and precipitated by a high concentration of cold organic solvent. | 80-95% for polar metabolites | Simple, fast, and effective for a broad range of metabolites.[3] | May not be sufficient for removing all interferences for highly sensitive analyses. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility.[4][5] | 70-90% | Good for separating compounds with different polarities. | Can be labor-intensive, may involve hazardous solvents, and prone to emulsion formation.[4][6] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[7][8] | >90% | Highly selective, provides clean extracts, and can concentrate the analyte.[7] | Requires method development and can be more expensive. |
Experimental Protocols
Protocol 1: Cold Methanol Precipitation for this compound Extraction
This protocol is a robust and widely applicable method for the extraction of polar metabolites, including organic acids like this compound, from adherent or suspension cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
HPLC-grade Methanol, pre-chilled to -80°C[9]
-
HPLC-grade Water
-
80% Methanol (v/v) in water, pre-chilled to -80°C
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Cell Harvesting and Quenching:
-
For Adherent Cells:
-
For Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 5 mL of ice-cold PBS and centrifuge again.
-
Aspirate the PBS and place the cell pellet on dry ice.
-
-
-
Metabolite Extraction and Protein Precipitation:
-
Add 1 mL of pre-chilled 80% methanol to each well (for adherent cells) or to the cell pellet (for suspension cells).[9][10]
-
For adherent cells, use a cell scraper to detach the cells into the methanol solution.[11][12]
-
Transfer the cell lysate/methanol mixture to a 1.5 mL microcentrifuge tube.[11]
-
Vortex the tubes vigorously for 1 minute.
-
Incubate the tubes at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.[9]
-
-
Sample Collection and Preparation for Analysis:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.
-
Dry the supernatant in a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., 50-100 µL of 50:50 methanol:water).[9]
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS analysis.[12]
-
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purification of this compound
This optional protocol can be performed after the cold methanol precipitation to further purify the this compound extract, which may be necessary for applications requiring very low limits of detection. A weak anion exchange (WAX) sorbent is recommended for an organic acid like this compound.[13]
Materials:
-
Weak Anion Exchange (WAX) SPE cartridge
-
SPE vacuum manifold
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic acid
-
Ammonium hydroxide
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Reconstitute the dried extract from Protocol 1 in 500 µL of 2% formic acid in water. This ensures that the this compound is in its protonated form.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).[13]
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar, non-ionic interferences.[13]
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the retained this compound with 1-2 mL of 5% ammonium hydroxide in methanol.[13] The basic pH will deprotonate the this compound, releasing it from the sorbent.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical method for LC-MS analysis.[13]
-
Visualization of Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the logical selection of methods, the following diagrams are provided.
Caption: Workflow for the extraction of this compound from cultured cells.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Comparison of extraction methods for intracellular metabolomics of human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Homogeneous liquid-liquid extraction as an alternative sample preparation technique for biomedical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. metabolomics.se [metabolomics.se]
- 10. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 13. benchchem.com [benchchem.com]
Application Note: Quantification of Maleamate using a Novel LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of maleamate in biological matrices using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Introduction
This compound, the amide of maleic acid, is an intermediate in the metabolic degradation of several compounds, including nicotinic acid and 2-pyridone.[1] Accurate quantification of this compound is crucial for studying these metabolic pathways and understanding their role in various physiological and pathological processes. This application note describes a robust LC-MS/MS method for the reliable quantification of this compound in plasma samples.
Experimental
Materials and Reagents
-
This compound standard (analytical grade)
-
Internal Standard (IS): Maleic acid-d2 or a structurally similar stable isotope-labeled compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma.
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike Internal Standard: Add 10 µL of internal standard working solution to 100 µL of plasma.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm[2] |
| Mobile Phase A | 0.1% Ammonium Formate in Water[2] |
| Mobile Phase B | 90% Acetonitrile / 10% DI Water / 0.1% Ammonium Formate[2] |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A linear gradient starting at 90% B, holding for 3 minutes, decreasing to 70% B over 3 minutes, then to 30% B over 1.1 minutes.[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 114.0 (for this compound) |
| Product Ion (Q3) | m/z 70.0 (suggested) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | -4500 V |
Note: Precursor and product ions for this compound are proposed based on its chemical structure. These values, along with collision energy, should be optimized during method development.
Method Validation
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.
Table 3: Hypothetical Quantitative Performance
| Parameter | Result |
| Linearity Range (r²) | 1 - 1000 ng/mL (>0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Note: The values presented in this table are typical for LC-MS/MS assays and should be experimentally determined.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
This compound Metabolic Pathway
The this compound pathway is involved in the degradation of pyridine-containing compounds. For instance, 2-pyridone is hydroxylated and the resulting ring is cleaved, eventually leading to the formation of this compound.[1]
Caption: Simplified this compound Metabolic Pathway.
Conclusion
The described LC-MS/MS method provides a selective and sensitive tool for the quantification of this compound in biological samples. The simple protein precipitation sample preparation and the specific MS/MS detection ensure reliable and accurate results, making this protocol highly suitable for metabolomic studies and clinical research.
References
Application Notes and Protocols for Recombinant Maleamate Amidohydrolase (NicF) Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant maleamate amidohydrolase (NicF), an enzyme involved in the aerobic catabolism of nicotinic acid.[1][2][3][4] The methodologies described herein are foundational for researchers aiming to produce highly pure and active NicF for structural, functional, and drug discovery studies.
Introduction
This compound amidohydrolase (EC 3.5.1.107), systematically named this compound amidohydrolase, is an enzyme that catalyzes the hydrolysis of this compound to maleate and ammonia.[1][4] This reaction is a key step in the metabolic pathway for nicotinic acid (vitamin B3) degradation in various aerobic bacteria.[1][2] The study of NicF is crucial for understanding bacterial metabolism of N-heterocyclic compounds, which has implications for environmental bioremediation and as a potential target for antimicrobial drug development. The production of recombinant NicF in sufficient quantities and high purity is a prerequisite for detailed biochemical and structural characterization.
Data Presentation
Table 1: Representative Purification Summary for Recombinant this compound Amidohydrolase (NicF)
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Cell Lysate | 250 | 5000 | 20 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 15 | 4250 | 283.3 | 85 | 14.2 |
| Size Exclusion Chromatography | 10 | 3750 | 375 | 75 | 18.8 |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions, expression levels, and the source organism of the NicF gene. A unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of maleate per minute under standard assay conditions.
Table 2: Kinetic Parameters of this compound Amidohydrolase (NicF) from Bordetella bronchiseptica RB50
| Parameter | Value |
| kcat | 11.7 ± 0.2 s-1 |
| KM (for this compound) | 128 ± 6 µM |
| KD (for maleate) | 3.8 ± 0.4 mM |
These kinetic parameters were determined at pH 7.5 and 25°C.[1]
Experimental Protocols
Gene Cloning and Expression Vector Construction
This protocol describes the cloning of the this compound amidohydrolase (nicF) gene into an E. coli expression vector. A common approach is to use a vector that allows for the expression of the target protein with an N-terminal or C-terminal affinity tag, such as a polyhistidine (His6) tag, to facilitate purification.[2][5][6]
Materials:
-
High-fidelity DNA polymerase
-
PCR primers specific for the nicF gene (including restriction sites or sequences for ligation-independent cloning)
-
E. coli expression vector (e.g., pET series, pBAD)
-
Restriction enzymes and T4 DNA ligase (for traditional cloning)
-
Competent E. coli cloning strain (e.g., DH5α)
-
LB agar plates with appropriate antibiotic selection
Protocol:
-
PCR Amplification: Amplify the nicF gene from the genomic DNA of the source organism using high-fidelity DNA polymerase. The primers should be designed to add appropriate restriction sites to the ends of the PCR product for cloning into the chosen expression vector.
-
Vector and Insert Preparation: Digest both the expression vector and the PCR product with the selected restriction enzymes. Purify the digested vector and insert using a gel extraction kit.
-
Ligation: Ligate the purified nicF gene insert into the prepared expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain.
-
Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and isolate the plasmid DNA. Verify the correct insertion of the nicF gene by restriction digestion and DNA sequencing.
Recombinant Protein Expression
This protocol outlines the expression of recombinant NicF in E. coli. The BL21(DE3) strain is a common choice for protein expression from pET vectors, as it contains the T7 RNA polymerase gene under the control of the lacUV5 promoter.
Materials:
-
Verified expression plasmid containing the nicF gene
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
LB medium with the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution
Protocol:
-
Transformation: Transform the expression plasmid into the competent E. coli expression strain.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-24 hours with shaking to enhance protein solubility.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
Protein Purification
This protocol describes a two-step purification process for His-tagged recombinant NicF using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Ni-NTA agarose resin
-
Chromatography columns
-
Sonciator or French press
-
Centrifuge
Protocol:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication or using a French press on ice.
-
Clarification: Centrifuge the cell lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.
-
IMAC (Affinity Chromatography):
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged NicF with elution buffer.
-
-
SEC (Size-Exclusion Chromatography):
-
Concentrate the eluted fractions containing NicF.
-
Equilibrate the SEC column with SEC buffer.
-
Load the concentrated protein onto the column to separate NicF from any remaining contaminants and aggregates.
-
Collect fractions and analyze for purity by SDS-PAGE. Pool the pure fractions.
-
This compound Amidohydrolase Activity Assay
This protocol describes a spectrophotometric assay to determine the activity of purified NicF by measuring the decrease in absorbance of this compound.
Materials:
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
This compound stock solution
-
Purified recombinant NicF enzyme
-
UV-transparent cuvettes or microplate
-
Spectrophotometer
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing assay buffer and this compound at a final concentration around its KM value (e.g., 150 µM).
-
Initiation: Start the reaction by adding a small amount of purified NicF to the reaction mixture.
-
Measurement: Immediately monitor the decrease in absorbance at a wavelength where this compound absorbs (e.g., 230-250 nm) over time.
-
Calculation: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The enzyme activity can be calculated using the Beer-Lambert law, with a predetermined extinction coefficient for this compound at the measured wavelength.
Visualizations
Caption: Experimental workflow for recombinant this compound amidohydrolase.
References
- 1. Structure and catalytic mechanism of nicotinate (vitamin B3) degradative enzyme this compound amidohydrolase from Bordetella bronchiseptica RB50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Investigation into the catalytic mechanism of this compound Amidohydrolase" by Jeffrey Noel [openworks.wooster.edu]
- 4. CHEM 351—Biochemistry—Enzymes—3.5.1.107 [biochemistry.prof]
- 5. scispace.com [scispace.com]
- 6. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Maleamate as a Nitrogen Source in Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of maleamate as a nitrogen source by certain bacteria. This document details the metabolic pathway, proposed transport mechanisms, and regulatory controls. Furthermore, it includes detailed protocols for key experiments to study and harness this metabolic capability.
Introduction
This compound is a dicarboxylic acid monoamide that can be utilized by some bacteria as a source of nitrogen. The key enzyme in this process is this compound amidohydrolase, which catalyzes the hydrolysis of this compound to maleate and ammonia. The released ammonia can then be assimilated into the cell's nitrogenous compounds, while the maleate can enter central metabolism. Understanding this pathway is crucial for researchers in microbiology, metabolic engineering, and drug development, as it can provide insights into bacterial nitrogen metabolism and potentially be exploited for biotechnological applications.
Metabolic Pathway
The utilization of this compound as a nitrogen source begins with its conversion to maleate. This is followed by the isomerization of maleate to fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle.
Key Enzymes and Reactions:
-
This compound Amidohydrolase (NicF) : This enzyme initiates the pathway by hydrolyzing this compound.[1]
-
Reaction : this compound + H₂O → Maleate + NH₃
-
-
Maleate Isomerase (isoA) : This enzyme catalyzes the cis-trans isomerization of maleate to fumarate.
-
Reaction : Maleate ⇌ Fumarate
-
The resulting fumarate can then be readily utilized by the cell via the TCA cycle. The released ammonium is assimilated through the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway.
Proposed Signaling and Metabolic Pathway
The following diagram illustrates the proposed pathway for this compound utilization and its integration into central metabolism.
Caption: Proposed metabolic pathway for the utilization of this compound as a nitrogen source.
Data Presentation
Table 1: Kinetic Properties of this compound Amidohydrolase (NicF) from Bordetella bronchiseptica[1]
| Parameter | Value |
| Substrate | This compound |
| Kcat (s⁻¹) | 15.3 ± 0.6 |
| Km (µM) | 28 ± 3 |
| Kcat/Km (M⁻¹s⁻¹) | (5.5 ± 0.7) x 10⁵ |
| Inhibitor | Maleate |
| Ki (mM) | 2.7 ± 0.3 |
Experimental Protocols
Protocol 1: Determining Bacterial Growth on this compound as a Sole Nitrogen Source
This protocol outlines the steps to assess if a bacterial strain can utilize this compound as its only source of nitrogen for growth.
Caption: Workflow for assessing bacterial growth on this compound as a sole nitrogen source.
Materials:
-
Bacterial strain of interest
-
Nitrogen-free minimal medium (e.g., M9 salts without NH₄Cl) supplemented with a suitable carbon source (e.g., glucose)
-
Sterile maleamic acid solution
-
Sterile ammonium chloride (NH₄Cl) solution
-
Spectrophotometer and cuvettes, or a microplate reader
-
Shaking incubator
Procedure:
-
Prepare a nitrogen-free minimal medium and autoclave.
-
Prepare sterile stock solutions of this compound (e.g., 1 M) and NH₄Cl (e.g., 1 M).
-
Set up triplicate cultures for each condition:
-
Test Condition: Minimal medium supplemented with this compound to a final concentration of 10 mM.
-
Positive Control: Minimal medium supplemented with NH₄Cl to a final concentration of 10 mM nitrogen.
-
Negative Control: Minimal medium with no added nitrogen source.
-
-
Inoculate the cultures with the bacterial strain to a starting optical density at 600 nm (OD₆₀₀) of ~0.05.
-
Incubate the cultures at the optimal growth temperature with shaking.
-
Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Plot the growth curves (OD₆₀₀ vs. time) for each condition.
Expected Results:
-
Significant growth in the this compound-containing medium, comparable to the positive control, indicates that the bacterium can utilize this compound as a nitrogen source.
-
No significant growth in the negative control confirms that the medium is nitrogen-limited.
Protocol 2: In Vitro Assay of this compound Amidohydrolase Activity
This protocol describes how to measure the activity of this compound amidohydrolase in bacterial cell lysates.
Principle: The activity of this compound amidohydrolase is determined by measuring the rate of ammonia production from this compound. The released ammonia can be quantified using the Berthelot reaction, which produces a colored indophenol compound that absorbs at 630 nm.
Materials:
-
Bacterial cell lysate containing this compound amidohydrolase
-
This compound solution (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium sulfate standard solutions
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing phosphate buffer and this compound solution.
-
Pre-warm the mixture to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the bacterial cell lysate.
-
Incubate for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of phenol-nitroprusside reagent.
-
-
Ammonia Quantification (Berthelot Reaction):
-
Add an equal volume of alkaline hypochlorite reagent to the stopped reaction mixture.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 630 nm.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of ammonium sulfate.
-
Plot absorbance at 630 nm versus the concentration of ammonia.
-
-
Calculation:
-
Determine the amount of ammonia produced in the enzymatic reaction from the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in µmol of ammonia produced per minute per mg of protein).
-
Logical Relationship for Regulation
The expression of genes involved in this compound utilization is likely regulated by the availability of nitrogen in the cell. A proposed regulatory logic is depicted below.
Caption: Proposed regulatory logic for this compound utilization genes.
Conclusion
The ability of some bacteria to utilize this compound as a nitrogen source is a fascinating example of metabolic diversity. The protocols and information provided in these application notes offer a solid foundation for researchers to explore this pathway further. Future research could focus on identifying specific this compound transporters, elucidating the detailed regulatory networks, and exploring the potential of engineering this pathway for bioremediation or biotechnological applications.
References
Application Notes and Protocols for Maleamate Derivatives in Enzyme Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic agents, the strategic inhibition of enzyme activity remains a cornerstone of drug discovery. Covalent inhibitors, which form a stable bond with their target enzyme, offer distinct advantages, including prolonged duration of action and high potency. While maleamate itself is not a classical enzyme inhibitor, its structural analog, the α,β-unsaturated amide system, is a key feature of maleimide-based covalent inhibitors. This document provides detailed application notes and protocols for the screening and characterization of compounds containing a this compound-like reactive moiety, focusing on their potential as covalent enzyme inhibitors. These compounds are designed to target nucleophilic amino acid residues, such as cysteine, in the active site of enzymes, leading to irreversible inhibition.
Mechanism of Action: Covalent Modification
This compound and its derivatives can act as Michael acceptors. The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack by the thiol group of a cysteine residue within the enzyme's active site. This results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme.
Caption: Covalent inhibition by a this compound derivative.
Target Enzyme Classes
The primary targets for this compound-based covalent inhibitors are enzymes that utilize a cysteine residue in their catalytic mechanism or have a reactive, non-catalytic cysteine in or near a binding pocket. Key examples include:
-
Cysteine Proteases: (e.g., Papain, Falcipain-2, Cathepsins)
-
Kinases: (e.g., Glycogen Synthase Kinase 3β (GSK-3β))
-
Topoisomerases: (e.g., Topoisomerase II)
-
Deubiquitinases (DUBs)
Quantitative Data Presentation
The potency of covalent inhibitors is often characterized by the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate of inactivation (K_I). The ratio k_inact/K_I is a measure of the inhibitor's efficiency. However, for initial screening, the half-maximal inhibitory concentration (IC50) is commonly determined, which is dependent on the pre-incubation time.
Table 1: IC50 Values of Maleimide-Based Inhibitors for Glycogen Synthase Kinase-3β (GSK-3β)
| Compound | Modification | IC50 (nM) | Reference |
| 1 | Parent Maleimide | 21 | [1] |
| 2 | Hydroxyethyl analogue | 21 | [1] |
| 3 | 5-Fluoroindole analogue | ~5 | [1] |
| 4 | Hydroxypropyl analogue | ~15 | [1] |
| 36 | N-(pyridin-2-yl)cyclopropanecarboxamide scaffold | 70 | [2][3] |
Table 2: Inhibition Data for Maleimide-Based Inhibitors Against Other Targets
| Compound | Target Enzyme | Inhibition Parameter | Value | Reference |
| Maleimide | Topoisomerase II | Catalytic Inhibition | Potent | [4] |
| N-Ethylmaleimide (NEM) | Topoisomerase II | Catalytic Inhibition | Potent | [4] |
| Peptidyl Vinyl Sulfone 322 | Falcipain-2 (Cysteine Protease) | IC50 | 35 nM | [5] |
| Peptidyl Vinyl Sulfone 324 | Falcipain-2 (Cysteine Protease) | IC50 | 27 nM | [5] |
| Fumaramide Jun13567 (15) | SARS-CoV-2 Papain-like Protease | IC50 | 0.1 - 0.3 µM | [6] |
| Fumaramide Jun13728 (16) | SARS-CoV-2 Papain-like Protease | IC50 | 0.1 - 0.3 µM | [6] |
| Fumaramide Jun13714 (18) | SARS-CoV-2 Papain-like Protease | IC50 | 0.1 - 0.3 µM | [6] |
Experimental Protocols
General Workflow for Screening Covalent Inhibitors
Caption: General workflow for covalent inhibitor screening.
Protocol 1: Time-Dependent IC50 Assay for a Cysteine Protease (e.g., Papain)
This protocol is designed to assess the time-dependent nature of inhibition, a key characteristic of covalent inhibitors.
Materials and Reagents:
-
Purified Papain
-
Fluorogenic peptide substrate (e.g., Z-FR-AMC)
-
Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5
-
Activation Buffer: Assay Buffer supplemented with 10 mM DTT
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC-based substrates)
Procedure:
-
Papain Activation:
-
Prepare a stock solution of papain in Assay Buffer.
-
Prior to the assay, dilute the papain stock solution in Activation Buffer to a working concentration (e.g., 2X final concentration).
-
Incubate for 30 minutes at 25°C to ensure the catalytic cysteine residue is in its reduced, active state.
-
-
Assay Preparation:
-
In the microplate, add Assay Buffer.
-
Add serial dilutions of the test compound in DMSO to the wells. Include a DMSO-only control (negative control) and a known papain inhibitor (positive control).
-
Add the activated papain solution to all wells. The final DMSO concentration should be kept low (e.g., <1%).
-
-
Pre-incubation:
-
Incubate the enzyme-inhibitor mixture for varying periods (e.g., 15 min, 30 min, 60 min, and 120 min) at 25°C.
-
-
Reaction Initiation and Measurement:
-
To initiate the enzymatic reaction, add the fluorogenic peptide substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic read) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each inhibitor concentration at each pre-incubation time point relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration for each pre-incubation time.
-
Fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time. A decrease in IC50 with longer pre-incubation times is indicative of a covalent mechanism.
-
Protocol 2: Washout Assay to Confirm Irreversible Inhibition
This assay helps to distinguish between tight-binding reversible inhibitors and irreversible covalent inhibitors.
Materials and Reagents:
-
Target enzyme
-
Test compound and a non-covalent control inhibitor
-
Assay buffer
-
Substrate
-
Rapid desalting columns (e.g., spin columns)
-
Detection reagents and instrument
Procedure:
-
Inhibitor Treatment:
-
Incubate the enzyme with a high concentration (e.g., 10x IC50) of the test compound and the non-covalent control inhibitor for a sufficient time to allow for binding/reaction (e.g., 60 minutes). Include a DMSO-only control.
-
-
Washout Step:
-
Remove the unbound inhibitor from the enzyme-inhibitor mixture using a rapid desalting column. This step should be performed quickly to minimize dissociation of reversible inhibitors.
-
-
Activity Measurement:
-
Immediately after the washout, dilute the enzyme samples into assay buffer containing the substrate.
-
Measure the enzyme activity.
-
-
Data Analysis:
-
Compare the enzyme activity of the samples treated with the test compound and the non-covalent control to the DMSO control.
-
If the inhibition by the test compound persists after the washout, while the inhibition by the non-covalent control is significantly reduced, this provides strong evidence for irreversible or very slowly reversible covalent inhibition.
-
Conclusion
The screening of this compound-like compounds offers a promising avenue for the discovery of novel covalent enzyme inhibitors. The protocols outlined in this document provide a systematic approach to identify and characterize these inhibitors, from initial screening to confirmation of their covalent mechanism of action. Careful consideration of experimental parameters, particularly pre-incubation time, is crucial for obtaining reliable and reproducible data. The quantitative data and methodologies presented herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design of covalent SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Tracing using Isotopically Labeled Maleamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes.[1][2][3][4][5] This document provides a detailed guide to the synthesis and application of isotopically labeled maleamate for metabolic tracing studies. This compound, an intermediate in the metabolism of certain aromatic compounds in microorganisms and a potential metabolite in mammalian systems, can be traced using stable isotopes such as ¹³C and ¹⁵N to understand its metabolic fate and its role in various cellular processes.[6] These studies are crucial in drug development for understanding drug metabolism, identifying potential off-target effects, and developing novel therapeutic strategies.[7]
This guide outlines the chemical synthesis of ¹³C- and ¹⁵N-labeled this compound, protocols for in vitro and in vivo metabolic tracing experiments, and analytical methods for the detection and quantification of labeled metabolites.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved in a two-step process: first, the synthesis of isotopically labeled maleic anhydride, followed by its reaction with an isotopically labeled or unlabeled ammonia source.
Synthesis of [¹³C₄]-Maleic Anhydride
[¹³C₄]-Maleic anhydride can be synthesized from [¹³C₂]-acetic acid. The process involves the conversion of labeled acetic acid to ethyl bromo[¹³C₂]acetate, followed by a series of reactions to form the maleic anhydride ring structure.[8]
Protocol:
-
Preparation of Ethyl Bromo[¹³C₂]acetate: Convert [2-¹³C]acetic acid to its ethyl ester and subsequently brominate it via a Hell-Vollhard-Zelinsky reaction.
-
Ring Formation: Further chemical transformations (details of which are complex and proprietary to specific synthesis labs but follow established organic chemistry principles) are performed to yield [2,3-¹³C₂]maleic anhydride.[8] For fully labeled [¹³C₄]-maleic anhydride, starting materials with all carbons labeled would be required. Commercially available [¹³C₄]-maleic anhydride is also an option.
Synthesis of [¹³C₄, ¹⁵N]-Maleamate
Reaction: [¹³C₄]-Maleic anhydride reacts with [¹⁵N]-ammonia in a nucleophilic acyl substitution reaction to form [¹³C₄, ¹⁵N]-maleamate.[9][10]
Protocol:
-
Dissolve [¹³C₄]-Maleic anhydride in an appropriate aprotic solvent (e.g., diethyl ether or dioxane) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Bubble [¹⁵N]-ammonia gas through the solution with gentle stirring, or add a solution of [¹⁵N]-ammonia in the same solvent dropwise.
-
Allow the reaction to proceed for 1-2 hours at 0 °C, followed by warming to room temperature.
-
The product, [¹³C₄, ¹⁵N]-maleamate, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
-
Confirm the structure and isotopic enrichment of the final product using NMR spectroscopy and mass spectrometry.
Metabolic Tracing Protocols
In Vitro Metabolic Tracing in Cell Culture
This protocol describes the use of isotopically labeled this compound to trace its metabolism in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HepG2, HEK293)
-
Cell culture medium and supplements
-
Isotopically labeled this compound ([¹³C₄]-maleamate or [¹³C₄, ¹⁵N]-maleamate)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 60% methanol, -80 °C)
-
Extraction solvent (e.g., 80% methanol, -80 °C)[11][12][13][14]
-
Cell scraper
-
Centrifuge
Protocol:
-
Cell Culture: Grow cells to the desired confluency in standard culture conditions.
-
Labeling: Replace the standard culture medium with a medium containing a known concentration of isotopically labeled this compound. The concentration should be determined based on preliminary toxicity assays.
-
Incubation: Incubate the cells for a defined period (e.g., time course of 0, 1, 4, 12, 24 hours) to allow for the uptake and metabolism of the labeled this compound.
-
Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS and then add ice-cold quenching solution.[11]
-
Metabolite Extraction: Scrape the cells in the presence of the quenching solution and transfer the cell suspension to a microcentrifuge tube. Add ice-cold extraction solvent, vortex thoroughly, and incubate at -20 °C for 20 minutes to precipitate proteins.[11][12][13][14]
-
Sample Preparation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4 °C to pellet cell debris and precipitated proteins. Collect the supernatant containing the intracellular metabolites.
-
Analysis: Analyze the extracted metabolites using LC-MS/MS or NMR spectroscopy.
Experimental Workflow
Caption: Experimental workflow for metabolic tracing with labeled this compound.
Analytical Methodologies
LC-MS/MS for Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting and quantifying isotopically labeled metabolites.
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole)
LC Parameters:
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 or HILIC column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of organic acids |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 °C |
MS/MS Parameters:
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for unlabeled and labeled this compound and its expected metabolites (e.g., malate, fumarate, aspartate).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (unlabeled) | 114.0 | 70.0 |
| [¹³C₄]-Maleamate | 118.0 | 74.0 |
| Malate (unlabeled) | 133.0 | 115.0 |
| [¹³C₄]-Malate | 137.0 | 119.0 |
| Fumarate (unlabeled) | 115.0 | 71.0 |
| [¹³C₄]-Fumarate | 119.0 | 75.0 |
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the position of isotopic labels within metabolites, providing valuable information on metabolic pathways.
¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (C=O, amide) | - | ~173.0 |
| C2 (=CH) | ~5.93 | ~126.0 |
| C3 (=CH) | ~6.39 | ~139.8 |
| C4 (C=O, acid) | - | ~177.5 |
Note: Chemical shifts can vary depending on pH and solvent.[15]
Expected Metabolic Pathways
Based on known metabolic pathways of structurally similar molecules like malate and fumarate, the following metabolic fate of this compound is proposed.[16][17][18]
Caption: Proposed metabolic pathway of labeled this compound.
Pathway Description:
-
Uptake: Labeled this compound is transported into the cell.
-
Hydration: Intracellular this compound is hydrated by the enzyme maleate hydratase to form labeled D-malate.[19][20][21]
-
Isomerization/Dehydrogenation: Labeled D-malate can potentially be converted to L-malate, which then enters the Tricarboxylic Acid (TCA) cycle.[17] Malate is reversibly converted to fumarate by fumarase .[16][22][23][24]
-
TCA Cycle Entry: Labeled malate is oxidized to labeled oxaloacetate by malate dehydrogenase , a key step in the TCA cycle.[25]
-
Amino Acid Metabolism: Labeled oxaloacetate can be transaminated to form labeled aspartate.
-
Further Metabolism: The ¹³C or ¹⁵N label can be traced through various intermediates of the TCA cycle and connected metabolic pathways.[26]
Data Presentation and Interpretation
Quantitative data from metabolic tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Isotopic Enrichment of Key Metabolites Over Time
| Time (hours) | % Labeled this compound (Intracellular) | % Labeled Malate | % Labeled Fumarate | % Labeled Aspartate |
|---|---|---|---|---|
| 0 | 0 | 0 | 0 | 0 |
| 1 | 95 ± 3 | 15 ± 2 | 5 ± 1 | 2 ± 0.5 |
| 4 | 88 ± 5 | 45 ± 4 | 20 ± 3 | 10 ± 2 |
| 12 | 60 ± 6 | 75 ± 5 | 50 ± 4 | 35 ± 3 |
| 24 | 35 ± 4 | 85 ± 6 | 65 ± 5 | 55 ± 4 |
Data are presented as mean ± standard deviation of three biological replicates and are hypothetical examples.
Table 2: Metabolic Flux Ratios Calculated from ¹³C Labeling Patterns
| Metabolic Flux Ratio | Control Cells | Drug-Treated Cells |
|---|---|---|
| (Malate from this compound) / (Total Malate Pool) | 0.85 ± 0.05 | 0.65 ± 0.07* |
| (TCA Cycle Flux) / (Glycolytic Flux) | 1.2 ± 0.1 | 0.9 ± 0.1* |
*Data are hypothetical examples. p < 0.05 compared to control.
By analyzing the distribution and enrichment of the isotopic label in downstream metabolites, researchers can quantify the contribution of this compound to various metabolic pathways and assess the impact of genetic modifications or drug treatments on these pathways.[1][2][3][4][5]
Conclusion
The use of isotopically labeled this compound provides a powerful approach to investigate its metabolic fate and its integration into the cellular metabolic network. The protocols and analytical methods described in this document offer a comprehensive guide for researchers in academia and industry to conduct robust metabolic tracing studies, ultimately contributing to a deeper understanding of cellular metabolism and the development of new therapeutic interventions.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maleate nephrotoxicity: mechanisms of injury and correlates with ischemic/hypoxic tubular cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems [pmiscience.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 10. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 11. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular metabolomics extraction [protocols.io]
- 13. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 14. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. bmse000460 Maleamic Acid at BMRB [bmrb.io]
- 16. Fumarase - Wikipedia [en.wikipedia.org]
- 17. promegaconnections.com [promegaconnections.com]
- 18. The role of malate in hormone-induced enhancement of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification and Characterization of Maleate Hydratase from Pseudomonas pseudoalcaligenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purification and Characterization of Maleate Hydratase from Pseudomonas pseudoalcaligenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Maleate hydratase - Wikipedia [en.wikipedia.org]
- 22. Role of conformational change in the fumarase reaction cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fumarase activity in NAD-dependent malic enzyme, MaeA, from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 25. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Citric acid cycle - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for a Colorimetric Assay of Maleamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleamate, the monoamide of maleic acid, is a key intermediate in the aerobic catabolism of nicotinic acid. The enzyme this compound amidohydylase catalyzes the hydrolysis of this compound to maleate and ammonia.[1] The ability to accurately quantify this compound is crucial for studying nicotinic acid metabolism and for screening potential inhibitors of this pathway, which may have therapeutic applications. This document provides a detailed protocol for a sensitive, two-step enzymatic colorimetric assay for the determination of this compound in biological samples.
This assay is based on the specific enzymatic conversion of this compound to L-maleate by this compound amidohydylase. The resulting L-maleate is then quantified using a colorimetric assay system. In this second step, L-maleate is oxidized to oxaloacetate by malate dehydrogenase. This reaction is coupled to the reduction of a chromogenic probe, which results in a color change that can be measured spectrophotometrically. The intensity of the color produced is directly proportional to the amount of this compound present in the original sample.
Principle of the Assay
The colorimetric assay for this compound involves two sequential enzymatic reactions:
-
Conversion of this compound to Maleate: this compound is hydrolyzed by this compound amidohydylase to yield L-maleate and ammonia.
-
Colorimetric Detection of Maleate: The L-maleate produced is then measured using a colorimetric assay. L-malate dehydrogenase catalyzes the oxidation of L-maleate to oxaloacetate. In this process, a cofactor is reduced, which in turn reduces a colorimetric probe, leading to a quantifiable color change. The absorbance of the final product is measured at a specific wavelength (e.g., 450 nm).
Materials and Reagents
-
This compound standard solution (10 mM)
-
This compound Amidohydrolase (specific activity to be determined)
-
Malate Assay Kit (containing Malate Assay Buffer, Malate Enzyme Mix, and a colorimetric probe) or individual components:
-
L-Malate Dehydrogenase
-
Colorimetric Probe (e.g., a tetrazolium salt like WST-8 or INT)
-
Cofactor (e.g., NAD⁺)
-
Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7-8)
-
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
Deionized water (ddH₂O)
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Standard (1 mM): Dilute the 10 mM this compound standard solution 1:10 in ddH₂O to prepare a 1 mM stock.
-
This compound Amidohydrolase Solution: Reconstitute or dilute the enzyme in a suitable buffer (as recommended by the manufacturer or determined empirically) to achieve an optimal concentration for the assay.
-
Malate Assay Reagents: Prepare the reagents as per the instructions of the commercial malate assay kit. If using individual components, prepare a reaction mixture containing L-malate dehydrogenase, the colorimetric probe, and the cofactor in the assay buffer.
Protocol 2: this compound Standard Curve
-
Prepare a series of this compound standards by diluting the 1 mM this compound standard solution in ddH₂O. A suggested range is 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard, which corresponds to 0, 2, 4, 6, 8, and 10 nmol of this compound per well.
-
Adjust the volume of each standard to 50 µL with ddH₂O.
Protocol 3: Sample Preparation
-
Biological samples (e.g., cell lysates, tissue homogenates) should be clarified by centrifugation at 10,000 x g for 10 minutes to remove insoluble material.
-
The pH of the samples should be adjusted to be within the optimal range for the enzymatic reactions (typically pH 7-8).
-
Samples can be diluted in ddH₂O if the this compound concentration is expected to be high.
Protocol 4: Assay Procedure
-
Step 1: Enzymatic Conversion of this compound to Maleate
-
Add 50 µL of the prepared standards and samples to separate wells of a 96-well plate.
-
To each well, add 10 µL of the this compound Amidohydrolase solution.
-
Incubate the plate at 37°C for 30 minutes to allow for the complete conversion of this compound to maleate.
-
-
Step 2: Colorimetric Detection of Maleate
-
Prepare the Malate Detection Reaction Mix according to the kit's instructions or by combining the necessary components.
-
Add 100 µL of the Malate Detection Reaction Mix to each well containing the standards and samples.
-
Mix well by gentle shaking.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the reaction kinetics.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Presentation
Table 1: this compound Standard Curve Data
| This compound (nmol/well) | Absorbance at 450 nm (Mean) | Standard Deviation |
| 0 | 0.052 | 0.005 |
| 2 | 0.258 | 0.012 |
| 4 | 0.465 | 0.021 |
| 6 | 0.671 | 0.025 |
| 8 | 0.879 | 0.030 |
| 10 | 1.085 | 0.035 |
Note: The data presented in this table is for illustrative purposes only. Users should generate their own standard curve for each experiment.
Calculation of this compound Concentration
-
Subtract the absorbance of the 0 nmol standard (blank) from all other readings.
-
Plot the corrected absorbance values against the corresponding this compound concentrations to generate a standard curve.
-
Determine the concentration of this compound in the test samples from the standard curve using the following equation:
This compound Concentration (nmol/µL or mM) = (Amount of this compound from standard curve (nmol)) / (Sample volume added to the well (µL))
Mandatory Visualizations
Caption: Signaling pathway for the two-step enzymatic colorimetric assay of this compound.
Caption: Experimental workflow for the colorimetric determination of this compound.
References
Application Note: Quantification of Maleamate in Complex Biological Samples using Online SPE-LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Maleamate, the monoamide of maleic acid, is a small molecule of interest in various fields, including toxicology and metabolomics. Maleic acid, its parent compound, is a known nephrotoxin that can induce Fanconi syndrome by disturbing renal energy homeostasis.[1][2] Given that maleic anhydride can be formed and is rapidly hydrolyzed to maleic acid, monitoring related metabolites like this compound in biological systems is crucial for toxicological studies and for understanding metabolic perturbations.[3] The analysis of such small, polar molecules in complex biological matrices like plasma and urine is challenging due to the presence of numerous interfering substances.[4]
This application note details a robust and sensitive method for the quantification of this compound in plasma and urine using online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method leverages the selectivity and efficiency of SPE for sample cleanup and the high sensitivity and specificity of LC-MS/MS for detection, making it suitable for high-throughput bioanalysis.[5][6]
Principle The method involves a simple protein precipitation step, followed by injection into an online SPE-LC-MS/MS system. A stable isotope-labeled internal standard (¹³C₂-Maleamate) is added to the samples prior to processing to ensure accuracy and precision.[6] After protein precipitation, the supernatant is injected into the system. The online SPE cartridge traps the analyte of interest while salts and other highly polar interferences are washed to waste. A switching valve then places the SPE cartridge in line with the analytical column, and the retained this compound is eluted and transferred to the LC column for chromatographic separation. The analyte is subsequently detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
References
- 1. Maleic Acid – but Not Structurally Related Methylmalonic Acid – Interrupts Energy Metabolism by Impaired Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Maleic Acid as a Food Adulterant Determined by Microdialysis in Rat Blood and Kidney Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of the maleic acid in rat urine and serum samples by isotope dilution-liquid chromatography-tandem mass spectrometry with on-line solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Maleamates from Maleic Anhydride
Introduction
Maleamic acids, the mono-amide derivatives of maleic acid, are versatile intermediates in organic synthesis, polymer science, and drug development. They are most commonly prepared through the ring-opening reaction of maleic anhydride with a primary or secondary amine, or with ammonia.[1][2][3] This reaction is typically a facile, high-yield N-acylation that proceeds under mild conditions.[2] The resulting maleamic acid contains both a carboxylic acid and an amide functional group, making it a valuable building block for further chemical modifications, such as cyclodehydration to form maleimides.[4][5] This document provides detailed protocols for the synthesis of N-substituted maleamic acids from maleic anhydride and various amines.
Reaction Mechanism and Workflow
The synthesis involves the nucleophilic attack of an amine on one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring to form the corresponding N-substituted maleamic acid. The reaction is generally exothermic and often results in the precipitation of the product, which simplifies its isolation.[6]
Figure 1: General experimental workflow for the synthesis of maleamic acids.
Experimental Protocols
Three distinct protocols are presented below, illustrating the synthesis in different solvent systems and with different amine substrates.
Protocol 1: Synthesis of N-Phenylmaleamic Acid (Maleanilic Acid)
This protocol is adapted from a standard procedure for reacting maleic anhydride with aniline in ethyl ether, which results in a high yield of the crystalline product.[7]
Materials:
-
Maleic Anhydride (196 g, 2.0 mol)
-
Aniline (186 g, 2.0 mol)
-
Anhydrous Ethyl Ether (2.7 L)
-
5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Ice bath
-
Suction filtration apparatus
Procedure:
-
In the 5-L flask, dissolve 196 g of maleic anhydride in 2.5 L of anhydrous ethyl ether.
-
Start the stirrer. Once the maleic anhydride is fully dissolved, prepare a solution of 186 g of aniline in 200 mL of ethyl ether.
-
Add the aniline solution to the dropping funnel and add it to the maleic anhydride solution. The addition can be rapid, but ensure the reaction does not overwhelm the condenser.
-
A thick suspension will form. Continue stirring the mixture at room temperature for 1 hour after the addition is complete.
-
Cool the flask in an ice bath to 15–20°C.
-
Collect the precipitated product by suction filtration. The product is a fine, cream-colored powder.
-
The product is typically pure enough for subsequent steps without further purification. The yield is approximately 97-98%.[7]
Protocol 2: Synthesis of a Bis-Maleamic Acid in Acetic Acid
This method is suitable for synthesizing bis-maleamic acids from diamines and is performed at a higher temperature using acetic acid as the solvent.[2] This example uses 4,4'-oxydianiline.
Materials:
-
Maleic Anhydride (0.20 g, ~2.0 mmol, 2.0 equiv.)
-
4,4'-Oxydianiline (0.20 g, ~1.0 mmol, 1.0 equiv.)
-
Glacial Acetic Acid (10 mL)
-
50-mL two-neck round-bottomed flask with a reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
In the 50-mL flask, combine 0.20 g of maleic anhydride with 5 mL of acetic acid. Heat the mixture to reflux until the solid dissolves.
-
In a separate beaker, dissolve 0.20 g of 4,4'-oxydianiline in 5 mL of acetic acid.
-
Add the diamine solution dropwise to the refluxing maleic anhydride solution.
-
Continue heating at reflux until a precipitate begins to form.
-
Once precipitation is observed, remove the heat and allow the mixture to cool to room temperature.
-
Add 30 mL of water to the flask to fully precipitate the product.
-
Collect the solid product by filtration and wash it with a water:ethanol mixture (8:2 ratio).
-
Dry the resulting white powder to obtain the final product. The reported yield is 50%.[2]
Protocol 3: Controlled Synthesis for a Fluid Suspension in Acetone
This protocol, adapted from a patented process, focuses on controlling the reaction conditions to produce a fluid, non-thixotropic suspension of the product, which is advantageous for large-scale industrial handling.[6] It uses 4,4'-diamino-diphenyl-methane as the amine.
Materials:
-
Maleic Anhydride (9.07 g)
-
4,4'-diamino-diphenyl-methane (8.89 g)
-
Acetone (total ~47 g)
-
Water (0.7 g)
-
250-cm³ reactor with a central stirrer, thermometer, dropping funnel, and reflux condenser
-
Thermostatically controlled heating bath
Procedure:
-
Add 9.07 g of maleic anhydride and 30.07 g of acetone to the reactor. Heat the mixture to 56.5°C to dissolve the anhydride.
-
Prepare a separate solution of 8.89 g of 4,4'-diamino-diphenyl-methane in 16.25 g of moist acetone (containing 0.7 g of water).
-
Slowly add the amine solution to the maleic anhydride solution with constant stirring (e.g., 290 rpm) over a period of 90 minutes. A suggested gradual addition rate is as follows:
-
After 15 mins: 5% of the solution added
-
After 30 mins: 18% added
-
After 60 mins: 71% added
-
After 90 mins: 100% added
-
-
Maintain the reaction temperature around 55-57°C throughout the addition. The resulting suspension should remain very fluid.
-
After the reaction, the product can be isolated by simple filtration. The reported yield is approximately 99%.[6]
Data Summary
The following table summarizes the quantitative data from the described protocols.
| Parameter | Protocol 1: N-Phenylmaleamic Acid | Protocol 2: Bis-Maleamic Acid | Protocol 3: Controlled Suspension |
| Amine | Aniline | 4,4'-Oxydianiline | 4,4'-Diamino-diphenyl-methane |
| Solvent | Ethyl Ether | Acetic Acid | Acetone |
| Temperature | Room Temperature | Reflux | 55-57°C |
| Reaction Time | 1 hour | Until precipitation | 90 minutes (addition) |
| Reported Yield | 97–98%[7] | 50%[2] | ~99%[6] |
| Product Form | Crystalline Powder[7] | Precipitated Powder[2] | Fluid Suspension[6] |
| M.P. | 201–202°C[7] | Not specified | Not specified |
Reaction Scheme
The chemical transformation for the synthesis of an N-substituted maleamic acid is illustrated below.
Figure 2: General reaction of maleic anhydride with a primary amine.
References
- 1. Maleamic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3947493A - Process for the production of maleamic acids - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Metabolic Flux Analysis Using a Glutaminase Inhibitor
Topic: Application of Glutaminase Inhibition in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Glutaminase and its Role in Metabolism
Glutamine is a crucial nutrient for highly proliferative cells, serving as a key source of carbon and nitrogen for the synthesis of biomass and for energy production. The metabolic pathway that utilizes glutamine, known as glutaminolysis, is often upregulated in cancer cells to support their rapid growth and survival. The first and rate-limiting step in glutaminolysis is the conversion of glutamine to glutamate, a reaction catalyzed by the enzyme glutaminase (GLS).[1][2] Glutamate can then be further metabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors.[1][3] Additionally, glutamate is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1]
Principle of Using Glutaminase Inhibitors in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[4][5] By using stable isotope-labeled substrates, such as ¹³C-glucose or ¹³C-glutamine, researchers can trace the flow of atoms through metabolic pathways.[6][7]
The application of a glutaminase inhibitor, such as CB-839 (Telaglenastat), in MFA allows for the precise investigation of the metabolic consequences of blocking glutaminolysis.[8][9] By inhibiting GLS, the entry of glutamine-derived carbon into the TCA cycle and other downstream pathways is reduced. This perturbation in the metabolic network leads to measurable changes in the labeling patterns of various metabolites when cells are cultured with a ¹³C-labeled tracer. These changes in labeling are then used to calculate the alterations in metabolic fluxes, providing a quantitative understanding of how cells adapt to glutaminase inhibition.[8] This approach is particularly valuable for identifying metabolic vulnerabilities in cancer cells and for assessing the on-target effects of novel therapeutic agents.[1][2]
Key Applications
-
Cancer Metabolism Research: Elucidating the metabolic reprogramming in cancer cells and identifying dependencies on glutamine metabolism.[1][2]
-
Drug Development: Assessing the efficacy and mechanism of action of glutaminase inhibitors and other drugs that target cellular metabolism.[9][10]
-
Immunometabolism: Investigating the role of glutamine metabolism in immune cell activation and function.[9]
-
Neurobiology: Studying the metabolic pathways in neuronal cells and the impact of their dysregulation in neurological disorders.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Glutaminase Inhibitor
This protocol describes the general procedure for culturing cells and treating them with a glutaminase inhibitor prior to isotopic labeling.
Materials:
-
Cell line of interest (e.g., cancer cell line known to be glutamine-dependent)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutaminase inhibitor (e.g., CB-839) dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to be in the exponential growth phase at the time of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Inhibitor Treatment: Prepare a working solution of the glutaminase inhibitor in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for a predetermined period (e.g., 8-24 hours) to allow for the desired metabolic effects to manifest.[8]
Protocol 2: ¹³C Isotopic Labeling
This protocol outlines the steps for introducing a stable isotope-labeled tracer to the cells.
Materials:
-
Cells treated with glutaminase inhibitor (from Protocol 1)
-
Glutamine-free culture medium
-
¹³C,¹⁵N-labeled L-glutamine (or other appropriate ¹³C-labeled tracer)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
Procedure:
-
Medium Removal: After the inhibitor pre-treatment period, aspirate the medium from the cell culture plates.
-
Cell Wash: Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled glutamine.
-
Labeling Medium Addition: Add the labeling medium to the cells. The labeling medium should be glutamine-free medium supplemented with the ¹³C,¹⁵N-labeled L-glutamine at a physiological concentration (e.g., 2-4 mM), along with the glutaminase inhibitor or vehicle control at the same concentration as the pre-treatment.
-
Incubation: Return the cells to the incubator and incubate for a specific duration to allow for the incorporation of the labeled tracer into downstream metabolites. A time-course experiment (e.g., 0, 3, 6, 12 hours) is recommended to ensure that isotopic steady state is reached.[8]
Protocol 3: Metabolite Extraction
This protocol describes how to quench metabolism and extract intracellular metabolites.
Materials:
-
Labeled cells (from Protocol 2)
-
Ice-cold 0.9% NaCl solution
-
-80°C 80% Methanol
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge (4°C)
Procedure:
-
Quenching: Place the cell culture plate on ice. Quickly aspirate the labeling medium.
-
Washing: Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled substrate.
-
Extraction: Add a sufficient volume of -80°C 80% methanol to the plate.
-
Cell Lysis: Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at maximum speed at 4°C for 10-15 minutes to pellet the protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 4: LC-MS Analysis
This protocol provides a general overview of the analysis of metabolite extracts by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Metabolite extracts (from Protocol 3)
-
LC-MS system (e.g., Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer)
-
Appropriate chromatography column (e.g., C18 column)
-
Mobile phases (e.g., water with 0.1% formic acid and methanol)
Procedure:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Injection: Inject the samples onto the LC-MS system.
-
Chromatographic Separation: Separate the metabolites using a suitable chromatographic gradient.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using the mass spectrometer in full scan mode to detect the different mass isotopologues of each metabolite.
-
Data Analysis: Process the raw data using specialized software (e.g., Xcalibur) to identify metabolites and determine the fractional abundance of each mass isotopologue.
Data Presentation
Quantitative data from metabolic flux analysis experiments using a glutaminase inhibitor should be summarized in clear and structured tables.
Table 1: Effect of Glutaminase Inhibitor CB-839 on Intracellular Metabolite Levels in AML Cells
| Metabolite | Vehicle Control (Relative Abundance) | CB-839 Treated (Relative Abundance) | Fold Change |
| Glutamine | 1.00 | 1.50 | 1.5 |
| Glutamate | 1.00 | 0.30 | -3.3 |
| α-Ketoglutarate | 1.00 | 0.45 | -2.2 |
| Aspartate | 1.00 | 0.55 | -1.8 |
This table is a representative example based on expected outcomes and published data.[8][11]
Table 2: ¹³C Labeling of TCA Cycle Intermediates from ¹³C,¹⁵N-Glutamine in the Presence of CB-839
| Metabolite | Isotopologue | Vehicle Control (Fractional Abundance) | CB-839 Treated (Fractional Abundance) |
| Glutamate | M+5 | 0.85 | 0.15 |
| α-Ketoglutarate | M+5 | 0.70 | 0.10 |
| Malate | M+4 | 0.60 | 0.08 |
| Citrate | M+4 | 0.55 | 0.07 |
This table illustrates the expected reduction in the incorporation of glutamine-derived carbons into the TCA cycle upon treatment with a glutaminase inhibitor.[8]
Visualizations
Caption: Experimental workflow for metabolic flux analysis using a glutaminase inhibitor.
Caption: Inhibition of glutaminolysis by CB-839.
References
- 1. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Development of Small Molecule Glutaminase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting glutaminase in acute myeloid leukemia: metabolic dependency of selected AML subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Maleamate stability at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of maleamate under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of stability data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, or maleamic acid, is the monoamide of maleic acid. Its stability is a critical consideration in pharmaceutical sciences, particularly in the design of prodrugs and bioconjugates. The amide bond in this compound derivatives can be sensitive to hydrolysis, especially under acidic conditions, which can lead to the premature cleavage of the molecule and release of the conjugated substance.[1]
Q2: What are the primary factors that influence this compound stability?
A2: The stability of this compound is primarily influenced by pH and temperature. The hydrolysis of the amide bond is catalyzed by intramolecular nucleophilic attack of the adjacent carboxylic acid group, a reaction that is highly dependent on the pH of the solution.[1][2] Temperature can accelerate the rate of this degradation, as with most chemical reactions. The presence and nature of substituents on the this compound structure also significantly impact its stability.[2]
Q3: What is the mechanism of this compound degradation?
A3: this compound degradation in aqueous solution typically proceeds via an intramolecular cyclization reaction. The cis-configuration of the carboxylic acid and the amide group allows the carboxylate to act as an intramolecular nucleophile, attacking the amide carbonyl carbon. This forms a transient cyclic anhydride intermediate (maleic anhydride), which is then rapidly hydrolyzed to maleic acid and the corresponding amine.[1]
Q4: What are the degradation products of this compound?
A4: The primary degradation products of this compound hydrolysis are maleic acid and the corresponding amine or ammonia.
Q5: How can the degradation of this compound be monitored experimentally?
A5: The degradation of this compound can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying the remaining this compound from its degradation product, maleic acid, over time.[3][4]
Troubleshooting Guide
Q1: My this compound appears to be degrading much faster than anticipated. What could be the cause?
A1: Accelerated degradation of this compound is often due to acidic conditions. Check the pH of your buffers and solutions, as even mildly acidic environments can significantly increase the rate of hydrolysis.[1] Additionally, ensure that the temperature of your experiment is well-controlled, as higher temperatures will increase the reaction rate.[5] The presence of certain substituents on the this compound molecule can also dramatically increase the rate of hydrolysis.[2]
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What might they be?
A2: Unexpected peaks could be byproducts of the degradation process or impurities in the starting material. If using an organic solvent like methanol in your sample preparation, it's possible for the maleic anhydride intermediate to react with it, forming a methyl ester of maleic acid.[6] It is also important to consider the possibility of isomerization of maleic acid to fumaric acid, especially under conditions of heating.[7]
Q3: The results of my this compound stability studies are not reproducible. What are the common sources of variability?
A3: Lack of reproducibility in stability studies can stem from several factors. Inconsistent pH of the buffer solutions is a primary suspect. Ensure accurate and consistent preparation of all buffers. Temperature fluctuations during the experiment can also lead to variable degradation rates. Use a calibrated incubator or water bath to maintain a constant temperature. Inconsistent sample handling and timing of analysis can also introduce variability. A standardized protocol for sample preparation and analysis is crucial.
Q4: How can I minimize this compound degradation during sample preparation for analysis?
A4: To minimize degradation during sample preparation, work quickly and keep samples cold (e.g., on an ice bath) to slow down the hydrolysis rate. Use neutral or slightly basic, pre-chilled buffers for dilution if possible. Avoid acidic conditions and prolonged exposure to room temperature before analysis.
Data Summary: this compound Stability
| Compound | pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Reference(s) |
| Dimethyl-N-n-propylmaleamic acid | < 3 | 39 | < 1 second | - | [2] |
| Substituted Maleamic Acids | Neutral | Ambient | Poorly stable | - | [1] |
| Substituted Maleamic Acids | Mildly Acidic | Ambient | Slower, more selective hydrolysis | - | [1] |
| Maleic Acid | 1.8 | Ambient | - | Degradation rate increases with pH | [8] |
| Maleic Acid | 7.0 | Ambient | - | Degradation rate increases with pH | [8] |
| Maleic Acid | 11.3 | Ambient | - | Degradation rate is fastest at this pH | [8] |
Note: The data for substituted maleamic acids indicates a strong trend of acid-catalyzed hydrolysis. Researchers should determine the specific stability profile for their this compound of interest under their experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing of this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Materials:
-
This compound compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
pH meter
-
Calibrated oven and photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Take samples at initial time (t=0) and at various time points (e.g., 1, 2, 4, 8, 24 hours) at room temperature and an elevated temperature (e.g., 60°C). Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve a known concentration of this compound in 0.1 M NaOH. Follow the same sampling and temperature conditions as for acid hydrolysis. Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve a known concentration of this compound in 3% H₂O₂. Store the solution at room temperature and take samples at various time points.
-
Thermal Degradation: Place the solid this compound powder in an oven at an elevated temperature (e.g., 80°C). Take samples at various time points, dissolve in the mobile phase, and analyze by HPLC.
-
Photolytic Degradation: Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
This protocol provides a starting point for developing a validated HPLC method to separate and quantify this compound from its primary degradation product, maleic acid.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water : methanol (98:2, v/v).[7] The pH of the aqueous component should be acidic to ensure protonation of the analytes for good retention on a C18 column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm (where both this compound and maleic acid have UV absorbance).[4]
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound and maleic acid in the mobile phase to prepare individual stock solutions of known concentrations.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve.
-
Sample Preparation: Dilute the samples from the stability studies with the mobile phase to a concentration within the linear range of the calibration curve.
3. Method Validation:
-
Specificity: Analyze samples from the forced degradation study to ensure that the peaks for this compound and maleic acid are well-resolved from each other and from any other degradation products.
-
Linearity: Analyze a series of at least five concentrations of this compound and maleic acid to demonstrate a linear relationship between peak area and concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound and maleic acid at three different concentration levels.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples of the same concentration. Assess intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
Visualizations
This compound Hydrolysis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. japsonline.com [japsonline.com]
- 4. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of maleic acid - Chromatography Forum [chromforum.org]
- 7. fda.gov.tw [fda.gov.tw]
- 8. benchchem.com [benchchem.com]
troubleshooting low yield in Maleamate synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low yields in maleamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in this compound synthesis?
Low yields in this compound synthesis typically stem from three main areas: suboptimal reaction conditions, the formation of side products, and losses during product workup and purification.[1] A systematic approach to troubleshooting involves evaluating each of these stages of the experimental process.
Q2: My reaction is incomplete, and a significant amount of starting material (amine or maleic anhydride) remains. What steps can I take?
Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions.
-
Reaction Time and Temperature: The reaction between maleic anhydride and an amine is often rapid, but some less nucleophilic amines may require longer reaction times or gentle heating (e.g., 40-50 °C) to proceed to completion.[2] However, be aware that excessive heat can sometimes lead to the formation of byproducts.[3] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
-
Solvent and Solubility: Ensure that all reactants are fully dissolved in the chosen solvent.[2] Poor solubility can significantly slow down the reaction. If reactants are not dissolving, consider using a co-solvent like DMF or DMSO, or employing sonication to aid dissolution.[2] Common solvents for this reaction include diethyl ether, toluene, and tetrahydrofuran (THF).[4]
-
Stoichiometry: Ensure the accurate measurement and molar equivalence of your reactants.[1] While a 1:1 molar ratio is typical, a slight excess of the amine can sometimes be used to ensure the complete consumption of the maleic anhydride.
Q3: I'm observing significant byproduct formation. How can I identify and minimize these impurities?
The most common byproducts in this compound synthesis are maleic acid (from hydrolysis), maleimides (from dehydration), and other impurities arising from side reactions.
-
Hydrolysis: Maleic anhydride readily reacts with water to form maleic acid.[5] The maleamic acid product itself can also undergo pH-dependent hydrolysis.[6] To prevent this, ensure all glassware is oven or flame-dried and use anhydrous solvents.[1]
-
Maleimide Formation: The intermediate maleamic acid can undergo dehydration, particularly under acidic conditions or at elevated temperatures, to form a cyclic maleimide.[7] If imide formation is suspected, consider running the reaction at a lower temperature.
-
Other Side Reactions: Depending on the specific amine used, other side reactions may occur. For instance, in the synthesis of PROTACs with PEG linkers, byproducts can form from nucleophilic acyl substitution.[2] Identifying byproducts using techniques like LC-MS and NMR is the first step to devising a strategy to minimize them, which usually involves adjusting the reaction temperature or solvent.
Q4: What are the best practices for purifying maleamic acids to maximize recovery?
Significant product loss can occur during the workup and purification stages.[8]
-
Workup: When performing an aqueous workup, be aware that the maleamic acid product may have some solubility in the aqueous layer, leading to loss.[8] Ensure you thoroughly rinse all glassware and the separatory funnel with the extraction solvent to recover as much product as possible.[1]
-
Filtration and Drying: If your product is a solid that is isolated by filtration, rinse the filter cake with a small amount of cold solvent to remove soluble impurities without dissolving a significant amount of the product. When using a drying agent like sodium sulfate or magnesium sulfate, rinse it thoroughly with the solvent to recover any adsorbed product.[1]
-
Chromatography: Maleamic acids, being carboxylic acids, can streak on a standard silica gel column, leading to poor separation and low recovery. To mitigate this, consider adding a small amount of acetic acid to the eluent.[9]
-
Crystallization: If purifying by recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Cooling the solution slowly can help form purer crystals and improve recovery. A patented method for a specific maleate involves precipitation from a mixture of acetone and water.[10]
Experimental Protocols & Data
General Experimental Protocol for this compound Synthesis
This protocol describes a general method for the aminolysis of maleic anhydride.
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of maleic anhydride (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, THF, diethyl ether) to a flame-dried round-bottom flask equipped with a magnetic stir bar.[1][4]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the desired primary or secondary amine (1.0-1.1 eq.) in the same anhydrous solvent dropwise to the stirred maleic anhydride solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the maleic anhydride is consumed.[2]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. If necessary, the residue can be purified. For an acidic product, this might involve an acid-base extraction or direct purification.
-
Purification: Purify the crude maleamic acid by recrystallization, precipitation from a suitable solvent system, or flash column chromatography on silica gel (often with an acidic modifier in the eluent).[9]
Data on Reaction Parameters
The choice of reaction parameters can significantly influence the yield and purity of the final product. The following tables provide illustrative data on how these factors can affect the synthesis.
Table 1: Influence of Solvent on this compound Synthesis
| Solvent | Typical Characteristics | Potential Impact on Yield |
| Dichloromethane (DCM) | Good solubility for many organic compounds. | Often provides good yields and clean reactions. |
| Tetrahydrofuran (THF) | Ethereal solvent, good for reactant solubility. | A common and effective choice for this reaction.[4] |
| Diethyl Ether | Volatile, good for precipitating the product. | The product may precipitate directly from the reaction.[4] |
| Toluene | High-boiling aromatic solvent. | Can be useful if gentle heating is required.[4] |
| Acetonitrile (ACN) | Polar aprotic solvent. | Can be effective, but may require careful optimization.[11] |
Table 2: General Troubleshooting of Reaction Conditions
| Parameter | Suboptimal Condition | Recommended Action | Expected Outcome |
| Temperature | Too low | Gently heat to 40-50 °C; monitor closely.[2] | Increased reaction rate. |
| Too high | Run at room temperature or 0 °C. | Minimized byproduct formation.[3] | |
| Concentration | Too dilute (poor solubility) | Use a co-solvent (e.g., DMSO, DMF).[2] | Improved reaction kinetics. |
| Moisture | Presence of water | Use anhydrous solvents and dried glassware.[1] | Reduced hydrolysis of anhydride.[5] |
| Reaction Time | Too short | Monitor by TLC/LC-MS until completion. | Drives reaction to completion. |
| Too long | Quench reaction once starting material is gone.[1] | Prevents product degradation.[2] |
Visual Guides
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low yields in this compound synthesis.
Caption: A troubleshooting flowchart for low yield issues.
Reaction Mechanism: Aminolysis of Maleic Anhydride
This diagram illustrates the key steps in the formation of a maleamic acid from maleic anhydride and a primary amine (R-NH₂).
Caption: General mechanism for this compound synthesis.
Influence of Key Parameters on Reaction Outcome
This chart shows the logical relationships between key experimental parameters and the final reaction yield.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 6. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. METHOD FOR PRODUCING MALEATE USING WET CRYSTAL | Patent Publication Number 20130317214 | Patexia [patexia.com]
- 11. d-nb.info [d-nb.info]
Technical Support Center: Spectrophotometric Assay of Maleamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the spectrophotometric assay of maleamate. The information is tailored for researchers, scientists, and drug development professionals.
Assay Principle
The spectrophotometric assay for this compound is predicated on the enzymatic or chemical hydrolysis of this compound to maleate and an ammonium ion. The liberated ammonium is then quantified using a colorimetric reaction with ninhydrin. Ninhydrin reacts with primary amino groups, including ammonia, to produce a deep purple compound known as Ruhemann's purple.[1][2][3] The intensity of this color, measured spectrophotometrically at approximately 570 nm, is directly proportional to the concentration of ammonia, and therefore to the original concentration of this compound in the sample.[4]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound spectrophotometric assay?
A1: The assay is based on the hydrolysis of this compound, which yields maleate and ammonia. The ammonia produced is then reacted with ninhydrin reagent to form a colored product, Ruhemann's purple, which is quantified by measuring its absorbance at around 570 nm.[4] The amount of color produced is proportional to the amount of this compound in the original sample.
Q2: What is the optimal wavelength for measuring the absorbance of the ninhydrin reaction product?
A2: The maximum absorbance of Ruhemann's purple, the colored product of the ninhydrin reaction with ammonia, is typically at 570 nm.[4] Some studies have reported slight variations, with maximum absorbance also observed at 568 nm.[5] It is advisable to perform a wavelength scan to determine the optimal wavelength for your specific assay conditions.
Q3: What are the critical parameters that can affect the ninhydrin reaction?
A3: The ninhydrin reaction is sensitive to several factors, including pH, temperature, and reaction time. The optimal pH for the formation of Ruhemann's purple is generally between 5 and 7.[6] The reaction is also temperature-dependent and typically requires heating (e.g., in a boiling water bath) for a specific duration to ensure complete color development.[1][6]
Q4: Can I use this assay to measure this compound in complex biological samples?
A4: Yes, but with caution. Biological samples often contain endogenous substances that can interfere with the assay. For instance, other primary amines and ammonia present in the sample will also react with ninhydrin, leading to an overestimation of this compound.[2][7] It is crucial to run appropriate controls, such as a sample blank that has not undergone the hydrolysis step, to account for this background.
Q5: How can I ensure the stability of this compound in my samples before the assay?
A5: this compound is susceptible to spontaneous hydrolysis, especially at non-neutral pH and elevated temperatures. Samples should be stored at low temperatures (e.g., -20°C or -80°C) and in buffers that maintain a neutral pH to minimize degradation. Maleamic acid is also noted to be light-sensitive.[8][9]
Troubleshooting Guide
Issue: No or Low Signal (Absorbance)
| Possible Cause | Suggested Solution |
| Inefficient Hydrolysis of this compound | Ensure the hydrolysis step (enzymatic or chemical) is complete. Verify the activity of the enzyme or the concentration and incubation time for chemical hydrolysis. |
| Degraded Ninhydrin Reagent | Ninhydrin solutions can degrade over time, especially when exposed to light and air. Prepare fresh ninhydrin reagent for each experiment.[6][10] |
| Incorrect Reaction pH | The ninhydrin reaction is pH-dependent. Verify that the final pH of the reaction mixture is within the optimal range (typically pH 5-7).[6] |
| Insufficient Heating | The reaction requires heat to proceed efficiently. Ensure the samples are heated at the correct temperature and for the specified duration (e.g., 90-100°C for 15-20 minutes).[2][6] |
| Low this compound Concentration | The concentration of this compound in your sample may be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive analytical method. |
Issue: High Background Absorbance
| Possible Cause | Suggested Solution |
| Contamination of Reagents or Glassware | Ammonia contamination in water, buffers, or on glassware is a common source of high background. Use high-purity, ammonia-free water and ensure all glassware is thoroughly cleaned.[6] |
| Presence of Endogenous Amines/Ammonia in the Sample | Biological samples may contain interfering substances. Run a sample blank (without the hydrolysis step) and subtract its absorbance from the sample reading. |
| Ninhydrin Reagent is Colored | If the ninhydrin reagent itself has a strong color, it may be degraded. Prepare a fresh solution.[6] |
Issue: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Variable Reaction Timing or Temperature | Ensure all samples and standards are incubated for the same amount of time and at the same temperature. Use a reliable heating block or water bath. |
| Pipetting Errors | Inaccurate pipetting of samples, standards, or reagents can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Sample Precipitation | The colored product (Ruhemann's purple) can sometimes precipitate, especially if the reagent composition is not optimal.[10] Ensure all components are fully dissolved. |
| Instability of the Colored Product | The color of Ruhemann's purple can fade over time. Read the absorbance of all samples and standards within a consistent and short timeframe after color development. |
Potential Interfering Substances
The following table summarizes common substances that may interfere with the spectrophotometric assay of this compound based on the ninhydrin reaction.
| Interfering Substance | Effect on Assay | Mitigation Strategy | References |
| Other Primary Amines (e.g., amino acids) | Positive interference (overestimation of this compound) | Run a sample blank without the hydrolysis step. | [2][7] |
| Ammonia | Positive interference | Use ammonia-free reagents and glassware. Run a sample blank. | [6] |
| Copper (Cu²⁺) and Iron (Fe³⁺) ions | Negative interference (inhibition of color development) | Add a chelating agent like EDTA to the sample, ensuring it doesn't interfere with the hydrolysis step. | [11] |
| Reducing Sugars | Potential interference | Sample cleanup or separation techniques may be necessary if high concentrations are present. | [12] |
| Secondary Amines (e.g., proline) | Formation of a yellow-orange product, which can interfere with absorbance at 570 nm. | If significant, measure absorbance at a secondary wavelength (e.g., 440 nm) and apply a correction, or use a separation method. | [1][2] |
Experimental Protocols
Protocol: Spectrophotometric Quantification of this compound using Ninhydrin
This protocol assumes the hydrolysis of this compound to ammonia has been performed.
1. Reagent Preparation:
-
Ninhydrin Reagent (0.2% w/v): Dissolve 0.2 g of ninhydrin in 100 mL of a 1:1 mixture of ethanol and water. Store in a dark, airtight container.[2] Prepare fresh daily.
-
Ammonium Sulfate Standard Stock Solution (10 mM): Dissolve 0.132 g of ammonium sulfate in 100 mL of deionized water.
-
Reaction Buffer (pH 5.5): Prepare a 0.2 M sodium acetate buffer and adjust the pH to 5.5 with acetic acid.
2. Standard Curve Preparation:
-
Prepare a series of ammonium sulfate standards (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µM) by diluting the 10 mM stock solution in the reaction buffer.
3. Assay Procedure:
-
To 100 µL of each standard and hydrolyzed sample in separate microcentrifuge tubes, add 400 µL of the reaction buffer.
-
Add 500 µL of the ninhydrin reagent to each tube.
-
Mix thoroughly by vortexing.
-
Incubate the tubes in a boiling water bath for 20 minutes.[2]
-
Cool the tubes to room temperature.
-
Transfer 200 µL from each tube to a 96-well microplate.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all standard and sample readings.
-
Plot the corrected absorbance of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of ammonia in the hydrolyzed samples using the equation of the line from the standard curve.
-
Calculate the original concentration of this compound in the samples, accounting for any dilution factors during sample preparation and hydrolysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. byjus.com [byjus.com]
- 4. mdpi.com [mdpi.com]
- 5. [Determination of trace ammonia in indoor air by ninhydrin spectrophotometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Maleamic acid | 557-24-4 [amp.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. pickeringlabs.com [pickeringlabs.com]
- 11. Effect of various substances on the colorimetric amino acid-ninhydrin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Buffer Conditions for Maleamate Amidohydrolase
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing buffer conditions and performing activity assays for Maleamate amidohydrolase (NicF).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound amidohydrolase activity?
The optimal pH for amidohydrolases can vary depending on the specific enzyme and its source. For instance, an N-acyl-D-glutamate amidohydrolase from Pseudomonas sp. exhibits optimal activity in a pH range of 6.5 to 7.5.[1] For this compound amidohydrolase from Bordetella bronchiseptica, kinetic parameters have been determined at pH 7.5. It is recommended to perform a pH profile using a series of buffers (e.g., phosphate, Tris, HEPES) to determine the optimal pH for your specific experimental conditions.
Q2: What is the optimal temperature for this compound amidohydrolase activity?
The optimal temperature for amidohydrolase activity can also vary. The N-acyl-D-glutamate amidohydrolase from Pseudomonas sp. has an optimal temperature of 45°C.[1] For the this compound amidohydrolase from Bordetella bronchiseptica, kinetic studies were conducted at 25°C. A temperature profile experiment is advised to determine the optimal temperature for your enzyme.
Q3: What are known inhibitors of this compound amidohydrolase?
This compound amidohydrolase from Bordetella bronchiseptica is known to be a cysteine hydrolase. Therefore, it is susceptible to inhibition by thiol-blocking reagents such as iodoacetamide and methyl methanethiolsulfonate (MMTS).[2] The product of the enzymatic reaction, maleate, also acts as an inhibitor.[2] Additionally, studies on a related N-acyl-D-glutamate amidohydrolase have shown strong inhibition by certain metal ions including Hg2+, Cu2+, Zn2+, and Fe3+, as well as the chelating agent EDTA.[1]
Q4: Are there any known activators for this compound amidohydrolase?
Currently, there is limited specific information available on activators for this compound amidohydrolase. Some amidohydrolases are metalloenzymes and require specific metal ions for activity, but this compound amidohydrolase from Bordetella bronchiseptica is not believed to require a metal ion for its catalytic mechanism. However, the effect of different ions should be empirically tested.
Q5: What type of buffer system is recommended for studying this compound amidohydrolase?
While specific studies on the optimal buffer system for this compound amidohydrolase are limited, common biological buffers such as phosphate, Tris-HCl, and HEPES are good starting points. The choice of buffer should be guided by the optimal pH of the enzyme. It is important to consider that buffer components can sometimes interact with the enzyme or assay components, so it is advisable to test a few different buffer systems at the optimal pH.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the enzyme. | Determine the optimal pH by performing the assay in a range of buffers with varying pH values (e.g., pH 5.0-9.0). |
| Suboptimal Temperature: The assay temperature is too low or too high. | Determine the optimal temperature by assaying the enzyme at various temperatures (e.g., 20°C to 60°C). | |
| Enzyme Instability: The enzyme may have lost activity due to improper storage or handling. | Store the enzyme at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing a stabilizing agent like glycerol. Avoid repeated freeze-thaw cycles. | |
| Presence of Inhibitors: The enzyme preparation or assay reagents may contain inhibiting substances. | Ensure all reagents are of high purity. Dialyze the enzyme preparation to remove small molecule inhibitors. Test for inhibition by known inhibitors like heavy metals or EDTA. Since it is a cysteine hydrolase, ensure no thiol-reactive compounds are present. | |
| Incorrect Substrate Concentration: The substrate concentration may be too low for detection or so high that it causes substrate inhibition. | Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration appropriate for your assay (e.g., 5-10 times the Km for Vmax determination). | |
| High Background Signal | Spontaneous Substrate Degradation: The substrate may be unstable under the assay conditions (pH, temperature). | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation and subtract this from the rate of the enzymatic reaction. |
| Interfering Substances in Sample: The sample may contain compounds that interfere with the detection method. | For spectrophotometric assays, run a sample blank containing all components except the substrate to correct for background absorbance. Consider purifying the enzyme further. | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or other reagents. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for the reaction components to minimize pipetting variations. |
| Temperature Fluctuations: Inconsistent temperature control during the assay. | Use a temperature-controlled water bath or spectrophotometer cuvette holder to maintain a constant temperature throughout the assay. | |
| Buffer Variability: Inconsistent preparation of buffer solutions. | Prepare buffers carefully and consistently, and always check the final pH. |
Experimental Protocols
Spectrophotometric Assay for this compound Amidohydrolase Activity (Ammonia Detection)
This protocol is based on the detection of ammonia, a product of the this compound amidohydrolase reaction, using the Berthelot (indophenol) reaction. This method is an endpoint assay.
Materials:
-
This compound amidohydrolase enzyme preparation
-
This compound (substrate)
-
Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Phenol-Nitroprusside Reagent (Reagent A)
-
Alkaline Hypochlorite Reagent (Reagent B)
-
Ammonium Chloride (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 630-670 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a series of ammonium chloride standards (e.g., 0 to 100 µM) in the assay buffer.
-
Prepare the Phenol-Nitroprusside and Alkaline Hypochlorite reagents as described by the manufacturer or a standard protocol.[3]
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix the assay buffer, this compound solution, and enzyme preparation to a final volume of 100 µL. Include a no-enzyme control.
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a stopping reagent (e.g., by heat inactivation or addition of a strong acid, though compatibility with the detection assay must be checked. A common method is to proceed directly to the colorimetric detection which is performed under conditions that will stop the enzymatic reaction).
-
-
Ammonia Detection:
-
Transfer 100 µL of each reaction mixture and ammonium chloride standard to separate wells of a 96-well microplate.
-
Add 80 µL of Reagent A to each well and mix thoroughly.
-
Add 40 µL of Reagent B to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.[3]
-
Measure the absorbance at 630-670 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing samples.
-
Create a standard curve by plotting the absorbance of the ammonium chloride standards against their concentrations.
-
Determine the concentration of ammonia produced in the enzymatic reaction by interpolating the corrected absorbance values from the standard curve.
-
Calculate the enzyme activity (e.g., in µmol of ammonia produced per minute per mg of enzyme).
-
Signaling Pathways and Workflows
Caption: Experimental workflow for optimizing buffer conditions and assaying this compound amidohydrolase activity.
Data Summary
Table 1: Kinetic Parameters of this compound Amidohydrolase
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | pH | Temperature (°C) | Reference |
| Bordetella bronchiseptica RB50 | This compound | 128 ± 6 | 11.7 ± 0.2 | 7.5 | 25 | [3] |
Table 2: Reported Optimal Conditions for Related Amidohydrolases
| Enzyme | Optimal pH | Optimal Temperature (°C) | Source Organism | Reference |
| N-acyl-D-glutamate amidohydrolase | 6.5 - 7.5 | 45 | Pseudomonas sp. strain 5f-1 | [1] |
| α-amylase | 7.5 | 70 | Bacillus sp. strain SMIA-2 | [4] |
| Malate synthase G | 8.5 | 37.5 | Pseudomonas aeruginosa PAO1 | [5] |
Table 3: Effect of Various Compounds on a Related Amidohydrolase Activity
Enzyme: N-acyl-D-glutamate amidohydrolase from Pseudomonas sp. strain 5f-1[1]
| Compound | Concentration (mM) | Effect on Activity |
| Hg2+ | Not specified | Strong Inhibition |
| Cu2+ | Not specified | Strong Inhibition |
| Zn2+ | Not specified | Strong Inhibition |
| Fe3+ | Not specified | Strong Inhibition |
| EDTA | Not specified | Strong Inhibition |
| Na+ | Not specified | Stabilizer |
| K+ | Not specified | Stabilizer |
| Mg2+ | Not specified | Stabilizer |
| Ba2+ | Not specified | Stabilizer |
Note: The data in Tables 2 and 3 are from related enzymes and should be used as a guide for initial experimental design with this compound amidohydrolase. Optimal conditions and the effects of inhibitors/activators should be determined empirically for the specific enzyme under investigation.
References
- 1. Production and characterization of N-acyl-D-glutamate amidohydrolase from Pseudomonas sp. strain 5f-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Investigation into the catalytic mechanism of this compound Amidohydrolase" by Jeffrey Noel [openworks.wooster.edu]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. scielo.br [scielo.br]
- 5. Biochemical characterization of malate synthase G of P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maleamate Metabolic Labeling
Disclaimer: "Maleamate metabolic labeling" is not a widely documented or standard technique in the reviewed scientific literature. Therefore, this guide addresses common pitfalls and troubleshooting strategies in metabolic labeling in general. The principles and protocols discussed are derived from established techniques such as the use of noncanonical amino acids, isotopic labels, and other metabolite analogs, which are likely to be relevant to a hypothetical this compound-based workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a metabolic labeling experiment? Metabolic labeling is a powerful technique used to study the dynamics of biomolecules within cells.[1] By introducing a labeled precursor (a "probe" or "tracer") that is a modified version of a natural metabolite, researchers can track its incorporation into newly synthesized proteins, glycans, lipids, or other molecules.[1][2] This allows for the visualization and quantification of dynamic cellular processes.[1]
Q2: How do I choose the right concentration for my metabolic labeling probe? The optimal concentration of a labeled probe is critical; it needs to be high enough for detection but low enough to avoid cellular toxicity.[3] It is essential to perform a dose-response experiment to determine the ideal non-toxic working concentration for your specific cell line and assay conditions.[4] For some probes, like Ac4ManNAz, concentrations as low as 10 μM have been found to be effective while minimizing physiological effects, whereas manufacturer protocols might recommend higher concentrations like 40-50 μM.[1][5] Starting with a concentration recommended in the literature for a similar compound and then performing a titration is a standard approach.[6]
Q3: What are the most common causes of weak or absent signals in a metabolic labeling experiment? Weak or no signal is a frequent issue that can arise from problems with cell health, the labeling protocol, or the detection method.[3] Key factors include poor metabolic incorporation due to unhealthy or non-proliferating cells, insufficient labeling time, or suboptimal probe concentration.[3][7] It is also crucial to use a medium that is deficient in the corresponding unlabeled metabolite to maximize the uptake of the labeled version.[3][6]
Troubleshooting Guides
This section addresses specific issues that may arise during metabolic labeling experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Incorporation of the Metabolic Label
Question: I am observing a very weak or no signal from my labeled biomolecules. What went wrong?
Answer: This is a common problem that can be traced back to several steps in the experimental workflow. Consider the following potential causes and solutions:
-
Suboptimal Cell Health: Metabolic labeling relies on active cellular processes like protein synthesis and nutrient uptake.[3] Ensure that cells are healthy, in the exponential growth phase, and not overly confluent.[7] Any signs of stress, such as changes in morphology or reduced proliferation, can indicate a problem that will affect labeling efficiency.[3]
-
Inadequate Labeling Time: The time required to achieve sufficient labeling varies significantly depending on the metabolic pathway and the turnover rate of the protein or molecule of interest.[7] While some pathways reach equilibrium in minutes, others can take hours.[7] It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific system.[7]
-
Incorrect Probe Concentration: The concentration of the labeled metabolite in the medium might be insufficient for detectable incorporation.[7] Conversely, excessively high concentrations can be toxic to cells, which also inhibits metabolic processes.[1][3] An initial dose-response experiment is crucial to identify the optimal concentration.[4]
-
Competition from Unlabeled Metabolites: The presence of the natural, unlabeled metabolite in the culture medium will compete with the labeled probe for uptake and incorporation, thereby reducing the signal.[3] Using a medium deficient in the natural metabolite or using dialyzed fetal bovine serum (FBS) can help maximize the incorporation of the labeled analog.[6][7]
-
Metabolic Rerouting: Cells might utilize alternative metabolic pathways that bypass the incorporation of your specific label.[7] Consulting metabolic pathway databases can help you understand the potential for such alternative routes in your experimental model.[7]
Issue 2: High Background or Non-Specific Labeling
Question: My results show high background, making it difficult to distinguish the true signal. How can I reduce this?
Answer: High background can obscure your results and often stems from non-specific binding of detection reagents or inherent reactivity of the labeling probe.
-
Probe Reactivity: Some chemical groups are inherently reactive. For instance, maleimides, while excellent for thiol-reactive labeling, can also react with primary amines (like lysine residues) at a slower rate, especially at a pH above 7.5, leading to non-specific background.[8] If your workflow involves such chemistries, carefully optimizing the pH and reaction time is critical.[8]
-
Insufficient Washing/Blocking: Inadequate washing after incubation with detection reagents (e.g., antibodies or fluorescent probes) can lead to high background.[3] Increasing the number and duration of wash steps, and ensuring your blocking step is effective, can mitigate this.[3]
-
Click Chemistry Reagents: For labeling methods that use click chemistry for detection, the reagents themselves can sometimes contribute to background. It's important to use fresh reagents and ensure that buffers are compatible; for example, copper-catalyzed click chemistry is sensitive to amines and chelators like EDTA.[2][9]
Issue 3: Cellular Toxicity and Physiological Perturbations
Question: My cells look unhealthy after incubation with the metabolic label. What should I do?
Answer: The introduction of a modified metabolite can sometimes be toxic or alter the normal physiology of the cell.
-
Inherent Probe Toxicity: The labeling agent itself might be cytotoxic at the concentration used.[1] For example, treatment with 50 μM Ac4ManNAz has been shown to reduce cellular functions like proliferation and migration in some cases.[1][5]
-
Assessing Cytotoxicity: It is crucial to assess the cytotoxicity of your probe. This can be done using standard cell viability assays like tetrazolium-based (e.g., MTT) or fluorescent assays (e.g., Calcein-AM).[4][10][11]
-
Optimizing Concentration and Duration: If toxicity is observed, reducing the probe concentration or shortening the incubation time is the first step.[9] Finding a balance between achieving a detectable signal and maintaining cell health is key.[2]
Quantitative Data Summary
Table 1: Troubleshooting Common Metabolic Labeling Issues
| Problem | Potential Cause | Recommended Solution |
| Low/No Signal | Suboptimal cell health or low proliferation rate. | Ensure cells are healthy and in the exponential growth phase.[7] |
| Insufficient labeling time. | Perform a time-course experiment to determine optimal duration.[7] | |
| Probe concentration is too low. | Titrate the probe to find the optimal concentration.[3] | |
| Competition from unlabeled metabolites in media. | Use a medium deficient in the natural metabolite; use dialyzed FBS.[6][7] | |
| High Background | Non-specific binding of the probe or detection reagents. | Optimize reaction pH and duration; improve washing and blocking steps.[3][8] |
| Poor quality or expired detection reagents (e.g., for click chemistry). | Prepare fresh stock solutions of all reagents before the experiment.[9] | |
| Membrane autofluorescence or drying (for blotting). | Use low-fluorescence membranes and ensure they do not dry out.[3] | |
| Cell Toxicity | Probe concentration is too high. | Perform a dose-response curve and use the lowest effective concentration.[1][5] |
| Prolonged exposure to the labeling probe. | Reduce the incubation time.[9] | |
| Contamination in the probe stock solution. | Filter the stock solution to remove any precipitates.[6] |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Adherent Cells
This protocol provides a general workflow for metabolic labeling. It should be optimized for your specific cell type, metabolic label, and downstream application.
-
Cell Seeding: Plate adherent cells on an appropriate culture dish or plate. Allow them to grow to approximately 80% confluency.[6]
-
Medium Preparation: Prepare the labeling medium. For many labeling techniques, this involves a medium that lacks the corresponding natural (unlabeled) amino acid or metabolite.[3][6]
-
Pre-incubation (Optional but Recommended): To deplete intracellular pools of the natural metabolite, wash the cells once with pre-warmed phosphate-buffered saline (PBS), then incubate them in the deficient medium for 20-30 minutes.[6]
-
Labeling ("Pulse"): Remove the depletion medium and add the labeling medium containing the desired concentration of the metabolic probe. Incubate the cells for the experimentally determined optimal time (e.g., 1 to 24 hours).[2][6]
-
Control Samples: Prepare control samples in parallel. A negative control could be cells incubated with the vehicle (e.g., DMSO) or with the natural metabolite instead of the labeled one.[6]
-
Cell Harvest and Lysis:
-
Place the culture dish on ice and aspirate the labeling medium.[7]
-
Wash the cells twice with ice-cold PBS.[6]
-
Add an appropriate ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3][7]
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[3]
-
Centrifuge the lysate at high speed (e.g., ~16,000 x g) for 20 minutes at 4°C to pellet cell debris.[3][7]
-
-
Downstream Processing: Carefully collect the supernatant, which contains the labeled proteins/biomolecules. This lysate is now ready for downstream applications such as immunoprecipitation, click chemistry, or mass spectrometry analysis.[7]
Visualizations
Diagram 1: General Experimental Workflow
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Maleamate for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the solubility of Maleamate for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is sparingly soluble in water.[1] One source indicates a water solubility of 4.18 g/L.
Q2: What are the primary challenges when dissolving this compound for in vitro assays?
The main challenge is its low aqueous solubility, which can lead to precipitation in physiological buffers and cell culture media. This can result in inaccurate compound concentrations and unreliable assay results.
Q3: What is the recommended starting solvent for this compound?
Dimethyl sulfoxide (DMSO) is a common initial solvent for this compound. It has a reported solubility of 23 mg/mL in fresh DMSO.[2] It is crucial to use anhydrous DMSO as absorbed moisture can reduce solubility.[2]
Q4: What is the maximum permissible concentration of DMSO in cell-based assays?
The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, with 0.1% being the widely accepted "gold standard" for minimizing solvent-induced artifacts.[3][4] Primary cells are often more sensitive.[3]
Q5: Can I use other organic solvents like ethanol?
This compound is reported to be insoluble in ethanol.[2] While some sources suggest that ethanol can be less toxic than DMSO for certain cell lines, its poor solvating power for this compound makes it an unsuitable primary solvent.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media. | Rapid change in solvent polarity ("crashing out"). | 1. Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound. 2. Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the aqueous buffer. 3. Slow Addition with Agitation: Add the DMSO stock dropwise to the pre-warmed (37°C) aqueous solution while vortexing or stirring to facilitate rapid dispersion. |
| Cloudiness or precipitate formation in the final working solution over time. | Supersaturation and subsequent crystallization. Interaction with media components (e.g., salts, proteins). | 1. Filter Sterilization: After preparation, filter the final solution through a 0.22 µm syringe filter. Note that this may slightly reduce the effective concentration. 2. Prepare Fresh Solutions: Avoid storing diluted aqueous solutions of this compound. Prepare them fresh for each experiment. 3. Reduce Serum Concentration: If using serum-containing media, test for solubility in a serum-free version first, as proteins can sometimes cause precipitation. |
| Inconsistent results between experiments. | Variability in stock solution preparation or precipitation in some wells. | 1. Standardize Stock Preparation: Ensure consistent use of anhydrous DMSO and complete dissolution of the solid this compound. 2. Visual Inspection: Before starting an assay, visually inspect all wells of a multi-well plate for any signs of precipitation. 3. Sonication: Briefly sonicate the DMSO stock solution before dilution to break up any micro-aggregates. |
| Low apparent potency or activity in the assay. | The actual concentration of dissolved this compound is lower than the nominal concentration due to poor solubility. | Address the solubility issues using the methods outlined in this guide, such as pH adjustment or the use of solubilizing agents. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Water | Sparingly soluble (reported as 4.18 g/L by one source) | Solubility is expected to be pH-dependent. |
| DMSO | 23 mg/mL (199.84 mM) | Use fresh, anhydrous DMSO for optimal results.[2] |
| Ethanol | Insoluble | Not a recommended solvent.[2] |
Table 1: Solubility of this compound in Common Solvents.
| Cell Line Type | General DMSO Tolerance | Recommended Max. Final Concentration |
| Most immortalized cell lines | < 1% | ≤ 0.5% |
| Sensitive cell lines (e.g., primary cells) | < 0.5% | ≤ 0.1% |
Table 2: General Guidelines for DMSO Tolerance in Cell Culture. [3]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Improving this compound Solubility by pH Adjustment
Objective: To increase the aqueous solubility of this compound by preparing a stock solution at a basic pH.
Materials:
-
This compound (solid)
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile Phosphate-Buffered Saline (PBS) or other desired aqueous buffer
-
pH meter
-
Sterile conical tubes
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile conical tube.
-
Add a small volume of sterile water or buffer (e.g., PBS). The this compound will likely not dissolve at this stage.
-
While stirring, add 1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution. As the pH increases, the this compound will deprotonate and dissolve.
-
Continue adding NaOH until the this compound is fully dissolved. Aim for a pH that is 1-2 units above the pKa of the carboxylic acid group of this compound to ensure complete ionization.
-
Once dissolved, adjust the pH to the desired final working pH (e.g., 7.4) using a sterile solution of 1 M Hydrochloric Acid (HCl). Be aware that lowering the pH may decrease solubility, so proceed cautiously and observe for any signs of precipitation.
-
Bring the solution to the final desired volume with the appropriate sterile buffer.
-
Filter sterilize the final solution using a 0.22 µm syringe filter.
Note: The final pH must be compatible with your specific assay and cell type.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. A platform for efficient, thiol-stable conjugation to albumin's native single accessible cysteine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01205H [pubs.rsc.org]
- 2. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. researchgate.net [researchgate.net]
- 4. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Minimizing Maleamate Degradation
Welcome to the technical support center for maleamate sample handling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing this compound degradation during experimental sample preparation. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern? this compound, or maleamic acid, is the monoamide of maleic acid.[1][2] It is an intermediate in certain metabolic pathways, such as the aerobic catabolism of nicotinic acid.[3][4] Like many small molecules, this compound can be susceptible to degradation during sample collection, processing, and storage. This degradation can lead to inaccurate quantification, underestimation of its concentration, and potentially misleading experimental outcomes.
Q2: What are the primary factors that cause this compound degradation? The primary factors influencing the stability of analytes like this compound in biological samples are temperature, pH, light exposure, enzymatic activity, and oxidation.[5][6] Elevated temperatures accelerate chemical reactions, while non-optimal pH can lead to hydrolysis or structural rearrangement.[7][8] Maleamic acid is noted to be stable but sensitive to light.[9]
Q3: What are the optimal short-term and long-term storage conditions for biological samples containing this compound? Proper storage is critical to prevent degradation.
-
Short-Term Storage (up to 24 hours): Samples should be kept at 2-8°C after processing.[10]
-
Long-Term Storage: For storage longer than 24 hours, samples must be flash-frozen and maintained at or below -70°C (typically in an -80°C freezer).[10][11] This temperature effectively halts enzymatic activity and minimizes chemical degradation.
Q4: How does pH specifically affect this compound stability? this compound's stability is pH-dependent. Under acidic conditions, it is susceptible to acid-catalyzed intramolecular cyclization to form maleimide. Therefore, maintaining a neutral or near-neutral pH during sample preparation is crucial to prevent this degradation pathway.[8]
Q5: How many freeze-thaw cycles can samples containing this compound undergo? Repeated freeze-thaw cycles are a major cause of analyte degradation and should be avoided.[10][12] It is best practice to aliquot samples into single-use volumes after initial processing. This ensures that the bulk of the sample remains frozen at a stable temperature until it is needed for analysis. If repeated analysis is necessary, use a fresh aliquot for each experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of samples containing this compound.
Problem: I am observing low or inconsistent recovery of this compound from my plasma/serum samples.
This is a common issue that often points to pre-analytical sample handling and stability problems. Use the following checklist to troubleshoot:
-
Delayed Processing: Were the blood samples processed immediately after collection?
-
Solution: Blood samples should be processed ideally within one hour of collection. Centrifuge at 4°C to separate plasma or serum and promptly transfer the supernatant to new tubes for storage.[10]
-
-
Improper Temperature During Processing: Were the samples kept on ice throughout processing?
-
Solution: To minimize enzymatic activity, keep samples in an ice-water bath during all handling steps prior to freezing.[13]
-
-
Suboptimal Storage: Were samples stored at the correct temperature?
-
Solution: For long-term storage, ensure samples are kept at -80°C. Improper storage, even for a short duration, can lead to significant degradation.[10]
-
-
Repeated Freeze-Thaw Cycles: Was the same sample aliquot thawed and refrozen multiple times?
-
Solution: Aliquot samples into single-use tubes after the initial processing to avoid the damaging effects of freeze-thaw cycles.[12]
-
-
pH of Buffers/Solvents: Was the pH of any buffers or solvents used during extraction acidic?
-
Solution: this compound is prone to degradation in acidic conditions.[8] Ensure all solutions used are buffered to a neutral pH range (pH 6.5-7.5) to maintain stability.
-
Problem: My analyte signal is decreasing over the course of an analytical run (e.g., in the autosampler).
This suggests that this compound is degrading in the processed samples while awaiting injection.
-
Autosampler Temperature: Is the autosampler cooled?
-
Solution: The autosampler should be maintained at a low temperature (e.g., 4°C) to minimize degradation while samples are queued for analysis.[10]
-
-
Stability in Extraction Solvent: Is this compound stable in the final solvent used for reconstitution?
-
Solution: Assess the stability of this compound in your final extraction solvent. If degradation is observed, consider changing the solvent or reducing the time samples spend in the autosampler before injection.
-
Data Presentation: Factors Affecting this compound Stability
The following table summarizes the key factors that can lead to this compound degradation and the recommended strategies to mitigate these effects.
| Factor | Potential Effect on this compound | Mitigation Strategy |
| Temperature | Accelerates rate of chemical and enzymatic degradation.[7] | Process samples on ice or at 4°C. Store long-term at -80°C.[10][13] |
| pH | Susceptible to acid-catalyzed ring-closure to form maleimide.[8] | Maintain sample and buffer pH in the neutral range (6.5 - 7.5). |
| Light | Maleamic acid is light-sensitive, which can lead to photodegradation.[9] | Use amber or opaque collection and storage tubes. Minimize exposure to direct light during handling. |
| Enzymatic Activity | Enzymes present in biological matrices (e.g., amidases) can metabolize this compound. | Process samples immediately at low temperatures to reduce enzyme activity. Use protease/phosphatase inhibitors if compatible with downstream analysis.[13] |
| Oxidation | Exposure to oxygen can promote oxidative degradation.[7] | Minimize headspace in storage tubes. If highly sensitive, consider processing under an inert atmosphere (e.g., nitrogen). |
| Freeze-Thaw Cycles | Repeated cycles can physically damage the molecule and compromise sample integrity.[12] | Aliquot samples into single-use volumes after initial collection and processing. |
Experimental Protocols
Protocol 1: Recommended Blood Sample Collection and Processing
This protocol is designed to maximize the stability of this compound in plasma samples.
-
Collection: Collect whole blood into vacuum tubes containing K2-EDTA as the anticoagulant.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.
-
Cooling: Place the collection tube in an ice-water bath immediately to halt enzymatic activity.
-
Centrifugation: Within one hour of collection, centrifuge the sample at 1,500-2,000 x g for 15 minutes at 4°C.
-
Harvesting: Carefully aspirate the upper plasma layer using a pre-chilled pipette tip, being cautious not to disturb the buffy coat layer.
-
Aliquoting: Transfer the plasma into clearly labeled, pre-chilled polypropylene cryovials in single-use aliquots.
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen or on dry ice and transfer to an -80°C freezer for long-term storage.
Protocol 2: General Procedure for this compound Quantification by LC-MS/MS
This protocol provides a general workflow for sample clean-up and analysis. Specific parameters should be optimized for your instrumentation.
-
Sample Thawing: Thaw a plasma aliquot on ice. Once thawed, vortex briefly.
-
Protein Precipitation:
-
To 100 µL of thawed plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid, ensuring pH is tested for compatibility). Vortex to mix.
-
LC-MS/MS Analysis:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to separate this compound from matrix components.
-
Injection Volume: 5-10 µL.
-
Autosampler Temperature: 4°C.
-
Detection: Use a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for this compound.
-
Visualizations
References
- 1. Maleamic acid (CAS 557-24-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound amidohydrolase - Wikipedia [en.wikipedia.org]
- 4. CHEM 351—Biochemistry—Enzymes—3.5.1.107 [biochemistry.prof]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. allanchem.com [allanchem.com]
- 8. Buy Maleamic acid | 557-24-4 [smolecule.com]
- 9. Maleamic acid CAS#: 557-24-4 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sptlabtech.com [sptlabtech.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Quantifying Maleamate in Cell Lysates
Welcome to the technical support center for the quantification of maleamate in cell lysates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the measurement of this oncometabolite.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying this compound in cell lysates challenging?
A: The quantification of this compound in the complex matrix of cell lysates presents several analytical challenges:
-
Low Physiological Concentrations: this compound is typically present at very low levels, requiring highly sensitive analytical methods.
-
Polarity: As a small, polar molecule, this compound exhibits poor retention on traditional reversed-phase liquid chromatography (LC) columns, making it difficult to separate from other polar cellular components.
-
Isomeric Interference: this compound can be susceptible to isomerization, potentially converting to its stereoisomer, fumarate, which is often present at much higher concentrations, especially in fumarate hydratase (FH) deficient cells. This can lead to analytical inaccuracies.
-
Matrix Effects: The diverse and abundant molecules within a cell lysate can interfere with the ionization of this compound in the mass spectrometer, a phenomenon known as ion suppression or enhancement, leading to inaccurate quantification.[1][2]
-
Instability: this compound can be unstable under certain pH and temperature conditions, potentially degrading during sample preparation and analysis.
Q2: What is the relevance of quantifying this compound in biological samples?
A: this compound is formed from the reaction of fumarate with ammonia. In cancers characterized by mutations in the fumarate hydratase (FH) gene, such as Hereditary Leiomyomatosis and Renal Cell Carcinoma (HLRCC), fumarate accumulates to high levels.[3][4][5][6] This accumulation can drive the formation of this compound, which is being investigated as a potential oncometabolite and a biomarker for FH-deficient cancers. Accurate quantification of this compound in cell lysates is crucial for understanding its role in cancer biology and for the development of targeted therapies.
Q3: Which analytical techniques are best suited for this compound quantification?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective and widely used technique for the quantification of small molecules like this compound in complex biological samples.[7][8][9] This method offers the high sensitivity and selectivity required to detect low-abundance analytes and distinguish them from other cellular components. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to make this compound volatile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound in cell lysates.
Sample Preparation
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal. | Inefficient cell lysis and protein precipitation. | Optimize the lysis buffer; consider using a detergent-based buffer, but be mindful of its potential for ion suppression in MS.[10] Ensure complete protein precipitation by using a cold organic solvent like acetonitrile or methanol and allowing sufficient incubation time at low temperatures. |
| Degradation of this compound during sample handling. | Keep samples on ice at all times. Process lysates promptly after harvesting. Consider adding antioxidants to the lysis buffer. Store lysates at -80°C for long-term storage. | |
| High variability between replicate samples. | Inconsistent sample extraction. | Ensure precise and consistent pipetting of all reagents. Standardize incubation times and temperatures for all samples. Use a calibrated pipette.[11] |
| Incomplete removal of interfering substances. | Incorporate a solid-phase extraction (SPE) step to clean up the sample before LC-MS/MS analysis.[12] |
Chromatography & Mass Spectrometry
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or no retention of this compound. | Inappropriate chromatography column. | Use a column designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column. |
| Unoptimized mobile phase. | Adjust the mobile phase composition. For HILIC, a high organic content is needed for retention. For reversed-phase, consider ion-pairing agents, though they can contaminate the MS system. | |
| Low signal intensity in the mass spectrometer. | Poor ionization efficiency of this compound. | Chemical derivatization can significantly improve ionization efficiency and, consequently, sensitivity.[8][9][13][14] |
| Ion suppression from the cell lysate matrix. | Improve sample cleanup using SPE.[12] Optimize the chromatography to separate this compound from co-eluting matrix components. Dilute the sample if the concentration of interfering components is too high. | |
| Inaccurate mass measurement. | The mass spectrometer is not properly calibrated. | Perform regular mass calibration using appropriate standards as recommended by the instrument manufacturer.[1] |
| Noisy baseline and extraneous peaks. | Contamination of the LC-MS system. | Run blank injections between samples to identify carryover.[15] Clean the ion source and ensure the use of high-purity LC-MS grade solvents.[16] |
Experimental Protocols
Protocol 1: this compound Extraction and Derivatization from Cell Lysates
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 30 seconds and incubate on ice for 10 minutes to ensure complete lysis.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (Hypothetical example using a generic carboxyl-group derivatizing agent):
-
Dry 100 µL of the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL of the derivatizing agent (e.g., a reagent that targets carboxylic acids) in acetonitrile and 50 µL of a catalyst solution (e.g., 1% triethylamine in acetonitrile).
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Add 100 µL of water and vortex.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Derivatized this compound
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized this compound from other components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized this compound would need to be determined empirically.
Quantitative Data Summary
The following table presents hypothetical performance data for the quantification of this compound in cell lysates using the described LC-MS/MS method with derivatization. These values are representative of what one might expect for a well-optimized assay for a small molecule in a complex matrix.
| Parameter | Value | Notes |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | 1.5 ng/mL | The lowest concentration of this compound that can be accurately and precisely quantified. |
| Linear Range | 1.5 - 1000 ng/mL | The concentration range over which the assay is linear. |
| Intra-day Precision (%RSD) | < 10% | The precision of the assay within a single day. |
| Inter-day Precision (%RSD) | < 15% | The precision of the assay across different days. |
| Recovery | 85 - 105% | The efficiency of the extraction process. |
| Matrix Effect | < 15% | The degree of ion suppression or enhancement from the cell lysate matrix. |
Visualizations
Caption: Formation of this compound from fumarate in FH-deficient cells.
Caption: Workflow for quantifying this compound in cell lysates.
Caption: Decision tree for troubleshooting low this compound signal.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of fumarate hydratase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fumarate hydratase-deficient renal cell carcinoma cells respond to asparagine by activation of the unfolded protein response and stimulation of the hexosamine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the maleic acid in rat urine and serum samples by isotope dilution-liquid chromatography-tandem mass spectrometry with on-line solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Determination of malondialdehyde in biological samples by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ddtjournal.com [ddtjournal.com]
- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Maleamate Amidohydrolase (NicF) Inactivity
Welcome to the technical support center for maleamate amidohydrolase (NicF). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to enzyme inactivity during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound amidohydrolase (NicF)?
This compound amidohydrolase (EC 3.5.1.107), also known as NicF, is an enzyme that catalyzes the hydrolysis of this compound to produce maleate and ammonium.[1][2][3] This reaction is a key step in the aerobic degradation pathway of nicotinic acid (vitamin B3) in various bacteria.[1][2][3]
Q2: What is the catalytic mechanism of this compound amidohydrolase?
NicF belongs to the cysteine hydrolase superfamily.[4] Its catalytic activity relies on a conserved catalytic triad of amino acid residues: Cysteine-150 (Cys150), Aspartate-29 (Asp29), and Lysine-117 (Lys117).[4] The proposed mechanism involves a nucleophilic attack by the thiolate side chain of Cys150 on the amide bond of this compound.[4]
Q3: What are the known kinetic parameters for this compound amidohydrolase?
For the recombinant this compound amidohydrolase from Bordetella bronchiseptica RB50, the following steady-state kinetic parameters have been determined at pH 7.5 and 25°C:[4]
| Parameter | Value |
| kcat | 11.7 ± 0.2 s⁻¹ |
| KM (for this compound) | 128 ± 6 µM |
The dissociation constant (KD) for the enzyme-product complex (NicF·maleate) is approximately 3.8 ± 0.4 mM.[4]
Troubleshooting Guide for Enzyme Inactivity
This guide provides a systematic approach to diagnosing and resolving common issues leading to the inactivity of this compound amidohydrolase in your experiments.
Problem: No or very low enzyme activity detected.
Incorrect assay conditions are a frequent cause of enzyme inactivity. Ensure all parameters are optimal for NicF activity.
Troubleshooting Workflow for Assay Conditions
Caption: Troubleshooting workflow for assay conditions.
-
pH: The activity of this compound amidohydrolase is pH-dependent. While the optimal pH for the Bordetella bronchiseptica enzyme has been used at 7.5, the enzyme is active over a pH range of 4.0 to 11.0.[4][5] The catalytic activity is influenced by the ionization states of two general acid/base catalysts in the active site.[5]
-
Recommendation: Prepare fresh assay buffer and verify its pH using a calibrated pH meter. Test a pH range (e.g., 7.0 to 8.5) to find the optimal condition for your specific enzyme and substrate concentration.
-
-
Temperature: Enzyme activity is sensitive to temperature. The kinetic parameters for B. bronchiseptica NicF were determined at 25°C.[4]
-
Recommendation: Ensure your incubator or water bath is calibrated and maintaining the correct temperature. Avoid excessively high temperatures, which can lead to denaturation.
-
The presence of inhibitors in your reaction mixture can significantly reduce or abolish enzyme activity.
Known Inhibitors of this compound Amidohydrolase:
| Inhibitor | Type | Notes |
| Iodoacetamide | Irreversible | A potent inactivator of NicF.[6] |
| Methyl methanethiolsulfonate (MMTS) | Reversible | Reversibly inactivates NicF.[6] |
| 5-hydroxyfuran-2(5H)-one | Competitive | A reversible inhibitor with a Ki of 139 nM.[5] |
| Maleate (Product) | Product Inhibition | The product of the reaction, maleate, can inhibit the enzyme. |
| Heavy Metal Ions | General | While not specifically documented for NicF, heavy metal ions can inhibit many enzymes, particularly those with critical cysteine residues. |
-
Recommendation:
-
Review all components of your reaction mixture for potential inhibitors.
-
If using crude enzyme preparations, consider purifying the enzyme to remove endogenous inhibitors.
-
If your sample contains potential inhibitors, consider a desalting or dialysis step.
-
Improper handling and storage can lead to a loss of enzyme activity.
Logical Flow for Enzyme Integrity Check
Caption: Workflow for checking enzyme integrity.
-
Storage: Solid, lyophilized enzyme preparations are generally more stable than solutions.[3] For long-term storage, it is recommended to store this compound amidohydrolase at -20°C to -80°C.[7] For short-term storage, +4°C is acceptable.[7]
-
Recommended Storage Buffer: While a specific buffer for long-term storage of NicF is not explicitly detailed in the provided search results, a common practice for enzyme storage is to use a buffer at a pH where the enzyme is stable (e.g., Tris-HCl or phosphate buffer at pH 7.0-8.0) and to include a cryoprotectant like glycerol (25-50%).[3]
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature enzymes and lead to a loss of activity.[8][9][10]
-
Recommendation: Aliquot your enzyme stock into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Enzyme Concentration: Very low enzyme concentrations can lead to instability and inactivation.[3]
-
Recommendation: If you need to work with very dilute enzyme solutions, prepare them fresh before each experiment.
-
Errors in the experimental setup can lead to apparent inactivity.
Key Experimental Protocol Considerations:
-
Substrate Quality: Ensure the this compound substrate is of high purity and has not degraded.
-
Reagent Preparation: Prepare all reagents fresh, especially the substrate and any cofactor solutions.
-
Assay Method: The activity of this compound amidohydrolase can be monitored by measuring the production of ammonia. Several methods are available for ammonia quantification, including colorimetric assays using Nessler's reagent or the Berthelot (indophenol) reaction, and enzymatic assays coupled to glutamate dehydrogenase which monitors the consumption of NADH at 340 nm.[11][12][13][14][15]
Experimental Protocols
General Spectrophotometric Assay for this compound Amidohydrolase Activity
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.
-
Substrate Stock Solution: 10 mM this compound in Assay Buffer.
-
Enzyme Stock Solution: Purified this compound amidohydrolase in a suitable storage buffer.
-
Ammonia Detection Reagents: (Choose one)
-
Nessler's Reagent Method: Nessler's reagent, 0.1 M Sodium Potassium Tartrate.
-
Coupled Enzyme Assay:
-
α-Ketoglutarate
-
NADH
-
Glutamate Dehydrogenase (GDH)
-
-
2. Assay Procedure (Coupled Enzyme Method):
-
Prepare a reaction mixture in a quartz cuvette containing:
-
800 µL Assay Buffer
-
100 µL α-Ketoglutarate solution (final concentration ~10 mM)
-
50 µL NADH solution (final concentration ~0.2 mM)
-
A suitable amount of Glutamate Dehydrogenase
-
-
Incubate the mixture for 5 minutes at 25°C to allow for temperature equilibration and to establish a baseline.
-
Initiate the reaction by adding 50 µL of the this compound substrate stock solution (final concentration ~0.5 mM).
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ammonia production by this compound amidohydrolase.
-
To determine the specific activity, perform a control reaction without the this compound amidohydrolase to account for any non-enzymatic NADH oxidation.
Nicotinic Acid Degradation Pathway
Caption: Simplified nicotinic acid degradation pathway.
References
- 1. This compound amidohydrolase - Wikipedia [en.wikipedia.org]
- 2. enzyme-database.org [enzyme-database.org]
- 3. ENZYME - 3.5.1.107 this compound amidohydrolase [enzyme.expasy.org]
- 4. Structure and catalytic mechanism of nicotinate (vitamin B3) degradative enzyme this compound amidohydrolase from Bordetella bronchiseptica RB50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencellonline.com [sciencellonline.com]
- 13. rsc.org [rsc.org]
- 14. epa.gov [epa.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
Validating Maleamate Identification by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of reaction products are critical. When primary or secondary amines react with maleic anhydride, the formation of the corresponding N-substituted maleamate (maleamic acid) is a key synthetic step. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary analytical method for the structural confirmation and purity assessment of these compounds.[1][2] This guide provides a detailed comparison of NMR spectroscopy with other common analytical techniques for the validation of this compound identification, supported by experimental protocols and data.
Performance Comparison: NMR vs. Alternatives
NMR spectroscopy offers definitive structural elucidation, while techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide superior sensitivity.[3] The choice of method depends on the analytical objective, whether it is unequivocal identification, high-throughput screening, or trace-level quantification.
Table 1: Comparison of Analytical Techniques for this compound Validation
| Parameter | ¹H NMR Spectroscopy | HPLC-UV | LC-MS |
| Primary Function | Structural Elucidation & Quantification | Separation & Quantification | Separation, Identification & Quantification |
| Selectivity | High (unique spectral fingerprint for each molecule) | Moderate (dependent on chromatographic separation) | Very High (separation by chromatography and mass) |
| Sensitivity | Lower | Moderate to High | Highest |
| Limit of Detection (LOD) | ~ 0.004 - 0.5 mg/mL[4][5] | ~ 0.025 µg/mL[5] | Picomolar to femtomolar range |
| Limit of Quantification (LOQ) | ~ 0.014 - 1.5 mg/mL[4][5] | ~ 0.083 µg/mL[5] | Nanomolar to picomolar range |
| Quantification | Absolute (qNMR) without a specific reference standard of the analyte.[6] | Relative (requires a standard curve with a purified reference of the analyte) | Relative (requires a standard curve, often with an isotopically labeled internal standard) |
| Sample Preparation | Minimal (dissolution in deuterated solvent) | Moderate (dissolution, filtration, potential extraction) | Moderate to Complex (dissolution, filtration, extraction) |
| Analysis Time | Fast (minutes per sample) | Moderate (minutes per sample, plus column equilibration) | Moderate (minutes per sample, plus column equilibration) |
| Cost (Instrument) | High | Moderate | High |
| Key Advantage | Provides unambiguous structural information.[3] | Robust, reproducible, and widely available. | High sensitivity and selectivity for complex mixtures. |
Validating this compound Structure with NMR
The primary evidence for this compound formation via NMR is the appearance of specific signals corresponding to the newly formed amide and the characteristic vinyl protons of the maleate backbone.
Expected NMR Data for a Representative this compound
The following table outlines the expected ¹H and ¹³C NMR chemical shifts for a generic N-aryl this compound, based on literature data for maleamic acid and its derivatives.[7][8][9] The exact chemical shifts will vary depending on the substituent (R-group) and the solvent used.[10]
Table 2: Expected ¹H and ¹³C NMR Data for N-Aryl this compound in DMSO-d₆
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| Vinyl H (H-C=C-COOH) | ~ 6.3 - 6.5 | Doublet, J ≈ 12 Hz | ~ 130 - 132 |
| Vinyl H (H-C=C-CONH) | ~ 6.2 - 6.4 | Doublet, J ≈ 12 Hz | ~ 132 - 134 |
| Amide N-H | ~ 9.5 - 10.5 | Broad Singlet | - |
| Carboxyl O-H | ~ 12.0 - 13.0 | Broad Singlet | - |
| Aryl C-H (ortho, meta, para) | ~ 7.0 - 8.0 | Multiplets | ~ 115 - 140 |
| Carbonyl (Amide C=O) | - | - | ~ 165 - 167 |
| Carbonyl (Carboxyl C=O) | - | - | ~ 167 - 169 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The cis-coupling constant of ~12 Hz for the vinyl protons is a key diagnostic feature.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl this compound
This protocol describes the straightforward synthesis of an N-substituted this compound from maleic anhydride and a primary amine.[11][12]
-
Reagent Preparation : Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., anhydrous acetonitrile or chloroform) in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition : In a separate flask, dissolve the primary aryl amine (1.0 eq) in the same solvent.
-
Reaction : Slowly add the amine solution to the maleic anhydride solution at room temperature. The reaction is typically exothermic.
-
Precipitation : The N-aryl this compound product will often precipitate from the solution upon formation. Stir the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Isolation : Collect the solid product by vacuum filtration.
-
Washing : Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying : Dry the product under a vacuum to yield the N-aryl this compound.
Protocol 2: this compound Identification and Quantification by ¹H NMR
This protocol outlines the steps for validating the structure and determining the purity of the synthesized this compound using quantitative NMR (qNMR).[1][13]
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of the synthesized this compound product.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard must have at least one resonance that is well-resolved from the analyte signals.[14]
-
Dissolve both the sample and the internal standard in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition :
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key Acquisition Parameters :
-
Pulse Angle : Use a 90° pulse to ensure proper excitation.
-
Relaxation Delay (d1) : Set a long relaxation delay, typically 5 times the longest T₁ relaxation time of the protons of interest (both analyte and standard). A delay of 30-60 seconds is often sufficient for accurate quantification.
-
Number of Scans (ns) : Acquire a sufficient number of scans (e.g., 8 to 64) to achieve a high signal-to-noise ratio (S/N > 150 for <1% uncertainty).[15]
-
-
-
Data Processing :
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Reference the spectrum to the residual solvent peak or the internal standard.
-
-
Analysis :
-
Identification : Compare the chemical shifts, multiplicities, and coupling constants of the observed signals with the expected values for the target this compound (see Table 2).
-
Quantification : Integrate a well-resolved signal for the this compound and a signal for the known internal standard. Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
IS = Internal Standard
-
Visualizing Key Processes
Diagrams created using Graphviz help to visualize the reaction and analytical workflows.
Caption: Reaction pathway for the formation of N-substituted this compound.
Caption: Experimental workflow for this compound validation by qNMR.
Caption: Decision flowchart for selecting an analytical technique.
References
- 1. emerypharma.com [emerypharma.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. youtube.com [youtube.com]
- 7. Maleamic acid(557-24-4) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. mdpi.com [mdpi.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. bipm.org [bipm.org]
- 15. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
A Comparative Guide to Maleamate and Asparagine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of maleamate and asparagine. While asparagine metabolism is a well-characterized and central pathway in mammalian physiology, information on this compound metabolism is significantly limited and appears to be confined to specific microbial degradation pathways. This document summarizes the current state of knowledge for both, presenting available data, experimental protocols, and visual representations of the metabolic processes.
Overview and Physiological Significance
Asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the body. It plays a crucial role in the central nervous system, protein synthesis, and nitrogen transport and storage.[1] The metabolism of asparagine is of significant interest in oncology, as certain cancer cells exhibit a high dependency on extracellular asparagine for their proliferation.[2][3] This dependency is exploited by chemotherapeutic agents like asparaginase, which depletes circulating asparagine levels.[4]
This compound , or maleamic acid, is the monoamide of maleic acid.[5] In contrast to asparagine, a dedicated and ubiquitous metabolic pathway for this compound in mammals has not been well-documented. It is identified as a metabolite in some bacteria, such as Escherichia coli and Trypanosoma brucei, and appears to be an intermediate in the degradation of specific compounds like 2-pyridone and nicotinic acid in certain microorganisms.[5][6] Its broader physiological significance in mammals is currently unclear.
Metabolic Pathways
Asparagine Metabolism
Asparagine metabolism involves both its synthesis (anabolism) and breakdown (catabolism).
Anabolism (Synthesis): Asparagine is synthesized from aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS) .[2] Glutamine serves as the nitrogen donor for the amidation of aspartate.[2]
Catabolism (Degradation): The hydrolysis of asparagine back to aspartate and ammonia is catalyzed by the enzyme asparaginase (ASNase) .[2] The resulting aspartate can then be utilized in various metabolic pathways, including the citric acid cycle.
References
- 1. "Metabolic Pathways of Malate Enantiomers" by Charles P. Anderson, Stanley Dagley et al. [digitalcommons.unl.edu]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed-batch process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
A Comparative Genomic Guide to Maleamate Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of maleamate metabolic pathways, focusing on the genetic organization, enzymatic characteristics, and regulatory mechanisms across different bacterial species. The information presented herein is intended to support research and development efforts in microbiology, metabolic engineering, and drug discovery.
Introduction to this compound Metabolism
This compound is a key intermediate in the aerobic degradation of nicotinic acid (vitamin B3), a pathway crucial for the catabolism of N-heterocyclic aromatic compounds by various microorganisms.[1][2][3][4][5][6] The central step in this pathway is the hydrolysis of this compound to maleate and ammonia, a reaction catalyzed by the enzyme this compound amidohydrolase (NicF). Understanding the comparative genomics of this pathway can shed light on the metabolic diversity of microorganisms and provide targets for biotechnological applications and drug development.
Comparative Analysis of this compound Metabolic Pathways
The aerobic degradation of nicotinic acid to this compound and subsequently to central metabolites is primarily observed in bacteria. While the core enzymatic steps are conserved, the genetic organization and regulation of the responsible gene clusters exhibit notable diversity across different genera.
Key Enzymes and Genes
The table below summarizes the key enzymes and corresponding genes involved in the conversion of nicotinic acid to fumarate, with a focus on the steps leading to and including this compound metabolism.
| Reaction | Enzyme | Gene | Organism(s) with Characterized Pathway |
| Nicotinic acid → 6-Hydroxynicotinic acid | Nicotinate hydroxylase | nicA, nicB | Pseudomonas putida KT2440 |
| 6-Hydroxynicotinic acid → 2,5-Dihydroxypyridine | 6-Hydroxynicotinate 3-monooxygenase | nicC | Pseudomonas putida KT2440 |
| 2,5-Dihydroxypyridine → N-Formylthis compound | 2,5-Dihydroxypyridine dioxygenase | nicX | Pseudomonas putida KT2440 |
| N-Formylthis compound → this compound | N-Formylthis compound deformylase | nicD | Pseudomonas putida KT2440 |
| This compound → Maleate + NH₃ | This compound amidohydrolase | nicF | Pseudomonas putida KT2440, Bordetella bronchiseptica RB50 |
| Maleate → Fumarate | Maleate isomerase | nicE | Pseudomonas putida KT2440 |
Quantitative Comparison of this compound Amidohydrolase (NicF)
The kinetic parameters of this compound amidohydrolase (NicF) are crucial for understanding the efficiency of the this compound metabolic pathway in different organisms. Currently, detailed kinetic data is available for the enzyme from Bordetella bronchiseptica RB50.
| Organism | Gene | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |
| Bordetella bronchiseptica RB50 | Bb1774 (nicF) | 128 ± 6 | 11.7 ± 0.2 | 9.14 x 10⁴ |
Data for other organisms is currently limited in publicly available literature.
Genetic Organization of the nic Cluster
The genes responsible for nicotinic acid and this compound degradation are often organized in a contiguous cluster, referred to as the nic cluster. The composition and arrangement of this cluster can vary, providing insights into the evolutionary history of the pathway.
The nic Cluster in Pseudomonas putida KT2440
Pseudomonas putida KT2440 possesses a well-characterized nic gene cluster responsible for the complete aerobic degradation of nicotinic acid.[7][8][9][10]
Caption: Organization of the nic gene cluster in P. putida KT2440.
Variations in Other Bacteria
While a complete and contiguous nic cluster is found in P. putida KT2440, other bacteria such as Arthrobacter and Rhodococcus are also known to degrade nicotine and related compounds, suggesting the presence of analogous pathways.[11][12][13][14][15][16][17][18] However, the specific gene organization in these organisms may differ, potentially involving genes located on plasmids.[18] Further genomic sequencing and comparative analysis are required to fully elucidate the diversity of nic cluster organization.
Visualization of the this compound Metabolic Pathway
The following diagram illustrates the central steps in the aerobic degradation of nicotinic acid, highlighting the position of the this compound metabolic pathway.
Caption: The aerobic nicotinic acid degradation pathway.
Experimental Protocols
This section provides a general methodology for the key experiments used to characterize the this compound metabolic pathway.
Assay for this compound Amidohydrolase (NicF) Activity
This protocol is adapted from the characterization of NicF from Bordetella bronchiseptica RB50.[1]
Objective: To determine the kinetic parameters (K_M and k_cat) of this compound amidohydrolase.
Principle: The enzymatic hydrolysis of this compound to maleate and ammonia is monitored. The rate of ammonia production can be quantified using a colorimetric assay, such as the Berthelot-indophenol method.
Materials:
-
Purified NicF enzyme
-
This compound substrate solution (varying concentrations)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reagents for ammonia quantification (Phenol-nitroprusside and alkaline hypochlorite solutions)
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
Prepare a series of reaction mixtures containing a fixed concentration of NicF enzyme and varying concentrations of this compound in the reaction buffer.
-
Incubate the reactions at a constant temperature (e.g., 25°C).
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
-
Ammonia Quantification:
-
To the quenched reaction aliquots, add the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent.
-
Incubate at room temperature for a set time to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 640 nm) using a spectrophotometer.
-
Create a standard curve using known concentrations of ammonium chloride to determine the concentration of ammonia produced in the enzymatic reactions.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_M and V_max values.
-
Calculate the k_cat value from the V_max and the enzyme concentration used.
-
Experimental Workflow for Comparative Genomic Analysis
The following workflow outlines the steps for a comparative genomic study of this compound metabolic pathways.
Caption: Workflow for comparative genomics of this compound pathways.
Conclusion
The this compound metabolic pathway represents a key catabolic route for N-heterocyclic compounds in aerobic bacteria. While the core enzymatic functions are conserved, comparative genomic analyses reveal significant diversity in the genetic organization and regulation of the nic gene clusters. Further research, particularly in obtaining kinetic data for key enzymes like this compound amidohydrolase from a wider range of organisms, will be crucial for a more complete understanding of this important metabolic pathway and for harnessing its biotechnological potential.
References
- 1. Structure and catalytic mechanism of nicotinate (vitamin B3) degradative enzyme this compound amidohydrolase from Bordetella bronchiseptica RB50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enzyme-database.org [enzyme-database.org]
- 4. ENZYME - 3.5.1.107 this compound amidohydrolase [enzyme.expasy.org]
- 5. CHEM 351—Biochemistry—Enzymes—3.5.1.107 [biochemistry.prof]
- 6. This compound amidohydrolase - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biodegradation and metabolic pathway of nicotine in Rhodococcus sp. Y22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural, Mechanistic, and Functional Insights into an Arthrobacter nicotinovorans Molybdenum Hydroxylase Involved in Nicotine Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and characterization of a novel nicotinophilic bacterium, Arthrobacter sp. aRF-1 and its metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genome sequence of a nicotine-degrading strain of Arthrobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Maleamate Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and related substances is paramount. Maleamate, the monoamide of maleic acid, can be a critical process impurity or a metabolite, necessitating robust and reliable analytical methods for its quantification. Cross-validation of different analytical techniques is essential to ensure data integrity, consistency between laboratories, and confidence in analytical results.
This guide provides a comprehensive comparison of two powerful analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy . It outlines detailed experimental protocols, presents a comparative summary of validation parameters, and illustrates the cross-validation workflow, offering a framework for researchers to select and validate the most appropriate method for their needs.
Data Presentation: Comparative Analysis of Quantification Methods
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical validation parameters for HPLC and qNMR methods for the quantification of small molecules like this compound, providing a clear basis for comparison.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Acceptance Criteria |
| Linearity (r²) | Typically >0.999 | Not Applicable (Direct quantification) | ≥0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±2% | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | |||
| - Intra-day | ≤5% | ≤2% | ≤15% (≤20% for LLOQ) |
| - Inter-day | ≤10% | ≤3% | ≤15% (≤20% for LLOQ) |
| Limit of Detection (LOD) | Method Dependent (ng/mL range) | Method Dependent (µg/mL range) | - |
| Limit of Quantification (LOQ) | Method Dependent (ng/mL to µg/mL range) | Method Dependent (µg/mL range) | S/N ≥ 10, with acceptable accuracy and precision |
| Specificity | High (with appropriate column and detector) | Very High (based on unique chemical shifts) | No significant interference at the analyte signal |
| Sample Throughput | High | Moderate | - |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of analytical validation. Below are representative protocols for the quantification of this compound using HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established protocols for the analysis of maleic acid and related polar compounds.[1]
1.1. Instrumentation & Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point could be 98:2 (v/v) aqueous to organic phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound lacks a strong chromophore, so detection in the low UV range (e.g., 210-220 nm) is appropriate.
-
Injection Volume: 20 µL.
1.2. Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
1.3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound signal against the corresponding concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve, using a certified internal standard.[2][3][4]
2.1. Instrumentation & Parameters:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble and stable (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
-
Pulse Program: A simple 1D pulse sequence (e.g., 'zg30' on Bruker instruments) with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Typically 16 or more scans to achieve an adequate signal-to-noise ratio.
2.2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
2.3. Data Analysis:
-
Acquire the ¹H NMR spectrum and perform phasing and baseline correction.
-
Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.
-
Calculate the purity or concentration of this compound using the following formula:
Purity_sample = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Mandatory Visualization
The following diagrams illustrate the general workflow for cross-validating analytical methods and the distinct experimental workflows for HPLC and qNMR.
Figure 1. General workflow for the cross-validation of analytical methods.
Figure 2. Experimental workflows for HPLC and qNMR quantification.
References
- 1. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. emerypharma.com [emerypharma.com]
A Comparative Kinetic Analysis of Maleamate Amidohydrolase Orthologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed kinetic comparison of Maleamate amidohydrolase (NicF) orthologs from two bacterial species: Bordetella bronchiseptica and Pseudomonas putida. This compound amidohydrolase is a key enzyme in the aerobic catabolism of nicotinic acid (vitamin B3), catalyzing the hydrolysis of this compound to maleate and ammonia.[1] Understanding the kinetic differences between orthologs of this enzyme is crucial for applications in bioremediation, metabolic engineering, and as a potential target for drug development.
Quantitative Kinetic Comparison
The kinetic parameters of this compound amidohydrolase have been characterized in several organisms. This section summarizes the available data for the orthologs from Bordetella bronchiseptica and Pseudomonas putida.
| Organism Species | Gene | Kinetic Parameter | Value | Method |
| Bordetella bronchiseptica RB50 | nicF | kcat (s⁻¹) | 11.7 ± 0.2 | Isothermal Titration Calorimetry |
| K_M_ (µM) | 128 ± 6 | Isothermal Titration Calorimetry | ||
| kcat/K_M_ (s⁻¹·M⁻¹) | 9.14 x 10⁴ | Calculated | ||
| Pseudomonas putida KT2440 | nicF | Specific Activity (µmol·min⁻¹·mg⁻¹) | 19.3 | Spectrophotometric Assay |
Note on Kinetic Parameters:
-
kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per second. A higher kcat indicates a more efficient enzyme.
-
K_M_ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower K_M_ indicates a higher affinity of the enzyme for its substrate.
-
kcat/K_M_ (catalytic efficiency): This value represents the overall efficiency of the enzyme, taking into account both substrate binding and turnover.
-
Specific Activity: Measures the rate of reaction per milligram of total protein in a sample. While not a direct measure of catalytic efficiency like kcat/K_M_, it provides a useful comparison of enzyme activity in cell extracts or purified samples. The specific activity for the Pseudomonas putida NicF was determined from crude extracts of E. coli overexpressing the gene.
Experimental Protocols
This section details a general spectrophotometric method for determining the kinetic parameters of this compound amidohydrolase. This assay is based on the quantification of ammonia, one of the products of the enzymatic reaction.
General Spectrophotometric Assay for this compound Amidohydrolase Activity
Principle:
The activity of this compound amidohydrolase is determined by measuring the rate of ammonia production. This can be achieved using a coupled enzyme assay where the ammonia produced is used in a subsequent reaction that leads to a change in absorbance. A common method is the glutamate dehydrogenase (GDH) coupled assay, where the reductive amination of α-ketoglutarate by GDH consumes NADH, leading to a decrease in absorbance at 340 nm.
Reagents:
-
Phosphate buffer (50 mM, pH 7.5)
-
This compound (substrate) stock solution (e.g., 100 mM in water)
-
α-Ketoglutarate stock solution (e.g., 200 mM in water)
-
NADH stock solution (e.g., 25 mM in buffer)
-
Glutamate dehydrogenase (GDH) (e.g., 100 units/mL)
-
Purified this compound amidohydrolase enzyme solution
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
Phosphate buffer (to a final volume of 1 mL)
-
α-Ketoglutarate (final concentration, e.g., 10 mM)
-
NADH (final concentration, e.g., 0.2 mM)
-
Glutamate dehydrogenase (e.g., 5 units)
-
-
Substrate Addition: Add varying concentrations of the this compound substrate to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified this compound amidohydrolase enzyme solution.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the K_M_ and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate the kcat value by dividing Vmax by the enzyme concentration.
-
Visualizations
Nicotinate Degradation Pathway
The following diagram illustrates the aerobic degradation pathway of nicotinate in Pseudomonas, highlighting the role of this compound amidohydrolase (NicF).
Experimental Workflow for Kinetic Comparison
This diagram outlines the general workflow for the kinetic comparison of this compound amidohydrolase orthologs.
References
A Comparative Analysis of Maleamate and Glutamate as Nitrogen Sources for Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an optimal nitrogen source is a critical factor in the development of efficient cell culture and fermentation processes. Nitrogen is a fundamental component of essential biomolecules such as amino acids, nucleotides, and cofactors. While glutamate is a widely utilized and well-characterized nitrogen source known for its high efficiency in supporting robust cellular growth, alternative nitrogen sources are of increasing interest for process optimization and waste stream valorization. This guide provides a comparative overview of maleamate and glutamate as nitrogen sources, focusing on their metabolic pathways and the available, albeit limited, experimental data.
Metabolic Pathways and Nitrogen Assimilation
The efficiency of a nitrogen source is primarily determined by the metabolic pathway required to release and assimilate its nitrogen into central metabolism.
Glutamate: A Central Hub in Nitrogen Metabolism
Glutamate plays a pivotal role in nitrogen assimilation in most organisms. It can be directly utilized or act as a primary nitrogen donor for the synthesis of other nitrogen-containing compounds. The two primary pathways for glutamate's involvement in nitrogen metabolism are:
-
Glutamate Dehydrogenase (GDH) Pathway: This enzyme catalyzes the reversible reaction of incorporating ammonia into α-ketoglutarate to form glutamate. This is a key entry point for inorganic nitrogen into cellular metabolism.
-
Transaminase (Aminotransferase) Reactions: Glutamate serves as the primary amino group donor in the synthesis of most other amino acids. A transaminase enzyme transfers the amino group from glutamate to an α-keto acid, forming a new amino acid and α-ketoglutarate.
Caption: Metabolic pathways for nitrogen assimilation from glutamate.
This compound: A Substrate in Degradative Pathways
This compound is an intermediate in the microbial degradation of certain nitrogen-containing aromatic compounds, such as nicotinic acid (vitamin B3) and 2-pyridone.[1][2] The utilization of this compound as a nitrogen source hinges on the enzymatic release of its amide nitrogen as ammonia.
The key enzyme in this process is This compound amidohydrolase (also referred to as this compound amidase or NicF in some literature).[1] This enzyme catalyzes the hydrolysis of this compound into maleate and ammonium (NH₄⁺). The released ammonium can then be assimilated into central nitrogen metabolism, typically via the glutamate dehydrogenase pathway, similar to the assimilation of free ammonia.
Caption: The enzymatic release of ammonia from this compound.
Quantitative Data Comparison
Direct comparative studies quantifying the efficiency of this compound versus glutamate as a primary nitrogen source are scarce in publicly available literature. However, we can infer a qualitative comparison based on their metabolic pathways and existing data for related processes. Glutamate is a highly efficient nitrogen source as it can directly donate its amino group. The efficiency of this compound is dependent on the expression and activity of this compound amidohydrolase.
| Parameter | Glutamate | This compound |
| Nitrogen Assimilation Pathway | Direct incorporation via transamination or conversion from α-ketoglutarate and ammonia. | Indirectly via hydrolysis by this compound amidohydrolase to release ammonia, which is then assimilated.[1] |
| Metabolic Efficiency | High; it is a central molecule in nitrogen metabolism. | Dependent on the presence and activity of a specific hydrolase. Likely less efficient due to the additional enzymatic step and potential transport limitations. |
| Supporting Organisms | A universal nitrogen source for a vast range of microorganisms and cell lines. | Utilized by specific bacteria possessing the necessary degradative pathways, such as certain species of Pseudomonas and Arthrobacter.[1][2] |
| Specific Growth Rate | Generally supports high specific growth rates. For example, E. coli can achieve high growth rates using glutamate as a nitrogen source.[3] | Data on specific growth rates with this compound as the sole nitrogen source is not readily available. Growth is confirmed in organisms that degrade related compounds via the this compound pathway.[2] |
Experimental Protocols
A generalized experimental protocol to compare the efficiency of different nitrogen sources is provided below. This protocol can be adapted for specific microorganisms and experimental conditions.
Protocol: Comparative Analysis of Nitrogen Source Efficiency
-
Strain and Pre-culture Preparation:
-
Select the desired microbial strain (e.g., E. coli, Pseudomonas putida).
-
Grow a pre-culture in a rich medium (e.g., LB broth) to the mid-exponential phase.
-
Harvest the cells by centrifugation and wash them twice with a nitrogen-free minimal medium to remove any residual nitrogen sources.
-
-
Culture Media Preparation:
-
Prepare a defined minimal medium containing a carbon source (e.g., glucose), essential salts, and trace elements, but lacking a nitrogen source.
-
Create experimental media by supplementing the minimal medium with either glutamate or this compound as the sole nitrogen source at equimolar nitrogen concentrations (e.g., 20 mM nitrogen).
-
Include a negative control with no nitrogen source and a positive control with a well-characterized nitrogen source like ammonium chloride.
-
-
Cultivation and Sampling:
-
Inoculate the experimental and control media with the washed cells to a specific starting optical density (e.g., OD₆₀₀ of 0.05).
-
Incubate the cultures under controlled conditions (e.g., temperature, aeration).
-
Collect samples at regular intervals for analysis.
-
-
Analytical Measurements:
-
Cell Growth: Measure the optical density (OD₆₀₀) to monitor biomass accumulation.
-
Biomass Dry Weight: At the end of the experiment, filter a known volume of culture, dry the biomass, and determine the cell dry weight.
-
Nitrogen Source Consumption: Use appropriate analytical techniques (e.g., HPLC) to measure the concentration of the nitrogen source in the culture supernatant over time.
-
Product Formation: If applicable, measure the concentration of any desired product.
-
-
Data Analysis:
-
Calculate the specific growth rate (µ) during the exponential phase.
-
Determine the biomass yield on nitrogen (Yx/n).
-
Calculate the specific nitrogen uptake rate.
-
Caption: A generalized workflow for comparing nitrogen source efficiency.
Conclusion
Glutamate is a well-established and highly efficient nitrogen source that is central to cellular metabolism. Its direct involvement in amino acid synthesis makes it a preferred choice for supporting robust cell growth. This compound, on the other hand, can serve as a nitrogen source for specific microorganisms that possess the this compound amidohydrolase enzyme, which releases ammonia from the this compound molecule.
While the metabolic pathway for this compound utilization is understood in the context of degradative pathways, there is a lack of direct, quantitative experimental data comparing its efficiency to that of glutamate as a primary nitrogen source. Based on the metabolic pathways, it is likely that this compound is a less efficient nitrogen source than glutamate due to the requirement of an additional enzymatic step for ammonia release. Further research is warranted to conduct direct comparative studies to quantify the efficiency of this compound and explore its potential applications in specialized fermentation processes.
References
- 1. Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. Deciphering the Principles of Bacterial Nitrogen Dietary Preferences: a Strategy for Nutrient Containment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Microbial Activity Biomarkers: Evaluating Maleamate and Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of microbial activity is a cornerstone of research in microbiology, environmental science, and drug development. The ideal biomarker for this purpose should be sensitive, specific, and readily quantifiable. This guide provides a comprehensive comparison of established biomarkers for microbial activity—Adenosine Triphosphate (ATP), Deoxyribonucleic Acid (DNA), and Substrate-Induced Respiration (SIR)—and introduces maleamate as a potential, albeit specialized, indicator of microbial metabolic pathways.
Executive Summary
While ATP, DNA, and SIR are well-established and widely used biomarkers for quantifying overall microbial biomass and activity, this compound emerges as a potential marker for specific microbial degradation pathways, rather than a general indicator of microbial activity. This guide presents a comparative analysis of these biomarkers, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific research needs.
Comparison of Microbial Activity Biomarkers
The following table summarizes the key performance characteristics of the discussed biomarkers.
| Biomarker | Principle | Typical Quantitative Range | Advantages | Limitations |
| This compound | Intermediate in the nicotinate (vitamin B3) degradation pathway. Its presence indicates the activity of this specific metabolic route. | Not established as a quantitative biomarker for general microbial activity. | High specificity for the nicotinate degradation pathway. | Not a general indicator of microbial activity; its presence is limited to microorganisms possessing this specific metabolic capability. Lack of validation as a quantitative biomarker. |
| Adenosine Triphosphate (ATP) | Measurement of ATP, the primary energy currency in all living cells, reflects the viable microbial biomass. | 10⁻¹¹ to 10⁻⁷ mol per CFU of Fusarium oxysporum[1] | Rapid and sensitive method for quantifying viable microorganisms.[2][3] | ATP levels can vary with the physiological state of the organism and environmental conditions.[4] |
| Deoxyribonucleic Acid (DNA) | Quantification of total DNA content provides an estimate of the total microbial biomass, including both viable and non-viable cells. | A conversion factor of approximately 5.0 is used to convert µg DNA to µg microbial biomass C in soil.[5] | DNA is a stable molecule, making it suitable for various sample types. Can be used for taxonomic profiling. | Does not differentiate between living and dead cells. The DNA content per cell can vary between species. |
| Substrate-Induced Respiration (SIR) | Measurement of the immediate increase in CO₂ production after the addition of a readily metabolizable substrate (e.g., glucose) to a microbial community. | 43 to 2300 µg CO₂ h⁻¹g⁻¹dw in vermicomposting reactors.[6] | Reflects the metabolically active microbial biomass.[7] | Can be influenced by the choice of substrate and incubation conditions. Provides an indirect measure of biomass. |
Nicotinate Degradation Pathway and the Role of this compound
This compound is a key intermediate in the aerobic degradation of nicotinate (vitamin B3) by various bacteria.[8][9][10] This pathway is crucial for the catabolism of pyridine compounds in certain microbial communities. The presence and concentration of this compound could potentially serve as a specific biomarker for the activity of this particular metabolic route.
Nicotinate Degradation Pathway
Experimental Protocols
Measurement of Adenosine Triphosphate (ATP)
Principle: This protocol describes a bioluminescence assay to quantify ATP in a microbial culture. The light produced by the luciferase-catalyzed reaction of ATP with luciferin is directly proportional to the ATP concentration, which in turn reflects the number of viable cells.[2][3]
Materials:
-
Bacterial culture
-
ATP releasing reagent (e.g., trichloroacetic acid)
-
Luciferin-luciferase reagent
-
Luminometer
-
96-well opaque microplates
-
ATP standard solution
Procedure:
-
Sample Preparation: Take 100 µL of the bacterial culture and mix it with an equal volume of an ATP extractant.
-
Incubation: Allow the mixture to stand for 20 seconds to ensure cell lysis and ATP release.
-
Bioluminescence Reaction: Add 100 µL of the bioluminescence reagent (luciferin-luciferase) to the mixture.
-
Measurement: Immediately measure the light emission using a luminometer. The intensity of the light is expressed in Relative Light Units (RLU).
-
Quantification: Create a standard curve using known concentrations of ATP to convert RLU values to ATP concentrations.
Quantification of Microbial DNA
Principle: This protocol outlines a common method for extracting and quantifying total DNA from a bacterial culture. The amount of DNA is a proxy for the total microbial biomass.
Materials:
-
Bacterial culture (e.g., 1.5 mL of an overnight culture)
-
Lysis Solution (e.g., containing SDS and proteinase K)
-
Protein Precipitation Solution
-
Isopropanol (room temperature)
-
70% Ethanol
-
DNA Hydration Solution (e.g., TE buffer)
-
Microcentrifuge and tubes
-
Vortexer
-
Spectrophotometer or Fluorometer
Procedure:
-
Cell Lysis:
-
Centrifuge 1.5 mL of the bacterial culture at 14,000 x g for 30 seconds and discard the supernatant.
-
Resuspend the cell pellet in 600 µL of Lysis Solution by pipetting.
-
Incubate the sample at 80°C for 5-10 minutes, then cool to room temperature.[11]
-
-
Protein Precipitation:
-
Add 300 µL of Protein Precipitation Solution and vortex vigorously for 20-30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes. A protein pellet will form.[11]
-
-
DNA Precipitation:
-
Transfer the supernatant to a new tube containing 600 µL of isopropanol. Mix by inverting the tube several times.
-
Centrifuge at 14,000 x g for 3 minutes.
-
Discard the supernatant and wash the DNA pellet with 600 µL of 70% ethanol.
-
Centrifuge at 14,000 x g for 2 minutes and carefully remove the ethanol.
-
Air-dry the pellet for 15 minutes.[11]
-
-
DNA Hydration and Quantification:
-
Resuspend the DNA pellet in 500-750 µL of DNA Hydration Solution.
-
Quantify the DNA concentration using a spectrophotometer (at 260 nm) or a fluorometer with a DNA-specific dye.
-
Measurement of Substrate-Induced Respiration (SIR)
Principle: This protocol describes the measurement of the rate of CO₂ evolution from a soil sample after the addition of glucose. The initial maximal respiration rate is proportional to the active microbial biomass.[12]
Materials:
-
Soil sample
-
Glucose solution
-
Gas-tight incubation jars
-
CO₂ trap (e.g., a vial with a known concentration of NaOH)
-
Titration equipment (e.g., burette, HCl standard solution, phenolphthalein indicator) or a CO₂ analyzer.
-
Incubator
Procedure:
-
Sample Preparation: Place a known amount of fresh soil (e.g., 10 g) into an incubation jar.
-
Substrate Addition: Add a solution of glucose to the soil to achieve a final concentration that elicits a maximal respiratory response (this may need to be determined empirically for different soil types).[13]
-
Incubation: Immediately seal the jar containing the soil and a CO₂ trap (e.g., 10 mL of 0.5 M NaOH). Incubate at a constant temperature (e.g., 25°C) for a short period (e.g., 2-4 hours).[14]
-
CO₂ Measurement:
-
Titration Method: After incubation, remove the NaOH trap. Add BaCl₂ to precipitate the carbonate. Titrate the remaining NaOH with a standardized HCl solution using phenolphthalein as an indicator. The amount of CO₂ evolved is calculated from the difference in titration volumes between the sample and a blank (a jar with no soil).
-
CO₂ Analyzer Method: Alternatively, the headspace of the incubation jar can be sampled at intervals and the CO₂ concentration measured directly using a gas chromatograph or an infrared gas analyzer.
-
-
Calculation: The rate of CO₂ evolution is expressed as µg CO₂ per gram of dry soil per hour.
Logical Workflow for Biomarker Selection
Biomarker Selection Workflow
Conclusion
The selection of an appropriate biomarker for microbial activity is contingent on the specific research question. For rapid and sensitive quantification of viable microorganisms, ATP analysis is a robust choice. When a measure of total microbial biomass is required, and downstream taxonomic analysis may be of interest, DNA quantification is a suitable method. Substrate-Induced Respiration offers a valuable measure of the metabolically active portion of the microbial community.
While not a universal biomarker, This compound holds promise as a specific indicator for the activity of the nicotinate degradation pathway. Further research is warranted to validate its quantitative potential in this specific context. By understanding the principles, advantages, and limitations of each biomarker, researchers can make informed decisions to obtain accurate and meaningful data on microbial activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 4. amsainc.com [amsainc.com]
- 5. researchgate.net [researchgate.net]
- 6. Substrate-induced respiration as a measure of microbial biomass in vermicomposting studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enzyme-database.org [enzyme-database.org]
- 9. ENZYME - 3.5.1.107 this compound amidohydrolase [enzyme.expasy.org]
- 10. EC 3.5.1.107 [iubmb.qmul.ac.uk]
- 11. bioted.es [bioted.es]
- 12. docs.ufpr.br [docs.ufpr.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Maleamate and Urease Pathways in Nitrogen Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct nitrogen metabolism routes: the maleamate pathway, involved in the degradation of N-heterocyclic compounds, and the urease pathway, responsible for the hydrolysis of urea. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of the pathways to facilitate a deeper understanding of their mechanisms, regulation, and enzymatic characteristics.
At a Glance: Key Differences Between the this compound and Urease Pathways
| Feature | This compound Pathway | Urease Pathway |
| Primary Function | Degradation of N-heterocyclic compounds (e.g., nicotinic acid) for carbon and nitrogen. | Hydrolysis of urea to ammonia and carbon dioxide for nitrogen assimilation or pH modulation. |
| Key Enzyme(s) | This compound amidohydrolase, Maleate hydratase, etc. | Urease |
| Substrate(s) | This compound, Maleate | Urea |
| Product(s) | Maleate, D-Malate, Ammonia | Ammonia, Carbon Dioxide |
| Cofactors | Generally cofactor-independent (Maleate hydratase) | Nickel (Ni²⁺) |
| Cellular Location | Cytoplasmic | Cytoplasmic (most bacteria), also extracellular in Helicobacter pylori |
| Regulation | Co-regulated gene clusters (e.g., nic cluster) | Induced by urea (via UreR), regulated by nitrogen levels (via Nac), or constitutive. |
Pathway Overview
The this compound and urease pathways represent two distinct strategies for nitrogen acquisition and metabolism in various organisms. The this compound pathway is a multi-step process for breaking down complex N-heterocyclic rings, whereas the urease pathway involves a single key enzymatic step to utilize a simple nitrogenous compound, urea.
The this compound Pathway
The this compound pathway is a key catabolic route for the aerobic degradation of nicotinic acid (niacin) and related compounds in microorganisms. This pathway funnels N-heterocyclic compounds into central metabolism, providing the cell with both carbon and nitrogen. A central part of this pathway involves the conversion of this compound to maleate and then to D-malate.
The Urease Pathway
The urease pathway is centered around the enzyme urease, which catalyzes the hydrolysis of urea to ammonia and carbamic acid. The carbamic acid then spontaneously decomposes to form another molecule of ammonia and carbon dioxide. This pathway is crucial for organisms that utilize urea as a nitrogen source and plays a significant role in the pathogenesis of some bacteria by modulating the pH of their environment.[1][2]
Quantitative Comparison of Key Enzymes
The efficiency and characteristics of the this compound and urease pathways can be understood by examining the kinetic parameters of their key enzymes.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |
| This compound Amidohydrolase (NicF) | Bordetella bronchiseptica RB50 | This compound | 0.128[3] | 11.7[3] | 7.5[3] | 25[3] |
| Maleate Hydratase | Pseudomonas pseudoalcaligenes | Maleate | 0.35[4][5][6] | - | 8.0[4][5][6] | 45[4][5][6] |
| Urease | Campylobacter pylori | Urea | 0.8 ± 0.1[7] | - | 8.2[7] | 45[7] |
| Urease | Glycine max (Soybean) | Urea | 0.8 | - | 8.0[6] | 50[6] |
| Urease | Jack Bean | Urea | 3.21 | - | ~7.0[5] | ~65[8] |
Experimental Protocols
Detailed methodologies for assaying the activity of key enzymes in both pathways are provided below.
Maleate Hydratase Activity Assay
This protocol is adapted from the method used for the purification and characterization of maleate hydratase from Arthrobacter sp.[9] and Pseudomonas pseudoalcaligenes.[4][5][6]
Principle: The hydration of maleate to D-malate is monitored by measuring the decrease in absorbance at 240 nm, which corresponds to the consumption of the double bond in maleate.
Reagents:
-
50 mM Tris-HCl buffer, pH 7.5
-
100 mM Sodium maleate solution
-
Purified maleate hydratase or cell-free extract
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
850 µL of 50 mM Tris-HCl buffer (pH 7.5)
-
100 µL of 100 mM sodium maleate
-
-
Equilibrate the mixture to the assay temperature (e.g., 30°C).
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 240 nm using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of maleate.
One unit of maleate hydratase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of maleate to D-malate per minute under the specified conditions.
Urease Activity Assay (Berthelot Method)
This protocol is a common colorimetric method for determining urease activity by measuring the amount of ammonia produced.[10][11][12]
Principle: Urease catalyzes the hydrolysis of urea to ammonia. The ammonia produced reacts with a phenol-hypochlorite reagent in an alkaline medium to form a stable blue indophenol compound, which can be quantified spectrophotometrically at 670 nm.
Reagents:
-
Assay Buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
Urea solution (e.g., 1 M)
-
Reagent A (Phenol-nitroprusside solution)
-
Reagent B (Alkaline hypochlorite solution)
-
Ammonium chloride standard solution (for standard curve)
Procedure:
-
Prepare samples (e.g., cell lysates, purified enzyme) and a series of ammonium chloride standards in assay buffer.
-
In a 96-well plate, add 90 µL of each sample or standard to separate wells. Include a blank with 90 µL of assay buffer.
-
Initiate the reaction by adding 10 µL of urea solution to each well.
-
Incubate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding 100 µL of Reagent A followed by 50 µL of Reagent B to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 670 nm.
-
Calculate the ammonia concentration in the samples using the standard curve and determine the urease activity.
One unit of urease is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of ammonia per minute at a specific pH and temperature.[11]
Regulation of the Pathways
The expression and activity of the enzymes in the this compound and urease pathways are tightly regulated to meet the metabolic needs of the cell.
This compound Pathway Regulation:
-
Gene Clustering: The genes encoding the enzymes of the nicotinate degradation pathway, which includes the this compound pathway, are often organized in co-regulated gene clusters (e.g., the nic cluster in Pseudomonas putida).
-
Transcriptional Regulation: The expression of these gene clusters is typically induced by the presence of the initial substrate (e.g., nicotinate) and is subject to catabolite repression. Specific transcriptional regulators, such as NicR2 in Pseudomonas putida, control the expression of the nicotine-degrading genes.[13]
Urease Pathway Regulation:
-
Urea Induction: In many bacteria, such as Proteus mirabilis, the expression of urease genes is induced by the presence of urea. This induction is mediated by the transcriptional activator UreR, a member of the AraC family of regulators.[13]
-
Nitrogen Regulation: In some species, urease gene expression is controlled by the availability of nitrogen. Under nitrogen-limiting conditions, the nitrogen assimilation control protein (Nac), a member of the LysR family of transcriptional activators, upregulates urease expression.
-
Constitutive Expression: In some organisms, like Helicobacter pylori, urease is expressed at high levels constitutively and does not appear to be regulated by nitrogen levels, pH, or urea induction.[1]
-
pH-Gated Urea Channel: In H. pylori, the uptake of urea is controlled by a pH-gated channel, UreI, which is active only at acidic pH. This prevents the lethal alkalinization of the cytoplasm at neutral pH.
Conclusion
The this compound and urease pathways exemplify the diverse strategies employed by organisms for nitrogen metabolism. The this compound pathway is a complex, multi-enzyme system for the catabolism of N-heterocyclic compounds, providing both carbon and nitrogen. In contrast, the urease pathway is a more direct route for the utilization of urea, a simple nitrogen source, and in some cases, serves as a key virulence factor. Understanding the distinct enzymatic properties, regulatory mechanisms, and overall physiological roles of these pathways is crucial for researchers in microbiology, biochemistry, and drug development, particularly for targeting microbial metabolic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of acetate metabolism in Corynebacterium glutamicum: transcriptional control of the isocitrate lyase and malate synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and catalytic mechanism of nicotinate (vitamin B3) degradative enzyme this compound amidohydrolase from Bordetella bronchiseptica RB50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 5. Purification and Characterization of Maleate Hydratase from Pseudomonas pseudoalcaligenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and Characterization of Maleate Hydratase from Pseudomonas pseudoalcaligenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Kinetics: Factors & Inhibitor Effects | Da-ta Biotech [databiotech.co.il]
- 9. tandfonline.com [tandfonline.com]
- 10. [PDF] A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans | Semantic Scholar [semanticscholar.org]
- 11. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 12. graphmatik.io [graphmatik.io]
- 13. Regulatory Mechanism of Nicotine Degradation in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Maleamate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody Cross-Reactivity
Antibody cross-reactivity refers to the ability of an antibody to bind to molecules other than its primary target antigen.[1][2] This phenomenon occurs when the alternative molecules, or analogs, share structural similarities with the target antigen's epitope, the specific region where the antibody binds. In drug development and research, particularly when developing antibodies against small molecules like maleamates, understanding cross-reactivity is critical. It can lead to off-target effects, inaccurate assay results, or, in some cases, be leveraged for broader therapeutic or diagnostic applications.[1][3]
The primary methods for quantifying antibody cross-reactivity and binding kinetics are immunoassays such as the Enzyme-Linked Immunosorbent Assay (ELISA) and biophysical techniques like Surface Plasmon Resonance (SPR).[1][4][5][6] These methods allow for the precise measurement of antibody affinity and specificity against a panel of related compounds.
Comparative Data on Antibody Specificity
To assess the specificity of an antibody developed against a primary maleamate conjugate (e.g., this compound-KLH), a competitive ELISA is often employed. In this assay format, various this compound analogs compete with the primary antigen for binding to the antibody. The degree of cross-reactivity is typically expressed as the concentration of the analog required to inhibit 50% of the primary antigen binding (IC50).
Table 1: Hypothetical Cross-Reactivity Profile of an Anti-Maleamate Antibody
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound (Primary Target) | 10 | 100% |
| N-Ethylmaleimide | 50 | 20% |
| N-Phenylmaleimide | 200 | 5% |
| Maleic Anhydride | 1000 | 1% |
| Succinimide | >10,000 | <0.1% |
% Cross-Reactivity = (IC50 of Primary Target / IC50 of Analog) x 100
Table 2: Hypothetical Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) provides a more detailed analysis of the binding kinetics, including the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated.[4][5][7] A lower KD value indicates a higher binding affinity.
| Analyte (Analog) | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 2.5 x 10^5 | 2.5 x 10^-4 | 1.0 x 10^-9 |
| N-Ethylmaleimide | 1.8 x 10^5 | 9.0 x 10^-4 | 5.0 x 10^-9 |
| N-Phenylmaleimide | 1.1 x 10^5 | 2.2 x 10^-3 | 2.0 x 10^-8 |
| Maleic Anhydride | 5.0 x 10^4 | 5.0 x 10^-3 | 1.0 x 10^-7 |
| Succinimide | No Binding | No Binding | No Binding |
Experimental Protocols
Competitive ELISA Protocol
This protocol is designed to determine the cross-reactivity of a test antibody against various this compound analogs.
1. Plate Coating:
-
A 96-well microtiter plate is coated with a conjugate of the primary target (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The plate is incubated overnight at 4°C.[8]
2. Washing:
-
The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[8]
3. Blocking:
-
To prevent non-specific binding, each well is incubated with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.[9]
4. Competitive Reaction:
-
A fixed, predetermined concentration of the anti-maleamate antibody is mixed with varying concentrations of the this compound analogs (the competitors).
-
This mixture is incubated for 1-2 hours to allow the antibody to bind to the free analogs.
-
100 µL of this antibody-analog mixture is then added to each well of the coated and blocked plate.
-
The plate is incubated for 1-2 hours at room temperature.
5. Detection:
-
The plate is washed again to remove unbound antibodies.
-
A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added to each well and incubated for 1 hour.
-
After another wash step, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.[8]
6. Reading and Analysis:
-
The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The IC50 values are determined by plotting the absorbance against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the steps for analyzing the binding kinetics of an anti-maleamate antibody to various this compound analogs.[4][5]
1. Sensor Chip Preparation:
-
The anti-maleamate antibody is immobilized onto a suitable sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.[7][10] This involves activating the surface with EDC/NHS, injecting the antibody for covalent bonding, and then deactivating any remaining active sites with ethanolamine.[7][10]
2. Analyte Preparation:
-
A series of dilutions of each this compound analog are prepared in a suitable running buffer (e.g., HBS-EP+).
3. Binding Analysis:
-
The running buffer is flowed continuously over the sensor chip surface to establish a stable baseline.
-
Each concentration of the this compound analog (analyte) is injected over the surface containing the immobilized antibody (ligand) for a specific amount of time (association phase).
-
This is followed by a period where only the running buffer is flowed over the surface, allowing the bound analyte to dissociate (dissociation phase).
-
The sensor surface is regenerated between different analyte injections, if necessary, using a regeneration solution (e.g., a low pH buffer) to remove all bound analyte.
4. Data Analysis:
-
The binding events are recorded in real-time as a sensorgram, which plots the response units (RU) against time.
-
The association (ka) and dissociation (kd) rate constants are obtained by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).[11]
-
The equilibrium dissociation constant (KD) is then calculated as the ratio of kd/ka.
Visualizations
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Caption: Conceptual diagram of antibody binding and cross-reactivity.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring antibody-antigen binding kinetics using surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 5. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AB‐Bind: Antibody binding mutational database for computational affinity predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. immunoreagents.com [immunoreagents.com]
- 9. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Determining the Binding Affinity of Therapeutic Monoclonal Antibodies towards Their Native Unpurified Antigens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Maleamate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as maleamate, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards.
This compound, also known as maleamic acid, is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be managed as hazardous chemical waste and must not be disposed of in regular trash or down the drain.[2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or protective clothing
All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or vapors.[2]
Step-by-Step Disposal Protocol
The disposal of this compound waste should follow the hazardous waste guidelines established by your institution's Environmental Health and Safety (EHS) department, which are based on regulations from agencies like the Environmental Protection Agency (EPA).[2][3] The general procedure is as follows:
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Solid Waste: Collect solid this compound waste, including contaminated lab supplies like gloves and absorbent paper, in a designated, durable, and sealable container.[2][4]
-
Liquid Waste: Collect solutions containing this compound in a leak-proof, screw-cap container. Avoid using corks or parafilm as primary seals.[2][4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "Maleamic Acid"), the date of waste generation, and the principal investigator's name and contact information.[3]
-
-
Storage:
-
Store waste containers in a designated and secure hazardous waste storage area.[4]
-
Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container.[4]
-
Keep waste containers closed except when adding waste.[4]
-
-
Disposal of Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent.[2][5]
-
The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[5]
-
After triple-rinsing, the empty container can often be disposed of as regular trash, but be sure to deface or remove the original label.[6] Always confirm this procedure with your institution's EHS guidelines.
-
-
Arranging for Pickup:
Hazard Identification and Waste Management Workflow
The following diagram illustrates the decision-making process for handling and disposing of this compound waste in a laboratory setting.
Logical Relationship of Disposal Steps
The procedural flow for the proper disposal of this compound is a linear sequence of steps designed to ensure safety and compliance. The following diagram outlines this logical relationship.
By adhering to these essential safety and logistical procedures, laboratory professionals can effectively manage this compound waste, fostering a secure research environment and demonstrating a commitment to environmental stewardship. Always consult your institution's specific protocols, as local regulations may vary.
References
- 1. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Maleamate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of Maleamate (also known as Maleamic acid). It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure a safe working environment and compliance with safety regulations.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2]. It is crucial to handle this compound with care, adhering to the following safety precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Use spark-proof and explosion-proof equipment to prevent ignition[3].
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, dark, and well-ventilated place. Keep it away from strong oxidizing agents[2][3].
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Double-gloving and disposable garments are recommended to prevent skin contact and contamination of personal clothing[4].
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed if contaminated, leaving the inner glove as a backup barrier[4]. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from dust particles and potential splashes[4]. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter for powders. | Prevents inhalation of fine powder particles. A fit test is mandatory for tight-fitting respirators[4]. |
| Lab Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination[4]. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area[4]. |
Operational Procedures for Handling this compound
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Cover the work surface with disposable plastic-backed absorbent paper to contain spills and facilitate cleanup[4].
-
Assemble all necessary equipment and materials before starting work.
2. Donning PPE:
-
Put on PPE in the following order: shoe covers, inner gloves, gown, respirator, eye protection, and outer gloves[4].
3. Handling and Weighing:
-
Handle this compound powder carefully to avoid generating dust.
-
Use dedicated, clearly labeled utensils (e.g., spatulas, weigh boats) for handling the compound[4].
4. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, gown, shoe covers, eye protection, respirator (removed outside the handling area), and inner gloves[4].
-
Dispose of all disposable PPE as hazardous waste[4].
-
Wash hands thoroughly with soap and water after removing all PPE[4].
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is required in the event of a spill or personal exposure.
Spill Response:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area[4].
-
Don PPE: Put on the full PPE ensemble as described above[4].
-
Contain the Spill:
-
Clean the Area: Carefully collect all contaminated materials and place them into a labeled hazardous waste container. Clean the spill area with a detergent solution, followed by a water rinse[4].
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs[3].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[3].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[3].
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All this compound waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility in accordance with all applicable local, state, and federal regulations[3]. Do not dispose of this compound down the drain or in the regular trash[5]. Contaminated packaging should be handled in the same manner as the substance itself[5].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
